molecular formula C8H15Cl B13118452 (1-Chloroethyl)cyclohexane CAS No. 1073-43-4

(1-Chloroethyl)cyclohexane

Cat. No.: B13118452
CAS No.: 1073-43-4
M. Wt: 146.66 g/mol
InChI Key: BTQPKXKDCYSWFM-UHFFFAOYSA-N
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Description

(1-Chloroethyl)cyclohexane, with the CAS registry number 1073-43-4, is an organic compound with the molecular formula C8H15Cl and a molecular weight of 146.66 g/mol . Its structure consists of a cyclohexane ring bonded to a 1-chloroethyl group . This compound is offered for research and development purposes. It is important to note that this chemical is not approved for human or veterinary use. All products provided are designed solely for scientific research . Researchers can access identifiers and structural data such as InChI Key, SMILES, and molecular formula from chemical databases to support their analytical and experimental work . For comprehensive safety and handling information, including hazard and precautionary statements, please consult the relevant Safety Data Sheet.

Properties

CAS No.

1073-43-4

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

1-chloroethylcyclohexane

InChI

InChI=1S/C8H15Cl/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

BTQPKXKDCYSWFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)Cl

Origin of Product

United States

Foundational & Exploratory

(1-Chloroethyl)cyclohexane chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloroethyl)cyclohexane is a halogenated derivative of cyclohexane (B81311), a fundamental structural motif in many organic molecules, including pharmaceuticals and natural products. The presence of a chlorine atom on the ethyl substituent attached to the cyclohexane ring imparts specific chemical reactivity, making it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and safety considerations, to support its application in research and development.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₅Cl[1]
Molecular Weight 146.66 g/mol [1][2]
CAS Number 1073-43-4[1]
IUPAC Name 1-chloroethylcyclohexane[1]
Boiling Point Estimated: 82-82.5 °C (at 20 Torr for (2-chloroethyl)cyclohexane)
Melting Point Data not available
Density Data not available
Solubility Expected to be soluble in nonpolar organic solvents and slightly soluble in polar aprotic solvents. Insoluble in water.
Appearance Colorless liquid (expected)

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons on the cyclohexane ring and the chloroethyl group. The proton attached to the carbon bearing the chlorine atom (the methine proton) would appear as a multiplet, significantly downfield due to the deshielding effect of the chlorine atom. The methyl protons of the ethyl group would appear as a doublet, coupled to the methine proton. The protons on the cyclohexane ring would appear as a complex series of multiplets in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule. Key expected chemical shifts include:

  • A downfield signal for the carbon atom bonded to the chlorine.

  • Signals for the carbons of the cyclohexane ring, with their chemical shifts influenced by their position relative to the chloroethyl substituent.

  • An upfield signal for the methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • C-H stretching vibrations: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the sp³ C-H bonds in the cyclohexane and ethyl groups.[3]

  • C-H bending vibrations: Absorptions in the 1440-1480 cm⁻¹ range for the CH₂ groups.[3]

  • C-Cl stretching vibration: A band in the 600-800 cm⁻¹ region, which is characteristic of alkyl chlorides.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak, due to the presence of the ³⁷Cl isotope.[4] Common fragmentation patterns for alkyl halides include the loss of a chlorine radical (M-35) and the loss of HCl (M-36). The fragmentation of the cyclohexane ring would also lead to a series of peaks corresponding to the loss of C₂H₄ fragments.[4]

Reactivity and Synthetic Applications

As a secondary alkyl halide, this compound is a versatile substrate for various organic transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

This compound can undergo both Sₙ1 and Sₙ2 reactions, depending on the nature of the nucleophile, the solvent, and the reaction conditions. Strong, less sterically hindered nucleophiles in polar aprotic solvents will favor the Sₙ2 pathway, leading to an inversion of stereochemistry if the starting material is chiral. Weaker nucleophiles in polar protic solvents will favor the Sₙ1 pathway, proceeding through a carbocation intermediate and resulting in a racemic mixture of products.

Elimination Reactions

Treatment of this compound with a strong, sterically hindered base will favor elimination reactions (E2 mechanism) to yield alkenes. The major product will typically be the more substituted Zaitsev product, 1-ethylidenecyclohexane, although the use of a bulky base can increase the proportion of the less substituted Hofmann product, vinylcyclohexane.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, (1-cyclohexylethyl)magnesium chloride, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halide molecules in the presence of sodium metal in a dry ether solvent to form a new carbon-carbon bond.[5][6] In the case of this compound, this reaction would lead to the formation of 2,3-dicyclohexybutane.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from established procedures for similar compounds.

Synthesis of (1-Azidoethyl)cyclohexane (Sₙ2 Reaction)

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and sodium azide (1.5 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of 1-Ethylidenecyclohexane (E2 Reaction)

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol, anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

  • Add this compound (1.0 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC or gas chromatography (GC).

  • Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the product.

Visualizations

Reaction Pathways of this compound

G cluster_main This compound cluster_sub Nucleophilic Substitution (Sₙ2) cluster_elim Elimination (E2) cluster_grignard Grignard Reaction A This compound B (1-Azidoethyl)cyclohexane A->B NaN₃, DMF C 1-Ethylidenecyclohexane A->C t-BuOK, t-BuOH D (1-Cyclohexylethyl)magnesium chloride A->D Mg, Et₂O E Tertiary Alcohol D->E 1. R₂C=O 2. H₃O⁺

Caption: Key reaction pathways of this compound.

Safety and Handling

General Precautions:
  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Inhalation: Avoid inhaling vapors. Chlorinated hydrocarbons can be toxic if inhaled and may cause central nervous system depression.[8][9]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Fire Hazards: this compound is expected to be flammable. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Toxicology:

Chlorinated hydrocarbons as a class of compounds are known to have toxic effects. They can be neurotoxic, and some are known to cause liver and kidney damage.[8][9][11] Chronic exposure to certain chlorinated hydrocarbons has been linked to an increased risk of cancer.[12] Therefore, it is crucial to minimize exposure through proper handling and the use of appropriate protective equipment.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile characteristic of a secondary alkyl halide. Its ability to undergo nucleophilic substitution and elimination reactions, as well as form organometallic reagents, makes it a versatile building block in organic synthesis. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development settings, including the synthesis of novel drug candidates.

References

Synthesis of (1-Chloroethyl)cyclohexane from Cyclohexylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of (1-Chloroethyl)cyclohexane from cyclohexylethanol, a reaction of significant interest in medicinal chemistry and organic synthesis. The conversion of the secondary alcohol, cyclohexylethanol, to the corresponding alkyl chloride is effectively achieved using thionyl chloride (SOCl₂). This process is favored for its high yield and the convenient removal of gaseous byproducts, simplifying the purification process.[1][2][3]

Reaction Overview and Mechanism

The reaction of cyclohexylethanol with thionyl chloride proceeds via a nucleophilic substitution mechanism. For secondary alcohols like cyclohexylethanol, the reaction is typically conducted in the presence of a weak base, such as pyridine (B92270), to facilitate an Sₙ2 pathway.[4] This ensures an inversion of stereochemistry at the chiral center, if applicable. The primary advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1][3]

The reaction mechanism involves the initial attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.[1] In the presence of pyridine, the chloride ion generated attacks the carbon atom bearing the chlorosulfite group from the backside, leading to the formation of this compound with an inverted configuration.[4]

Quantitative Data Summary

ParameterValue/RangeNotes
Reactant Molar Ratio Cyclohexylethanol : SOCl₂ : Pyridine1 : 1.1-1.5 : 1.1-1.5
Solvent Anhydrous Dichloromethane (DCM) or Diethyl EtherAprotic solvents are preferred to avoid side reactions.[1]
Reaction Temperature 0 °C to room temperature (20-25 °C)The initial addition of thionyl chloride is typically performed at 0 °C to control the exothermic reaction.
Reaction Time 2 - 6 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC).
Theoretical Yield HighGenerally, this reaction provides good to excellent yields. A 95% yield has been reported for similar reactions.[5]
Purification Method Distillation under reduced pressureTo isolate the pure product from non-volatile impurities.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from cyclohexylethanol, adapted from established procedures for similar secondary alcohols.[1]

Materials:

  • 1-Cyclohexylethanol (B74718)

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclohexylethanol in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.[1]

  • Addition of Pyridine: Following the addition of thionyl chloride, add anhydrous pyridine dropwise, again maintaining the temperature below 10 °C. A precipitate of pyridinium (B92312) hydrochloride may form.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture in an ice bath and slowly add cold water to quench any unreacted thionyl chloride.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution to remove pyridine, followed by water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[1]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation under reduced pressure.

Visualizations

To further elucidate the process, the following diagrams illustrate the reaction pathway and a typical experimental workflow.

Reaction_Pathway Cyclohexylethanol Cyclohexylethanol Intermediate Chlorosulfite Intermediate Cyclohexylethanol->Intermediate + SOCl2 SOCl2 SOCl2 SOCl2->Intermediate Pyridine Pyridine Product This compound Intermediate->Product + Cl- (from Pyridine-HCl) - SO2 Byproducts SO2(g) + HCl(g) Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Mix Cyclohexylethanol, Anhydrous Solvent Cooling 2. Cool to 0 °C Reactants->Cooling Add_SOCl2 3. Add Thionyl Chloride Cooling->Add_SOCl2 Add_Pyridine 4. Add Pyridine Add_SOCl2->Add_Pyridine Stir 5. Stir at Room Temperature Add_Pyridine->Stir Quench 6. Quench with Water Stir->Quench Wash_HCl 7. Wash with 5% HCl Quench->Wash_HCl Wash_NaHCO3 8. Wash with NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine 9. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 10. Dry with MgSO4 Wash_Brine->Dry Evaporate 11. Solvent Evaporation Dry->Evaporate Distill 12. Vacuum Distillation Evaporate->Distill Final_Product Final_Product Distill->Final_Product Pure this compound

References

Spectroscopic Analysis of (1-Chloroethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (1-Chloroethyl)cyclohexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from analogous structures, namely chlorocyclohexane (B146310) and ethylcyclohexane (B155913), to predict the spectral characteristics. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known spectral data of chlorocyclohexane and ethylcyclohexane and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH(Cl)-3.8 - 4.2Quartet~6.5
-CH₃1.5 - 1.7Doublet~6.5
Cyclohexyl -CH-1.8 - 2.2Multiplet-
Cyclohexyl -CH₂-1.0 - 1.9Multiplet-

Note: The chemical shift of the methine proton (-CH(Cl)-) is influenced by the electronegative chlorine atom, causing a downfield shift. The multiplicity is predicted based on the number of adjacent protons.

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
-C(Cl)-65 - 75
-CH₃20 - 30
Cyclohexyl -CH-40 - 50
Cyclohexyl -CH₂- (adjacent to substituted carbon)30 - 40
Cyclohexyl -CH₂-25 - 35

Note: The carbon atom bonded to the chlorine atom is expected to have the most downfield chemical shift in the aliphatic region.

Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Bond VibrationIntensity
2850 - 2960C-H stretch (alkane)Strong
1450 - 1470C-H bend (alkane)Medium
650 - 800C-Cl stretchStrong

Note: The presence of a strong absorption band in the fingerprint region (650-800 cm⁻¹) is characteristic of a C-Cl bond.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/zPossible FragmentNotes
146/148[C₈H₁₅Cl]⁺Molecular ion peak (M⁺) and M+2 peak due to ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio).
111[C₈H₁₅]⁺Loss of Cl radical.
83[C₆H₁₁]⁺Loss of the chloroethyl side chain.
63[C₂H₄Cl]⁺Chloroethyl cation.

Note: The fragmentation pattern of alkyl halides is characterized by the loss of the halogen and alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion. The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Visualizations

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution ThinFilm Preparation of Thin Film (for IR) Sample->ThinFilm Injection Injection into GC (for MS) Sample->Injection NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer ThinFilm->IR MS Mass Spectrometer Injection->MS NMR_Data NMR Spectrum (Chemical Shift, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Abundance) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic data.

Predicted Mass Spectral Fragmentation of this compound

Fragmentation_Pattern Predicted Mass Spectral Fragmentation of this compound MolecularIon [C₈H₁₅Cl]⁺˙ m/z = 146/148 Fragment1 [C₈H₁₅]⁺ m/z = 111 MolecularIon->Fragment1 - •Cl Fragment2 [C₆H₁₁]⁺ m/z = 83 MolecularIon->Fragment2 - C₂H₄Cl Fragment3 [C₂H₄Cl]⁺ m/z = 63/65 MolecularIon->Fragment3 α-cleavage

Caption: A diagram showing the predicted major fragmentation pathways for this compound in mass spectrometry.

An In-Depth Technical Guide to the Mechanism of Chlorination of Ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The free-radical chlorination of ethylcyclohexane (B155913) is a fundamental reaction in organic chemistry that serves as a model for understanding the principles of selectivity in aliphatic C-H bond functionalization. This technical guide provides a comprehensive overview of the reaction mechanism, including the initiation, propagation, and termination steps. A key focus is placed on the regioselectivity and stereoselectivity of the reaction, with a detailed analysis of the factors governing the distribution of the various monochlorinated products. This guide also presents detailed experimental protocols and quantitative data to aid in the practical application and further study of this reaction. The inclusion of signaling pathway diagrams and experimental workflows, rendered using Graphviz, offers a clear visual representation of the complex processes involved.

Introduction

The halogenation of alkanes, particularly chlorination, is a classic example of a free-radical substitution reaction. While often perceived as a non-selective process, the chlorination of substituted cycloalkanes such as ethylcyclohexane reveals important details about the relative reactivity of different types of carbon-hydrogen bonds. A thorough understanding of this mechanism is crucial for predicting product distributions and for the strategic design of synthetic routes in medicinal chemistry and drug development, where the precise placement of a halogen atom can significantly alter the pharmacological properties of a molecule.

The Free-Radical Chain Mechanism

The chlorination of ethylcyclohexane proceeds via a free-radical chain mechanism, which can be divided into three distinct stages: initiation, propagation, and termination.[1] This process is typically initiated by ultraviolet (UV) light or a chemical initiator.

Initiation

The reaction is initiated by the homolytic cleavage of the chlorine-chlorine bond to generate two chlorine radicals (Cl•). This step requires an input of energy, usually in the form of heat or light.[1]

Reaction: Cl₂ + hν → 2 Cl•

Propagation

The propagation phase consists of a series of chain-carrying steps where a radical is consumed and another is generated.

  • Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from the ethylcyclohexane molecule, forming hydrogen chloride (HCl) and an ethylcyclohexyl radical. This is the rate-determining step and dictates the regioselectivity of the reaction.

Reaction: C₈H₁₆ + Cl• → C₈H₁₅• + HCl

  • Step 2: Halogenation. The resulting ethylcyclohexyl radical reacts with a molecule of chlorine to form a monochlorinated ethylcyclohexane product and a new chlorine radical, which can then continue the chain reaction.

Reaction: C₈H₁₅• + Cl₂ → C₈H₁₅Cl + Cl•

Termination

The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur in several ways:

  • Reaction: Cl• + Cl• → Cl₂

  • Reaction: C₈H₁₅• + Cl• → C₈H₁₅Cl

  • Reaction: C₈H₁₅• + C₈H₁₅• → C₁₆H₃₀

Regioselectivity and Product Distribution

The monochlorination of ethylcyclohexane can theoretically yield six constitutional isomers, as there are six distinct types of hydrogen atoms in the molecule that can be substituted.[2] The relative abundance of these isomers is determined by the reactivity of the C-H bonds and the number of each type of hydrogen atom.

The general order of reactivity for C-H bonds in free-radical chlorination is:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This order of reactivity is attributed to the stability of the resulting free radical intermediate, with tertiary radicals being the most stable and primary radicals being the least stable.[3]

Data Presentation
Position of ChlorinationType of C-H BondNumber of HydrogensRelative Reactivity (Approx.)Calculated Product Distribution (Theoretical)
1 (on cyclohexane)Tertiary (3°)15.0(1 * 5.0) / Z = %
2 & 6 (on cyclohexane)Secondary (2°)44.0(4 * 4.0) / Z = %
3 & 5 (on cyclohexane)Secondary (2°)44.0(4 * 4.0) / Z = %
4 (on cyclohexane)Secondary (2°)24.0(2 * 4.0) / Z = %
α (on ethyl group)Secondary (2°)24.0(2 * 4.0) / Z = %
β (on ethyl group)Primary (1°)31.0(3 * 1.0) / Z = %

Where Z is the sum of the products of the number of hydrogens and their relative reactivities.

Stereoselectivity

The stereochemical outcome of the chlorination of ethylcyclohexane depends on the position of hydrogen abstraction.

  • Formation of a New Chiral Center: When chlorination occurs at a carbon that becomes a new stereocenter, a racemic mixture of enantiomers is typically formed. This is because the intermediate alkyl radical is planar, and the incoming chlorine atom can attack from either face with equal probability.

  • Reaction at an Existing Chiral Center: If the starting ethylcyclohexane were chiral, chlorination at the chiral center would lead to racemization.

  • Formation of Diastereomers: If the ethylcyclohexane molecule already contained a chiral center and chlorination occurs at a different carbon to create a second chiral center, a mixture of diastereomers would be formed in unequal amounts.

Experimental Protocols

The following is a general protocol for the free-radical chlorination of a cycloalkane, which can be adapted for ethylcyclohexane.

Photochemical Chlorination of Cyclohexane (B81311)

This experiment demonstrates the free-radical chlorination of cyclohexane using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and azobisisobutyronitrile (AIBN) as a radical initiator.[5]

Materials:

  • Cyclohexane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Sodium carbonate solution (0.5 M)

  • Anhydrous calcium chloride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph (GC)

Procedure:

  • In a dry round-bottom flask, combine 25.0 mL of cyclohexane and 0.10 g of AIBN.

  • Carefully add 9.0 mL of sulfuryl chloride to the flask in a fume hood.

  • Set up the apparatus for reflux and heat the mixture gently using a heating mantle. The reaction can be initiated by exposure to UV light if sulfuryl chloride is not used.

  • After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it with 10 mL portions of 0.5 M sodium carbonate solution until the aqueous layer is basic.

  • Wash the organic layer with water, then dry it over anhydrous calcium chloride.

  • Isolate the chlorinated product from the unreacted cyclohexane by simple distillation.

  • Analyze the product fractions by gas chromatography to determine the relative amounts of the different monochlorinated isomers.

Gas Chromatography (GC) Analysis of Products

The separation and quantification of the isomeric products are typically performed using gas chromatography.

Typical GC Parameters:

  • Column: A non-polar or mid-polarity capillary column, such as one with a dimethylpolysiloxane or a phenyl-substituted stationary phase, is suitable for separating chlorinated hydrocarbons.[6]

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium or Nitrogen

Visualizations

Reaction Mechanism

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad EtCyH Ethylcyclohexane (C₈H₁₆) EtCy_rad Ethylcyclohexyl Radical (C₈H₁₅•) EtCyH->EtCy_rad + Cl• HCl HCl EtCyCl Monochloroethylcyclohexane (C₈H₁₅Cl) EtCy_rad->EtCyCl + Cl₂ Cl_rad Cl• Cl_rad->EtCyH EtCyCl->Cl_rad Cl_rad_term Cl• Cl2_term Cl₂ Cl_rad_term->Cl2_term + Cl• EtCy_rad_term C₈H₁₅• EtCyCl_term C₈H₁₅Cl EtCy_rad_term->EtCyCl_term + Cl• Dimer Dimer (C₁₆H₃₀) EtCy_rad_term->Dimer + C₈H₁₅•

Caption: Free-radical chlorination mechanism.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Ethylcyclohexane, Initiator (AIBN), and Chlorinating Agent (SO₂Cl₂) start->reagents reflux Heat under Reflux (or UV irradiation) reagents->reflux workup Aqueous Workup (Wash with Na₂CO₃ and H₂O) reflux->workup drying Dry Organic Layer (e.g., with Na₂SO₄) workup->drying distillation Fractional Distillation drying->distillation product_analysis GC-MS Analysis of Fractions distillation->product_analysis end End product_analysis->end

Caption: General experimental workflow.

Conclusion

The free-radical chlorination of ethylcyclohexane provides an excellent platform for studying the fundamental principles of reaction mechanisms, regioselectivity, and stereoselectivity in organic synthesis. While the reaction can lead to a mixture of products, an understanding of the factors that govern the stability of the radical intermediates allows for a rational prediction of the major products. The experimental protocols and analytical methods detailed in this guide offer a practical framework for researchers to investigate this reaction and apply its principles to more complex molecular systems in the pursuit of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Physical Properties of (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (1-Chloroethyl)cyclohexane, with a focus on its boiling point and density. Due to a lack of experimentally determined data in publicly accessible literature, this guide presents computed values and discusses the expected properties based on the general characteristics of haloalkanes. Furthermore, it outlines standard experimental protocols for the determination of these key physical parameters.

Introduction to this compound

This compound is a halogenated derivative of cyclohexane (B81311). Its chemical structure consists of a cyclohexane ring attached to an ethyl group, with a chlorine atom bonded to the first carbon of the ethyl substituent. The presence of the chlorine atom introduces polarity and alters the physical properties of the parent hydrocarbon.

Molecular Structure:

  • Molecular Formula: C₈H₁₅Cl

  • Molecular Weight: 146.66 g/mol [1]

  • CAS Number: 1073-43-4[1]

  • IUPAC Name: 1-chloroethylcyclohexane[1]

Physical Properties: Boiling Point and Density

Table 1: Computed Physical Properties of this compound

PropertyValueSource
Molecular Weight146.66 g/mol PubChem[1]
XLogP3-AA3.6PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count0PubChem[1]
Rotatable Bond Count1PubChem[1]

Note: XLogP3-AA is a computed value for the octanol-water partition coefficient, which indicates the lipophilicity of a compound.

The boiling points of haloalkanes are influenced by several factors, including molecular weight, intermolecular forces, and the nature of the halogen atom.[3][4][5][6][7][8] Generally, haloalkanes exhibit higher boiling points than alkanes of similar carbon skeletons due to increased molecular weight and the presence of dipole-dipole interactions alongside London dispersion forces.[7]

For this compound, the boiling point is expected to be higher than that of ethylcyclohexane (B155913) due to the greater molecular mass and the polar C-Cl bond. The boiling point of haloalkanes increases with the atomic mass of the halogen, following the trend R-I > R-Br > R-Cl > R-F.[4][5]

The density of haloalkanes is also dependent on the molecular weight and the nature of the halogen.[3][9] As the atomic mass of the halogen increases, the density of the haloalkane increases.[3][9] Therefore, the density of this compound is expected to be greater than that of ethylcyclohexane. Generally, alkyl chlorides can be less dense or slightly denser than water, while alkyl bromides and iodides are typically denser than water.[3][5]

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is not available, the following are standard methodologies for determining the boiling point and density of a liquid organic compound.

A common and effective method for determining the boiling point of a small quantity of a liquid is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When the boiling point of the liquid is reached, a continuous stream of bubbles will emerge from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

The density of a liquid can be determined accurately using a pycnometer or a specific gravity bottle.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is weighed to determine the mass of the liquid.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • The filled pycnometer with the reference liquid is weighed.

  • The density of the sample liquid is calculated using the following formula:

    Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

Visualization of Factors Influencing Physical Properties

The following diagram illustrates the key molecular factors that influence the boiling point and density of haloalkanes like this compound.

G Factors Influencing Physical Properties of this compound A Molecular Structure of this compound B Molecular Weight (C8H15Cl) A->B C Intermolecular Forces A->C D Boiling Point B->D Increases E Density B->E Increases C->D Strength determines F London Dispersion Forces C->F G Dipole-Dipole Interactions (C-Cl bond) C->G

Caption: Relationship between molecular structure and physical properties.

Conclusion

While experimental data for the boiling point and density of this compound are not currently available in the public domain, this guide provides a framework for understanding its expected physical properties based on established principles for haloalkanes. The provided computational data serves as a useful estimation, and the detailed experimental protocols offer a clear path for the empirical determination of these crucial parameters. For drug development and research applications, it is highly recommended that these physical properties be determined experimentally to ensure accuracy.

References

An In-depth Technical Guide to (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Chloroethyl)cyclohexane, a halogenated aliphatic cyclic hydrocarbon. The document details its chemical identity, including its CAS number and IUPAC name, and summarizes its key physical and chemical properties. A potential synthetic route via free-radical chlorination is discussed, along with a detailed experimental protocol. Furthermore, this guide explores potential reaction pathways, specifically SN1 and E2 mechanisms, providing a theoretical framework for its reactivity. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the synthesis, properties, and reactions of halogenated alkanes.

Chemical Identification and Properties

This compound is a chlorinated derivative of ethylcyclohexane (B155913). Its core structure consists of a cyclohexane (B81311) ring attached to an ethyl group, with a chlorine atom substituted on the alpha-carbon of the ethyl side chain.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
CAS Number 1073-43-4
IUPAC Name 1-chloroethylcyclohexane
Molecular Formula C₈H₁₅Cl
Molecular Weight 146.66 g/mol
Canonical SMILES CC(C1CCCCC1)Cl
InChI Key BTQPKXKDCYSWFM-UHFFFAOYSA-N

Table 2: Estimated Physical Properties of this compound

PropertyValueSource
Boiling Point 82-82.5 °C (at 20 Torr)[2] (for isomer (2-Chloroethyl)cyclohexane)
Density Data not available
Refractive Index Data not available

Synthesis of this compound

A plausible method for the synthesis of this compound is the free-radical chlorination of ethylcyclohexane. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[3][4] The non-selective nature of free-radical halogenation will likely result in a mixture of chlorinated products, including substitution at various positions on the cyclohexane ring and the ethyl side chain.[3][5]

Experimental Protocol: Free-Radical Chlorination of Ethylcyclohexane

Objective: To synthesize this compound from ethylcyclohexane via free-radical chlorination.

Materials:

  • Ethylcyclohexane

  • Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS)

  • A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light source

  • An inert solvent (e.g., carbon tetrachloride - Caution: Highly toxic )

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a gas inlet (if using Cl₂), and a magnetic stirrer, dissolve ethylcyclohexane in a suitable inert solvent.

  • Initiation:

    • Using UV light: Irradiate the reaction mixture with a UV lamp.

    • Using a chemical initiator: Add a catalytic amount of a radical initiator (e.g., AIBN) to the mixture.

  • Chlorination:

    • Using Chlorine Gas: Slowly bubble chlorine gas through the reaction mixture while stirring and maintaining initiation conditions. The reaction is exothermic and should be cooled in an ice bath if necessary.

    • Using N-chlorosuccinimide (NCS): Add NCS portion-wise to the reaction mixture under reflux and initiation conditions.

  • Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of products.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If chlorine gas was used, bubble nitrogen gas through the solution to remove any excess dissolved chlorine.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any HCl formed, followed by washing with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product mixture can be purified by fractional distillation to isolate this compound from other chlorinated isomers and unreacted starting material.

Expected Products: The free-radical chlorination of ethylcyclohexane is expected to yield a mixture of monochlorinated products, including the desired this compound.[5]

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-CH (Cl)CH₃~ 3.8 - 4.2Quartet1H
-CH(Cl)CH~ 1.5 - 1.7Doublet3H
Cyclohexyl-H attached to C-Cl~ 1.8 - 2.2Multiplet1H
Cyclohexyl-H ~ 1.0 - 1.8Multiplet10H
¹³C NMR Predicted Chemical Shift (ppm)
C -Cl~ 60 - 70
C H₃~ 20 - 30
Cyclohexyl carbons~ 25 - 45

Reaction Mechanisms

This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, depending on the reaction conditions.

SN1 Nucleophilic Substitution

In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol (B145695) or water), this compound is expected to undergo a unimolecular nucleophilic substitution (SN1) reaction.

Workflow for SN1 Reaction of this compound:

SN1_Mechanism sub This compound carbocation Secondary Carbocation Intermediate sub->carbocation Loss of Cl⁻ (Slow, RDS) rearrangement Hydride Shift (Potential) carbocation->rearrangement product1 Substitution Product 1 (from secondary carbocation) carbocation->product1 + Nucleophile - H⁺ tertiary_carbocation Tertiary Carbocation (More Stable) rearrangement->tertiary_carbocation 1,2-Hydride Shift product2 Substitution Product 2 (from tertiary carbocation) tertiary_carbocation->product2 + Nucleophile - H⁺ nucleophile Nucleophile (e.g., H₂O, EtOH) nucleophile->carbocation nucleophile->tertiary_carbocation

Caption: SN1 reaction pathway for this compound.

The reaction proceeds through a carbocation intermediate. A potential 1,2-hydride shift could lead to a more stable tertiary carbocation, resulting in a mixture of substitution products.

E2 Elimination

With a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction is favored. This is a concerted reaction where the base removes a proton, and the leaving group departs simultaneously to form an alkene.

Logical Flow for E2 Elimination of this compound:

E2_Elimination start This compound + Strong, Bulky Base condition1 Anti-periplanar H available on cyclohexane ring? start->condition1 condition2 Anti-periplanar H available on methyl group? condition1->condition2 No product1 Zaitsev Product (more substituted alkene) condition1->product1 Yes product2 Hofmann Product (less substituted alkene) condition2->product2 Yes no_reaction No Reaction or Slow Reaction condition2->no_reaction No

Caption: Decision pathway for E2 elimination products.

The regioselectivity of the E2 reaction (Zaitsev vs. Hofmann product) will depend on the accessibility of anti-periplanar protons and the steric bulk of the base.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, a plausible synthetic route, and an exploration of its potential reactivity through SN1 and E2 mechanisms. While experimental data for this specific compound is limited in the public domain, this guide serves as a foundational resource for researchers and professionals, enabling them to design experiments, predict reaction outcomes, and further investigate the chemistry of this and related halogenated alkanes. Further research is warranted to experimentally determine the physical properties and spectroscopic data for this compound to validate the predictions made within this guide.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Chloroethyl)cyclohexane is a halogenated aliphatic hydrocarbon. Understanding its thermal stability and decomposition pathways is critical for applications where it might be subjected to elevated temperatures, such as in chemical synthesis, pharmaceutical manufacturing, and materials science. Thermal decomposition can lead to the formation of reactive and potentially hazardous byproducts, affecting reaction yields, product purity, and process safety. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and the anticipated decomposition products.

Predicted Thermal Decomposition Pathways

As a secondary alkyl halide, this compound is expected to primarily undergo thermal decomposition via an elimination reaction, specifically dehydrochlorination. At higher temperatures, radical-mediated pathways may also contribute to its decomposition.

Dehydrochlorination (Elimination)

The principal thermal decomposition pathway for this compound is anticipated to be the elimination of hydrogen chloride (HCl) to form isomeric alkenes. This reaction can proceed via two main routes depending on which adjacent proton is removed:

The regioselectivity of this elimination reaction will be influenced by the reaction conditions, but both products are plausible.

Radical Decomposition

At significantly higher temperatures, such as those used in pyrolysis, homolytic cleavage of the carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds can occur, initiating a free-radical chain reaction. This pathway is more complex and can lead to a wider array of smaller hydrocarbon fragments and chlorinated species.

Quantitative Data on Thermal Decomposition of Analogous Compounds

While specific kinetic and thermodynamic data for the decomposition of this compound are not available, data from similar chloroalkanes can provide an estimate of its thermal stability. The decomposition of chloroalkanes is often studied in the gas phase.

CompoundDecomposition ReactionActivation Energy (Ea) (kJ/mol)Frequency Factor (A) (s⁻¹)Temperature Range (°C)
2-ChlorobutaneC₄H₉Cl → C₄H₈ + HCl220 - 230~10¹³ - 10¹⁴360 - 460
Chlorocyclohexanec-C₆H₁₁Cl → c-C₆H₁₀ + HCl215 - 225~10¹³ - 10¹⁴350 - 450
1-Chloro-1-methylcyclohexaneC₇H₁₃Cl → C₇H₁₂ + HCl180 - 190~10¹³300 - 400

This table presents representative data for analogous secondary and tertiary chloroalkanes to provide a likely context for the thermal stability of this compound. The actual values for this compound must be determined experimentally.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectrometric techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. The sample chamber should be clean to prevent contamination.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum). Due to its volatility, a vented lid may be used to control evaporation at lower temperatures.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

    • Heat the sample from ambient temperature to approximately 600 °C at a controlled linear heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The resulting TGA curve provides information on the temperature range of decomposition and the presence of any stable intermediates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events, such as decomposition, and to determine the enthalpy of decomposition (ΔH_decomp).

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan to prevent mass loss due to evaporation before decomposition. An empty, sealed pan should be used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range determined from preliminary TGA analysis.

  • Data Analysis: Record the differential heat flow as a function of temperature. Exothermic or endothermic peaks corresponding to decomposition can be integrated to determine the enthalpy of the process.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

  • Instrument Setup: Interface a pyrolyzer with a GC-MS system.

  • Sample Preparation: Place a small, accurately measured amount of this compound (typically in the microgram range) into a pyrolysis tube or sample cup.

  • Experimental Conditions:

    • Pyrolysis: Heat the sample rapidly to a predetermined temperature (e.g., in 50°C increments from the onset temperature determined by TGA) in an inert atmosphere.

    • Gas Chromatography: The volatile decomposition products are swept directly into the GC column. A typical temperature program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Mass Spectrometry: The separated components are introduced into the mass spectrometer for ionization and detection. The mass spectrometer should be set to scan a suitable mass range (e.g., m/z 15-300).

  • Data Analysis: Identify the individual decomposition products by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times to known standards.

Visualizations of Pathways and Workflows

The following diagrams illustrate the predicted decomposition pathways and a general experimental workflow for the analysis of this compound.

G cluster_main Predicted Dehydrochlorination Pathways start This compound product1 1-Ethylidenecyclohexane start->product1 -HCl (Path A) product2 Vinylcyclohexane start->product2 -HCl (Path B) hcl HCl

Caption: Predicted primary dehydrochlorination pathways of this compound.

G cluster_workflow Experimental Workflow for Thermal Analysis sample Sample: This compound tga TGA Analysis sample->tga dsc DSC Analysis sample->dsc pygcms Py-GC-MS Analysis sample->pygcms data_tga Determine Mass Loss & Decomposition Temp. tga->data_tga data_dsc Determine Enthalpy of Decomposition dsc->data_dsc data_pygcms Identify Decomposition Products pygcms->data_pygcms conclusion Characterize Thermal Stability Profile data_tga->conclusion data_dsc->conclusion data_pygcms->conclusion

Caption: General experimental workflow for thermal stability and decomposition analysis.

Conclusion

While specific experimental data for this compound is not extensively documented, a robust understanding of its thermal stability and decomposition can be achieved through the application of standard analytical techniques. It is predicted that dehydrochlorination to form 1-ethylidenecyclohexane and vinylcyclohexane will be the dominant decomposition pathway at moderate temperatures. The experimental protocols detailed in this guide for TGA, DSC, and Py-GC-MS provide a clear framework for researchers to determine the precise decomposition temperature, energetic profile, and product distribution for this compound. Such data is essential for ensuring its safe handling and effective use in thermally sensitive applications.

Solubility of (1-Chloroethyl)cyclohexane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1-Chloroethyl)cyclohexane in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong predictive framework based on the solubility of structurally analogous compounds, detailed experimental protocols for determining solubility, and a logical workflow for this experimental process.

Predicted Solubility Profile

This compound, an alkyl halide, is anticipated to exhibit favorable solubility in a range of common organic solvents. This prediction is rooted in the "like dissolves like" principle, where substances with similar intermolecular forces tend to be miscible.[1] The primary intermolecular forces at play for this compound are London dispersion forces, given its significant nonpolar alkyl and cycloalkyl structure, and weaker dipole-dipole interactions arising from the carbon-chlorine bond.[1] Consequently, it is expected to be readily soluble in nonpolar and moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
Methanol (B129727)SolubleSoluble due to interactions between the alkyl groups, though the high polarity of methanol might limit miscibility compared to less polar alcohols.
EthanolSolubleExpected to be readily soluble due to the favorable interactions between the ethyl and cyclohexyl groups of the solute and the ethyl group of the solvent.[1][3]
IsopropanolSolubleSimilar to ethanol, good solubility is expected due to the nonpolar character of the solvent.
AcetoneSolubleThe ketone's polarity is balanced by its alkyl groups, allowing for favorable interaction with the solute.
Ethyl AcetateSolubleAs a moderately polar solvent with significant nonpolar character, it is expected to be a good solvent for this compound.[2]
Hexane (B92381)Highly SolubleAs a nonpolar solvent, hexane is expected to be an excellent solvent for the largely nonpolar this compound.
Toluene (B28343)Highly SolubleThe nonpolar aromatic nature of toluene makes it a suitable solvent.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (liquid)

  • Selected organic solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

  • Scintillation vials or flasks with airtight screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance with a precision of at least 0.1 mg

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or a refractometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Micropipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solute should be visibly present as a separate phase to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets. This step is crucial to prevent overestimation of the solubility.

  • Sample Analysis:

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the calibration range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated Gas Chromatograph (GC) or a refractometer.[4] Alternative analytical methods can also be employed.[5]

  • Data Calculation:

    • Calculate the solubility of this compound in the chosen solvent, expressed in units such as g/100 mL or mole fraction, taking into account the dilution factor.

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results prep_sol Prepare Solvent add_excess Add Excess Solute to Solvent prep_sol->add_excess prep_solute Obtain this compound prep_solute->add_excess agitate Agitate at Constant Temperature add_excess->agitate settle Allow to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample analyze Analyze Concentration (e.g., GC) filter_sample->analyze calculate Calculate Solubility analyze->calculate report Report Data calculate->report

Caption: Experimental workflow for determining the solubility of a liquid solute.

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Alkylation of Benzene with (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Friedel-Crafts alkylation of benzene (B151609) with (1-chloroethyl)cyclohexane, a key reaction for the synthesis of (1-phenylethyl)cyclohexane and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and drug development. The protocol outlines the reaction mechanism, experimental setup, reagent handling, and product purification. Additionally, a summary of typical reaction parameters and potential outcomes is presented in a tabular format for easy reference.

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings.[1][2][3] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] The reaction proceeds through the formation of a carbocation or a related electrophilic species from an alkyl halide, which then attacks the electron-rich benzene ring.[1][2][4]

The alkylation of benzene with this compound is a specific application of this reaction to synthesize (1-phenylethyl)cyclohexane. This reaction is of interest to researchers in drug development due to the prevalence of the substituted cyclohexane (B81311) moiety in various biologically active molecules. Understanding and optimizing this synthetic route is crucial for the efficient production of novel therapeutic agents.

Reaction and Mechanism

The overall reaction involves the substitution of a hydrogen atom on the benzene ring with the 1-cyclohexylethyl group.

Overall Reaction:

The mechanism of the Friedel-Crafts alkylation begins with the activation of the alkyl halide by the Lewis acid catalyst.[1][5] In this case, aluminum chloride reacts with this compound to form a secondary carbocation. This carbocation then acts as the electrophile and is attacked by the π-electrons of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion.[4] Finally, a proton is abstracted from the arenium ion by the [AlCl₄]⁻ complex, regenerating the aromatic ring and the Lewis acid catalyst, and forming hydrogen chloride as a byproduct.[1][4]

Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous, as an optional solvent)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. A drying tube should be placed on top of the condenser to protect the reaction from atmospheric moisture.

  • Reagent Charging: In a fume hood, charge the round-bottom flask with anhydrous benzene. If a solvent is used to control the reaction temperature, anhydrous dichloromethane can be added.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add anhydrous aluminum chloride to the stirred benzene. The addition should be done in portions to control the initial exotherm.

  • Alkyl Halide Addition: While maintaining the cold temperature, slowly add this compound to the reaction mixture dropwise using an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for a designated period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Extraction: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure (1-phenylethyl)cyclohexane.

Data Presentation

The success of the Friedel-Crafts alkylation is dependent on several factors. The following table summarizes typical reaction parameters and their expected impact on the yield and purity of the product.

ParameterTypical Value/ConditionExpected Outcome/Remarks
Reactant Ratio (Benzene:this compound) Large excess of benzeneMinimizes polyalkylation, a common side reaction where the product is more reactive than the starting material.[6]
Catalyst Aluminum chloride (AlCl₃)A strong Lewis acid that effectively generates the carbocation. Other Lewis acids like FeCl₃ can also be used.[1]
Catalyst Loading 0.1 - 1.2 equivalentsHigher catalyst loading can increase the reaction rate but may also lead to more side products.
Solvent Benzene (reactant and solvent) or DichloromethaneUsing excess benzene drives the reaction towards mono-alkylation. Dichloromethane can be used as an inert solvent to control the reaction temperature.
Temperature 0 °C to room temperatureLower temperatures can help control the reaction and minimize side reactions.
Reaction Time 1 - 4 hoursReaction time should be optimized by monitoring the reaction progress using TLC.
Yield Moderate to goodYields can be affected by factors such as moisture, purity of reagents, and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Friedel-Crafts alkylation of benzene with this compound.

Friedel_Crafts_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware charge_reactants Charge Benzene & AlCl₃ prep_glass->charge_reactants add_alkyl_halide Add this compound charge_reactants->add_alkyl_halide react Stir at Room Temperature add_alkyl_halide->react quench Quench with HCl/Ice react->quench extract Extract with Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation evaporate->purify

Caption: Experimental workflow for Friedel-Crafts alkylation.

Safety Precautions

  • Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment.

  • This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction can be exothermic, especially during the addition of the catalyst and alkyl halide. Proper temperature control is essential.

  • Hydrochloric acid is corrosive and should be handled with care.

This protocol provides a comprehensive guide for the successful synthesis of (1-phenylethyl)cyclohexane via Friedel-Crafts alkylation. Researchers are encouraged to adapt and optimize the procedure to suit their specific needs and available resources while adhering to strict safety guidelines.

References

Application Notes and Protocols: The Role of (1-Chloroethyl)cyclohexane Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While (1-Chloroethyl)cyclohexane itself is not a widely documented direct precursor in the synthesis of mainstream pharmaceuticals, its derivative, 1-Chloroethyl cyclohexyl carbonate , serves as a crucial intermediate in the production of key active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of 1-Chloroethyl cyclohexyl carbonate in the synthesis of two significant drugs: the angiotensin II receptor blocker, Candesartan (B1668252) Cilexetil , and the cephalosporin (B10832234) antibiotic, Cefotiam (B1212589) Hexetil .

Synthesis of Candesartan Cilexetil

Candesartan cilexetil is a prodrug that is hydrolyzed to the active candesartan upon absorption. It is a selective AT1 subtype angiotensin II receptor antagonist, widely used in the treatment of hypertension. The synthesis involves the esterification of the carboxylic acid group of a protected candesartan intermediate with 1-Chloroethyl cyclohexyl carbonate.

Application Notes:

The key transformation is an SN2 reaction where the carboxylate of the candesartan core displaces the chloride from 1-Chloroethyl cyclohexyl carbonate. This introduces the cilexetil promoiety, which enhances the oral bioavailability of the drug. The reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid.

Experimental Protocol:

The following protocol is a representative synthesis of Candesartan Cilexetil from Trityl-Candesartan.

Reaction Scheme:

Materials:

  • 2-Ethoxy-1-[[2'-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid (Trityl-Candesartan)

  • 1-Chloroethyl cyclohexyl carbonate

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Water

  • Hydrochloric acid (for deprotection)

  • Methanol (B129727) (for deprotection)

Procedure:

  • Esterification:

    • In a reaction vessel, suspend Trityl-Candesartan and potassium carbonate in acetonitrile.

    • Add 1-Chloroethyl cyclohexyl carbonate to the mixture.

    • Heat the reaction mixture to reflux and stir for approximately 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield crude Trityl-Candesartan Cilexetil.

  • Deprotection:

    • Dissolve the crude Trityl-Candesartan Cilexetil in a mixture of methanol and dichloromethane (B109758).

    • Cool the solution to a temperature between -14°C and -12°C.

    • Slowly add a solution of hydrochloric acid in methanol while maintaining the low temperature.

    • Stir the reaction for approximately 3 hours.

    • Neutralize the reaction mixture with a dilute aqueous ammonia (B1221849) solution.

    • Extract the product with an organic solvent, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to obtain Candesartan Cilexetil. A reported yield for this step is approximately 47% after purification[1].

Quantitative Data:
ParameterValueReference(s)
Reactants Trityl-Candesartan, 1-Chloroethyl cyclohexyl carbonate, K₂CO₃[2]
Solvent Acetonitrile (MeCN)[2]
Reaction Time 6 hours[2]
Reaction Temperature Reflux[2]
Yield (Crude) Not specified
Yield (Purified) ~47% (after deprotection and chromatography)[1]

Logical Workflow for Candesartan Cilexetil Synthesis:

G cluster_esterification Esterification cluster_deprotection Deprotection A Trityl-Candesartan C Reaction Mixture (K2CO3, MeCN, Reflux) A->C B 1-Chloroethyl cyclohexyl carbonate B->C D Work-up (Filtration, Extraction) C->D E Crude Trityl-Candesartan Cilexetil D->E F Deprotection Reaction (HCl, Methanol, -12°C) E->F Proceed to Deprotection G Purification (Recrystallization/Chromatography) F->G H Candesartan Cilexetil (API) G->H

Caption: Workflow for the synthesis of Candesartan Cilexetil.

Signaling Pathway of Candesartan:

Candesartan is an antagonist of the Angiotensin II Receptor Type 1 (AT1). By blocking this receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.

G Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  catalyzed by Renin Renin (from Kidney) Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  catalyzed by ACE ACE (from Lungs) ACE->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor activates Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone Candesartan Candesartan Candesartan->AT1Receptor blocks BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Mechanism of action of Candesartan on the RAAS pathway.

Synthesis of Cefotiam Hexetil

Cefotiam hexetil is an orally active cephalosporin antibiotic. The synthesis involves the esterification of the carboxylic acid group of Cefotiam. 1-Chloroethyl cyclohexyl carbonate is first converted to the more reactive 1-iodoethyl cyclohexyl carbonate in situ.

Application Notes:

The synthesis proceeds via a Finkelstein-type reaction where the chloride in 1-chloroethyl cyclohexyl carbonate is exchanged for iodide, creating a more reactive alkylating agent. This is then reacted with the potassium salt of Cefotiam to form the ester prodrug.

Experimental Protocol:

The following is a representative protocol for the synthesis of Cefotiam Hexetil.

Reaction Scheme:

Materials:

  • Cefotiam

  • 1-Chloroethyl cyclohexyl carbonate

  • Sodium Iodide (NaI)

  • Potassium Bicarbonate (KHCO₃)

  • Acetonitrile

  • Acetone

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Formation of 1-Iodoethyl cyclohexyl carbonate:

    • In a reaction vessel, add acetonitrile and pre-dried sodium iodide.

    • Heat the mixture to 50°C with stirring.

    • Add 1-chloroethylcyclohexyl carbonate and continue the reaction for approximately 100 minutes.

    • After the reaction, concentrate the mixture to dryness under reduced pressure.

    • Dissolve the residue in dichloromethane.

  • Formation of Cefotiam Salt:

    • In a separate vessel, dissolve potassium bicarbonate in a mixture of water and acetone.

    • Add Cefotiam and stir at 28°C for about 40 minutes to form the potassium salt.

  • Esterification:

    • Add the dichloromethane solution of 1-iodoethyl cyclohexyl carbonate to the Cefotiam salt solution.

    • Stir the mixture to allow the esterification to proceed.

    • After the reaction is complete, perform an aqueous work-up and extract the product.

    • The crude product can be purified by crystallization to yield Cefotiam Hexetil. The overall yield is reported to be over 95%[3].

Quantitative Data:
ParameterValueReference(s)
Reactants Cefotiam, 1-Chloroethyl cyclohexyl carbonate, NaI, KHCO₃[3]
Solvents Acetonitrile, Acetone, Water, Dichloromethane[3]
Iodination Time 100 minutes[3]
Iodination Temp. 50°C[3]
Salt Formation Time 40 minutes[3]
Salt Formation Temp. 28°C[3]
Overall Yield > 95%[3]

Logical Workflow for Cefotiam Hexetil Synthesis:

G cluster_iodination In situ Iodination cluster_salt_formation Salt Formation cluster_esterification Esterification A 1-Chloroethyl cyclohexyl carbonate B NaI, Acetonitrile, 50°C A->B C 1-Iodoethyl cyclohexyl carbonate B->C G Reaction of Intermediates C->G Reacts with D Cefotiam E KHCO3, Acetone/Water, 28°C D->E F Cefotiam Potassium Salt E->F F->G H Work-up and Purification G->H I Cefotiam Hexetil (API) H->I

Caption: Workflow for the synthesis of Cefotiam Hexetil.

Signaling Pathway of Cefotiam:

Cefotiam is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It acylates the active site of penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. This leads to a weakened cell wall and ultimately cell lysis.

G cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking catalyzes WeakWall Weakened Cell Wall PBP->WeakWall inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslinking CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Cefotiam Cefotiam (β-Lactam) Cefotiam->PBP binds and inhibits Lysis Cell Lysis WeakWall->Lysis

References

Application Notes and Protocols for (1-Chloroethyl)cyclohexane in Cationic Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1-Chloroethyl)cyclohexane as an initiator in cationic polymerization. While direct experimental data for this specific initiator is limited in publicly available literature, its structural similarity to other well-studied secondary alkyl chloride initiators allows for the development of robust experimental protocols and an understanding of its expected behavior. These notes are intended to guide researchers in utilizing this compound for the synthesis of polymers from various cationically polymerizable monomers.

Introduction to this compound as a Cationic Initiator

This compound is a secondary alkyl halide that can serve as an effective initiator for cationic polymerization, particularly when used in conjunction with a Lewis acid co-initiator. The initiation process involves the abstraction of the chloride ion by the Lewis acid, generating a secondary carbocation that is stabilized by the cyclohexyl group. This carbocation then proceeds to react with a monomer, initiating the polymer chain growth.

Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating substituents that can stabilize the resulting cationic propagating species.[1][2] This technique is particularly valuable for producing polymers from monomers such as isobutylene (B52900), styrene (B11656) and its derivatives, and vinyl ethers.[2][3] By carefully controlling reaction parameters such as temperature, solvent polarity, and the nature of the co-initiator, it is possible to achieve a "living" polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1][4]

Mechanism of Initiation

The initiation of cationic polymerization by the this compound/Lewis acid system proceeds via the formation of a carbocationic active species. The Lewis acid (e.g., TiCl₄, SnCl₄, BCl₃) interacts with the chlorine atom of this compound, facilitating the cleavage of the carbon-chlorine bond. This results in the formation of a secondary carbocation and a complex counter-ion. This carbocation is the true initiating species that starts the polymer chain growth by attacking the double bond of a monomer molecule.

Potential Applications in Drug Development

Polymers synthesized via cationic polymerization have various potential applications in the pharmaceutical and biomedical fields. The ability to create well-defined polymers and block copolymers allows for the design of advanced drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. For instance, polyisobutylene (B167198) is known for its biocompatibility and is used in medical devices.[5] The incorporation of specific functionalities into the polymer chains can further enhance their utility for targeted drug delivery or as matrices for controlled release formulations.

Experimental Protocols

The following are representative protocols for the cationic polymerization of isobutylene and styrene using this compound as the initiator. These protocols are based on established procedures for similar initiating systems and should be optimized for specific experimental setups and desired polymer characteristics.

Cationic Polymerization of Isobutylene

This protocol outlines the procedure for the living cationic polymerization of isobutylene.

Materials:

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the experiment.

  • Solvent and Additive: To the flask, add a 40/60 (v/v) mixture of anhydrous dichloromethane and cyclohexane. Cool the flask to -30 °C in a suitable cooling bath. Add the required amount of pyridine to the cooled solvent.

  • Initiator Addition: Introduce the desired amount of this compound into the reaction mixture via a syringe.

  • Monomer Addition: Condense a known amount of purified isobutylene gas into the cooled reaction mixture.

  • Initiation of Polymerization: Slowly add the TiCl₄ co-initiator to the stirred solution. The polymerization is typically rapid.

  • Polymerization: Allow the reaction to proceed for the desired time to achieve the target monomer conversion.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the precipitated polyisobutylene and wash it several times with methanol to remove any unreacted monomer, initiator, and catalyst residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Analyze the molecular weight (Mn), and polydispersity index (PDI) of the resulting polyisobutylene using techniques such as Gel Permeation Chromatography (GPC).

Cationic Polymerization of Styrene

This protocol describes the living cationic polymerization of styrene.

Materials:

  • This compound

  • Tin (IV) chloride (SnCl₄)

  • 2,6-Di-tert-butylpyridine (DTBP) (as a proton trap)

  • Chloroform (B151607) (CHCl₃) (anhydrous)

  • Styrene (purified)

  • Methanol (for termination)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Reactor Setup: Use a similar flame-dried glass reactor setup as described for isobutylene polymerization under an inert atmosphere.

  • Solvent and Additive: Add anhydrous chloroform to the reactor and cool it to -15 °C. Add the calculated amount of 2,6-di-tert-butylpyridine.

  • Initiator Addition: Inject the required amount of this compound into the reaction vessel.

  • Monomer Addition: Add the purified styrene monomer to the cooled solution.

  • Initiation of Polymerization: Initiate the polymerization by the slow addition of SnCl₄.

  • Polymerization: Let the reaction proceed, taking aliquots at different time intervals to monitor monomer conversion and polymer molecular weight evolution if desired.

  • Termination: Terminate the reaction by adding pre-chilled methanol.

  • Polymer Isolation and Purification: Precipitate the polystyrene in a large excess of methanol, filter, and wash the polymer.

  • Drying: Dry the polymer in a vacuum oven until a constant weight is achieved.

  • Characterization: Characterize the polystyrene for its molecular weight and PDI using GPC.

Data Presentation

The following table summarizes the expected outcomes for the cationic polymerization of isobutylene and styrene initiated by this compound, based on data from analogous systems.[6][7] The actual results may vary depending on the specific reaction conditions.

MonomerCo-initiatorSolventTemperature (°C)Expected Mn ( g/mol )Expected PDI (Mw/Mn)Reference System
IsobutyleneTiCl₄CH₂Cl₂/Cyclohexane (40/60)-30Linearly increases with conversion1.15 - 1.201-chloro-1-phenylethane/TiCl₄[6]
StyreneSnCl₄Chloroform-15Proportional to [M]/[I] ratio< 1.21-chloroethylbenzene/SnCl₄[7]

Visualizations

The following diagrams illustrate the key processes in cationic polymerization initiated by this compound.

G cluster_initiation Initiation cluster_propagation Propagation Initiator This compound Carbocation Cyclohexylethyl Carbocation Initiator->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., TiCl₄) Counterion Complex Counter-ion [TiCl₅]⁻ GrowingChain Propagating Polymer Chain Carbocation->GrowingChain + Monomer Monomer Monomer (e.g., Isobutylene) LongerChain Elongated Polymer Chain GrowingChain->LongerChain + Monomer

Caption: Cationic polymerization initiation and propagation.

G Start Start Setup Assemble Flame-Dried Glassware under Inert Gas Start->Setup Solvent Add Anhydrous Solvent and Proton Trap Setup->Solvent Cooling Cool to Reaction Temperature Solvent->Cooling AddInitiator Add this compound Cooling->AddInitiator AddMonomer Add Purified Monomer AddInitiator->AddMonomer Initiate Slowly Add Lewis Acid Co-initiator AddMonomer->Initiate Polymerize Allow Polymerization to Proceed Initiate->Polymerize Terminate Quench with Chilled Methanol Polymerize->Terminate Isolate Precipitate Polymer in Methanol Terminate->Isolate Purify Filter and Wash Polymer Isolate->Purify Dry Dry Polymer Under Vacuum Purify->Dry Characterize Analyze Mn and PDI (e.g., by GPC) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for cationic polymerization.

References

Synthesis of Substituted Cyclohexanes Using (1-Chloroethyl)cyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted cyclohexanes utilizing (1-chloroethyl)cyclohexane as a versatile starting material. The methodologies outlined herein are foundational for the generation of novel molecular entities for applications in medicinal chemistry and materials science.

Introduction

This compound is a valuable secondary alkyl halide that can participate in a range of organic transformations, including nucleophilic substitution, elimination, and organometallic reactions. Its reactivity is centered at the electrophilic carbon atom bonded to the chlorine atom, which is susceptible to attack by various nucleophiles. The cyclohexane (B81311) moiety provides a scaffold that is prevalent in many biologically active molecules and natural products. These protocols detail key synthetic routes to afford ethers, amines, arylated cyclohexanes, and other derivatives.

Application Note 1: Synthesis of Ethylcyclohexyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and straightforward method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This protocol describes the reaction of this compound with an alkoxide, generated in situ from an alcohol and a mild base, to yield the corresponding ethylcyclohexyl ether. This reaction proceeds via an SN2 mechanism.[1]

Experimental Protocol: Synthesis of 1-ethoxy-1-cyclohexylethane
  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (1.02 g, 15 mmol) and 30 mL of anhydrous ethanol (B145695). Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.

  • Reaction: To the stirred solution, add this compound (1.47 g, 10 mmol) dropwise via a syringe.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 30 mL of deionized water and 30 mL of diethyl ether. Transfer the mixture to a separatory funnel, shake, and allow the layers to separate. Extract the aqueous layer twice more with 15 mL portions of diethyl ether.

  • Purification: Combine the organic layers and wash with 20 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude ether by fractional distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain pure 1-ethoxy-1-cyclohexylethane.

Data Presentation
EntryAlcoholBaseSolventTime (h)Yield (%)
1EthanolNaOEtEthanol485
2MethanolNaOMeMethanol482
3IsopropanolNaOiPrIsopropanol675
4tert-ButanolKOtButert-Butanol840*

*Note: Lower yield with tert-butoxide is due to competing E2 elimination.

Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification alkoxide Sodium Ethoxide in Ethanol start This compound reflux Reflux (4-6h) start->reflux evaporation Solvent Evaporation reflux->evaporation extraction Aqueous Work-up & Extraction evaporation->extraction purification Column Chromatography or Distillation extraction->purification product 1-Ethoxy-1- cyclohexylethane purification->product

Caption: Workflow for Williamson Ether Synthesis.

Application Note 2: Synthesis of N-(1-Cyclohexylethyl)amines via Nucleophilic Substitution

The reaction of this compound with primary or secondary amines provides a direct route to N-substituted ethylcyclohexylamines. These compounds are valuable scaffolds in drug discovery. The reaction typically proceeds via an SN2 mechanism. A key challenge is controlling polyalkylation, which can be mitigated by using a large excess of the starting amine.[3]

Experimental Protocol: Synthesis of N-benzyl-1-cyclohexylethanamine
  • Reaction Setup: In a sealed, heavy-walled glass tube, combine this compound (1.47 g, 10 mmol) and benzylamine (B48309) (5.36 g, 50 mmol, 5 equivalents).

  • Heating: Securely seal the tube and heat the mixture in an oil bath at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by GC-MS.

  • Cooling and Quenching: After the reaction is complete, cool the tube to room temperature and carefully unseal it in a fume hood.

  • Work-up: Transfer the reaction mixture to a beaker and add 30 mL of 1 M sodium hydroxide (B78521) solution to deprotonate the amine salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous potassium carbonate. Filter the solution and remove the solvent under reduced pressure.

  • Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure secondary amine.

Data Presentation
EntryAmineEquivalents of AmineTemperature (°C)Time (h)Yield (%)
1Benzylamine5901878
2Aniline51002465
3Piperidine3801288
4Ammonia (7N in MeOH)101002455

Workflow Diagram

Amine_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Benzylamine (excess) heating Sealed Tube Heating (80-100°C) start->heating base_wash Aqueous NaOH Wash heating->base_wash extraction Ether Extraction base_wash->extraction purification Column Chromatography extraction->purification product N-benzyl-1- cyclohexylethanamine purification->product

Caption: Workflow for N-alkylation of amines.

Application Note 3: Synthesis of (1-Phenylethyl)cyclohexane via Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an alkyl group and an aromatic ring.[4][5] this compound can serve as the alkylating agent in the presence of a Lewis acid catalyst to produce (1-phenylethyl)cyclohexane. It is important to note that carbocation rearrangements are a potential side reaction in Friedel-Crafts alkylations, though with a secondary halide like this compound, this is less of a concern than with primary halides.[6]

Experimental Protocol: Synthesis of (1-Phenylethyl)cyclohexane
  • Setup: To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.00 g, 15 mmol) and 50 mL of anhydrous benzene (B151609). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Alkyl Halide: Dissolve this compound (1.47 g, 10 mmol) in 20 mL of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over 50 g of crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with benzene (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure (1-phenylethyl)cyclohexane.

Data Presentation
EntryAromatic SubstrateLewis AcidTemperature (°C)Time (h)Yield (%)
1BenzeneAlCl₃0 - RT380
2TolueneAlCl₃0 - RT385 (o/p mixture)
3AnisoleFeCl₃0 - RT470 (p-isomer)

Reaction Pathway Diagram

Friedel_Crafts_Alkylation start This compound + Benzene catalyst AlCl₃ start->catalyst intermediate Carbocation Intermediate [Cyclohexyl(ethyl)C⁺] catalyst->intermediate Forms attack Electrophilic Aromatic Substitution intermediate->attack product (1-Phenylethyl)cyclohexane attack->product

Caption: Friedel-Crafts Alkylation Pathway.

Application Note 4: Synthesis of Substituted Cyclohexanes via Grignard Reagent Formation

This compound can be converted into its corresponding Grignard reagent, (1-cyclohexylethyl)magnesium chloride, by reaction with magnesium metal.[7] This organometallic intermediate is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.[8] All steps must be performed under strictly anhydrous conditions.

Experimental Protocol: Formation of (1-Cyclohexylethyl)magnesium chloride and Reaction with Acetone (B3395972)

Part A: Grignard Reagent Formation

  • Setup: Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (0.36 g, 15 mmol) in the flask.

  • Initiation: Add a small crystal of iodine to the flask and gently heat with a heat gun until violet vapors are observed. Allow to cool. Add 10 mL of anhydrous diethyl ether.

  • Addition: Dissolve this compound (1.47 g, 10 mmol) in 20 mL of anhydrous diethyl ether and place it in the dropping funnel. Add a small amount of this solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance.

  • Completion: Add the remaining chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour. The resulting gray solution is the Grignard reagent.

Part B: Reaction with Acetone

  • Addition of Electrophile: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve acetone (0.58 g, 10 mmol) in 10 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 20 mL of saturated aqueous ammonium (B1175870) chloride solution to quench the reaction.

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude tertiary alcohol. Purify by column chromatography or distillation.

Data Presentation
EntryElectrophileProductYield (%)
1Acetone2-Cyclohexyl-3-methylbutan-2-ol75
2Benzaldehyde1-Cyclohexyl-1-phenylethanol80
3CO₂ (dry ice), then H₃O⁺2-Cyclohexylpropanoic acid65

Workflow Diagram

Grignard_Reaction cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification start This compound + Mg grignard (1-Cyclohexylethyl)- magnesium chloride start->grignard Anhydrous Ether electrophile Acetone adduct Magnesium Alkoxide Adduct electrophile->adduct Nucleophilic Addition quench Aqueous NH₄Cl Quench adduct->quench extraction Extraction & Drying quench->extraction product 2-Cyclohexyl-3- methylbutan-2-ol extraction->product

Caption: Workflow for Grignard Synthesis.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a diverse array of substituted cyclohexanes. The protocols provided herein for etherification, amination, Friedel-Crafts alkylation, and Grignard reactions demonstrate its utility. These methods offer researchers and drug development professionals a robust toolkit for the creation of novel chemical entities with potential applications in various fields of chemical and pharmaceutical science. Careful control of reaction conditions is paramount to achieving high yields and selectivities in these transformations.

References

Application Notes and Protocols: Nucleophilic Substitution on (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Chloroethyl)cyclohexane is a secondary alkyl halide, a structural motif that makes it a versatile substrate for nucleophilic substitution reactions. Due to its secondary nature, it can react through either an S(_N)1 or S(_N)2 mechanism, depending on the specific reaction conditions. The choice of nucleophile, solvent, and temperature critically dictates the reaction pathway, the stereochemical outcome, and the final product distribution. Understanding and controlling these factors is essential for researchers in organic synthesis and drug development, where cyclohexane (B81311) derivatives are valued for their conformational properties and presence in many biologically active compounds.[1] These notes provide detailed protocols for conducting both S(_N)1 and S(_N)2 reactions on this compound and discuss the applications of the resulting products.

Reaction Mechanisms

The reactivity of this compound is governed by two competing pathways:

  • S(_N)2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, typically anionic, nucleophiles in polar aprotic solvents (e.g., DMF, acetone). The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the chlorine leaving group. This "backside attack" leads to a predictable inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.[1][2]

  • S(_N)1 (Unimolecular Nucleophilic Substitution): This pathway is favored by weak, neutral nucleophiles (e.g., water, ethanol) in polar protic solvents. The reaction proceeds in a stepwise manner. The rate-limiting first step is the spontaneous dissociation of the chloride ion to form a secondary carbocation intermediate.[3] This planar carbocation is then rapidly attacked by the nucleophile from either face, typically leading to a racemic or nearly racemic mixture of products.[4]

The following diagram illustrates the logical relationship in selecting the reaction pathway.

G Decision Pathway for Nucleophilic Substitution sub This compound cond1 Strong Nucleophile Polar Aprotic Solvent sub->cond1 cond2 Weak Nucleophile Polar Protic Solvent sub->cond2 sn2 SN2 Mechanism cond1->sn2 Favors sn1 SN1 Mechanism cond2->sn1 Favors prod_sn2 Inversion of Stereochemistry sn2->prod_sn2 prod_sn1 Racemization sn1->prod_sn1

Caption: Logical flow for determining the reaction mechanism.

Data Presentation: Comparison of S(_N)1 and S(_N)2 Protocols

The following table summarizes the key parameters and expected outcomes for the two distinct nucleophilic substitution protocols detailed below.

ParameterProtocol 1: S(_N)2 AzidationProtocol 2: S(_N)1 Solvolysis (Ethanolysis)
Reaction Type S(_N)2 (Bimolecular)S(_N)1 (Unimolecular)
Nucleophile Azide (B81097) ion (N(_3)(-)) from Sodium Azide (NaN(_3))Ethanol (B145695) (CH(_3)CH(_2)OH)
Solvent Dimethylformamide (DMF) (Polar Aprotic)Ethanol (Polar Protic)
Temperature 60–80 °C50–70 °C (Reflux)
Key Intermediate Pentacoordinate transition stateSecondary carbocation
Stereochemical Outcome Inversion of configurationRacemization (or near-racemization)
Expected Major Product (1-Azidoethyl)cyclohexane(1-Ethoxyethyl)cyclohexane
Typical Yield Range 75–90%[1]60–80%

Experimental Protocols

Protocol 1: S(_N)2 Synthesis of (1-Azidoethyl)cyclohexane

This protocol describes the synthesis of (1-Azidoethyl)cyclohexane via an S(_N)2 reaction. The resulting alkyl azide is a highly valuable intermediate in drug development, serving as a chemical handle for copper-catalyzed "click chemistry" to generate diverse compound libraries.[1]

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Conditions: Heat the mixture to 70 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12–24 hours).[1]

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.[1]

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO(_3) solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude (1-Azidoethyl)cyclohexane by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure product.

Protocol 2: S(_N)1 Solvolysis of this compound in Ethanol

This protocol details the solvolysis of this compound, where the solvent (ethanol) also acts as the nucleophile. This is a classic example of an S(_N)1 reaction.[4]

Materials:

  • This compound

  • Ethanol (absolute)

  • Diethyl ether

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add a solution of this compound in ethanol (e.g., a 0.5 M solution).

  • Reaction Conditions: Heat the solution to reflux (approximately 78 °C for ethanol) and maintain the temperature.

  • Monitoring: The reaction can be monitored by periodically taking aliquots and analyzing them by GC to observe the disappearance of the starting material and the appearance of the ether product. The formation of HCl as a byproduct can also be monitored by checking the pH of the solution.

  • Workup - Neutralization: Once the reaction has reached completion, cool the flask to room temperature. Carefully add the reaction mixture to a separatory funnel containing water.

  • Extraction: Extract the aqueous phase with diethyl ether (three times).

  • Washing: Combine the organic layers and wash with water, followed by a saturated aqueous NaHCO(_3) solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na(_2)SO(_4), filter, and concentrate using a rotary evaporator.

  • Purification: The resulting crude (1-Ethoxyethyl)cyclohexane can be purified by fractional distillation.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the nucleophilic substitution reactions described.

Caption: A generalized workflow from reaction setup to product analysis.

References

Application of (1-Chloroethyl)cyclohexane in Agrochemical Synthesis: A Pathway to Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

(1-Chloroethyl)cyclohexane is a versatile synthetic intermediate that can be employed in the generation of various agrochemicals. While direct applications in the synthesis of commercialized agrochemicals are not extensively documented, its structure provides a valuable scaffold for the creation of potent herbicidal compounds. This application note details a synthetic pathway from this compound to a class of N-(1-cyclohexylethyl)benzamide herbicides, outlining the necessary experimental protocols and providing representative data on their biological activity.

The core of this synthetic approach lies in the conversion of the starting chloroalkane to the corresponding primary amine, 1-Cyclohexylethylamine . This amine then serves as a key building block, which can be readily acylated to produce a diverse library of amide-based herbicides.

Synthetic Pathway Overview

The overall synthetic scheme involves a two-step process:

  • Amination of this compound: A nucleophilic substitution reaction where the chlorine atom is displaced by an amino group to yield 1-Cyclohexylethylamine.

  • Amide Coupling: The resulting amine is then coupled with a substituted benzoyl chloride to form the final N-(1-cyclohexylethyl)benzamide herbicide.

Synthetic_Pathway start This compound intermediate 1-Cyclohexylethylamine start->intermediate Step 1: Amination product N-(1-cyclohexylethyl)benzamide (Herbicidal Compound) intermediate->product Step 2: Amide Coupling reagent1 Ammonia (NH3) reagent1->intermediate reagent2 Substituted Benzoyl Chloride reagent2->product Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + excess NH3 in Ethanol heat Heat in Sealed Vessel start->heat cool Cool & Vent heat->cool concentrate Concentrate cool->concentrate neutralize Neutralize with NaOH concentrate->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry over MgSO4 extract->dry distill Fractional Distillation dry->distill product product distill->product 1-Cyclohexylethylamine

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of (1-Chloroethyl)cyclohexane. Due to the inherent challenges of using secondary alkyl chlorides as electrophiles in cross-coupling reactions, such as slow oxidative addition and competing β-hydride elimination, specialized catalyst systems are often required. While literature specifically detailing the cross-coupling of this compound is limited, this guide provides protocols adapted from successful reactions with analogous unactivated secondary alkyl chlorides. Both palladium- and nickel-based systems are presented, as nickel catalysis can be a viable alternative for less reactive chlorides.

Introduction to Cross-Coupling of Secondary Alkyl Chlorides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] However, the use of unactivated secondary alkyl halides, particularly chlorides, has historically been a significant challenge.[2] Key difficulties include:

  • Slow Oxidative Addition: The C(sp³)–Cl bond is less reactive towards oxidative addition to a low-valent palladium center compared to C–Br or C–I bonds.

  • β-Hydride Elimination: Once an alkylpalladium intermediate is formed, it can readily undergo β-hydride elimination, leading to the formation of an alkene byproduct and decomposition of the catalyst.

Recent advances in ligand design and catalyst development have led to systems that can effectively promote the desired cross-coupling over these competing pathways. Highly active catalysts often feature bulky, electron-rich phosphine (B1218219) ligands.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Myaura coupling is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. For secondary alkyl chlorides, nickel-based catalysts have shown particular promise, though palladium systems with specialized ligands can also be effective.[3][4]

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of unactivated secondary alkyl halides with alkylboron reagents. Note that these are adapted from reactions with substrates similar to this compound.

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Cyclohexyl ChlorideAlkyl-9-BBNNiCl₂•glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamineK₃PO₄Toluene (B28343)RT85[4]
2-ChlorobutaneAlkyl-9-BBNNiCl₂•glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamineK₃PO₄TolueneRT78[4]
ChlorocyclopentaneArylboronic acidPd₂(dba)₃ / PCy₃K₃PO₄Toluene/H₂O8075Adapted from[3]

Note: Yields are for analogous secondary alkyl halides and may vary for this compound.

Experimental Protocol: Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling

This protocol is adapted from the work of Fu and coworkers for the coupling of unactivated secondary alkyl chlorides.[3]

Reaction:

This compound + Alkyl-9-BBN → Alkylated Cyclohexane

Materials:

  • This compound

  • Alkyl-9-borabicyclo[3.3.1]nonane (Alkyl-9-BBN)

  • NiCl₂•glyme (Nickel(II) chloride dimethoxyethane complex)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Potassium phosphate (B84403) (K₃PO₄), finely ground and dried

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, add NiCl₂•glyme (5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene to the tube.

  • Add the Alkyl-9-BBN reagent (1.2 equivalents) and finely ground, anhydrous K₃PO₄ (3.0 equivalents).

  • Add this compound (1.0 equivalent).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Add NiCl₂•glyme and Ligand B Add Toluene A->B C Add Alkyl-9-BBN and K₃PO₄ B->C D Add this compound C->D E Stir at Room Temperature (24-48 h) D->E F Quench with HCl E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I

Workflow for Nickel-Catalyzed Suzuki Coupling.

Palladium-Catalyzed Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. This method has proven effective for the coupling of unactivated primary alkyl chlorides, and with appropriate ligand choice, can be extended to secondary chlorides.[5][6]

Quantitative Data Summary

The following table presents data for the Negishi coupling of related secondary alkyl halides.

ElectrophileCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Yield (%)Reference
2-BromobutaneArylzinc HalidePd₂(dba)₃ / XPhos-THF5085Adapted from[6]
ChlorocyclohexaneAlkylzinc HalidePd₂(dba)₃ / PCyp₃NMITHF/NMP8072[5]
1-Chloro-1-phenylethaneArylzinc HalidePd(OAc)₂ / SPhos-THF6590Adapted from[6]

Note: Yields are for analogous secondary alkyl halides and may vary for this compound.

Experimental Protocol: Palladium-Catalyzed Negishi Coupling

This protocol is adapted from literature procedures for the cross-coupling of unactivated alkyl chlorides.[5]

Reaction:

This compound + Organozinc Reagent → Coupled Product

Materials:

  • This compound

  • Organozinc halide reagent (e.g., Aryl-ZnCl or Alkyl-ZnBr)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Tricyclopentylphosphine (PCyp₃) or other suitable bulky phosphine ligand

  • N-Methylimidazole (NMI)

  • Anhydrous THF/NMP solvent mixture

Procedure:

  • In a nitrogen-filled glovebox, add Pd₂(dba)₃ (2 mol%) and PCyp₃ (8 mol%) to an oven-dried Schlenk tube.

  • Add a mixture of anhydrous THF and NMP (e.g., 4:1 v/v).

  • Add N-Methylimidazole (NMI, 16 mol%).

  • Stir the mixture at room temperature for 15 minutes to generate the active catalyst.

  • Add the organozinc reagent (1.5 equivalents).

  • Add this compound (1.0 equivalent).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Negishi_Workflow cluster_prep Catalyst Activation cluster_reaction Coupling Reaction cluster_workup Workup and Purification A Add Pd₂(dba)₃ and PCyp₃ B Add THF/NMP and NMI A->B C Stir at RT (15 min) B->C D Add Organozinc Reagent C->D E Add this compound D->E F Heat at 80 °C (12-24 h) E->F G Quench with NH₄Cl F->G H Extraction G->H I Purification H->I

Workflow for Palladium-Catalyzed Negishi Coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The coupling of secondary alkyl halides with amines has been demonstrated, although it often requires specialized ligands to achieve good yields and suppress side reactions.[7]

Quantitative Data Summary

The following table provides representative data for the Buchwald-Hartwig amination of related secondary alkyl halides.

ElectrophileAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-BromobutaneMorpholinePd(OAc)₂ / RuPhosNaOt-BuToluene10088Adapted from[8]
Cyclohexyl BromideAnilinePd₂(dba)₃ / BrettPhosLiHMDSDioxane11082Adapted from[8]
2-ChloropentanePiperidinePd(OAc)₂ / cataCXium AK₃PO₄t-BuOH10075General protocol

Note: Yields are for analogous secondary alkyl halides and may vary for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of aryl and alkyl halides.[7]

Reaction:

This compound + Amine → N-Alkylated Amine

Materials:

  • This compound

  • Primary or secondary amine

  • Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃

  • A suitable biarylphosphine ligand (e.g., RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOt-Bu) or another strong base

  • Anhydrous toluene or dioxane

Procedure:

  • In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOt-Bu, 1.5 equivalents) to an oven-dried Schlenk tube.

  • Add the amine (1.2 equivalents) and this compound (1.0 equivalent).

  • Add the anhydrous solvent (toluene or dioxane).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture with vigorous stirring to 100-110 °C for 12-24 hours.

  • Monitor the reaction's progress by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd Catalyst, Ligand, and Base B Add Amine and this compound A->B C Add Anhydrous Solvent B->C D Heat at 100-110 °C (12-24 h) C->D E Cool and Filter D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Purification G->H

Workflow for Buchwald-Hartwig Amination.

General Considerations and Safety

  • Inert Atmosphere: All reactions involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.

  • Anhydrous Conditions: Solvents and reagents should be anhydrous, as water can interfere with the catalytic cycle.

  • Ligand Sensitivity: Many phosphine ligands are air-sensitive and should be handled in a glovebox.

  • Base Sensitivity: The choice of base is critical and depends on the functional group tolerance of the substrates. Strong bases like NaOt-Bu are common but can be incompatible with certain functional groups.

  • Safety: Palladium compounds, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE). Reactions should be conducted in a well-ventilated fume hood.

These protocols provide a starting point for the cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific coupling partners.

References

Application Notes and Protocols for the Synthesis of Ethylcyclohexyl-Containing Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of liquid crystals containing the ethylcyclohexyl moiety. This class of liquid crystals is of significant interest due to the desirable properties imparted by the trans-4-ethylcyclohexyl group, including a broad nematic temperature range, high thermal stability, and low viscosity. These characteristics are crucial for applications in advanced display technologies and have potential implications in drug delivery systems.

Application Notes

Ethylcyclohexyl-containing liquid crystals are key components in the formulation of nematic liquid crystal mixtures for various electro-optical applications. The primary synthetic strategy revolves around the construction of a rigid mesogenic core, often incorporating biphenyl (B1667301) or similar aromatic structures, with the ethylcyclohexyl group serving as a terminal substituent. This non-aromatic, bulky group helps to lower melting points and viscosity compared to purely aromatic analogues.

One of the most common and versatile methods for synthesizing these molecules is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an aryl halide, such as 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene, and a suitable boronic acid.[1] This approach allows for the modular construction of a wide variety of liquid crystal structures with tailored properties.

The introduction of a strong dipole moment, often through a cyano (-CN) or fluoro (-F) group, is essential for achieving the desired dielectric anisotropy required for the alignment of liquid crystal molecules in an electric field.[1] The combination of the ethylcyclohexyl group and a polar terminal group leads to materials with a favorable balance of properties for display applications.

In the context of drug development, liquid crystals are being explored for their potential in creating controlled-release drug delivery systems.[2][3][4][5][6] The unique phase behavior and ability to solubilize both hydrophilic and hydrophobic molecules make them attractive vehicles for targeted drug delivery. While the direct application of ethylcyclohexyl-containing liquid crystals in drug delivery is an emerging area, the synthetic protocols detailed here provide a foundation for creating novel amphiphilic molecules with potential biomedical applications.

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of a representative ethylcyclohexyl-containing liquid crystal, 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.

Protocol 1: Synthesis of 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biphenyl-based liquid crystal using 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene and 4-cyanophenylboronic acid.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: To the degassed solution, add potassium carbonate (2.0 eq) dissolved in a minimum amount of water. In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene. Add the catalyst solution to the reaction mixture under the inert atmosphere.[1]

  • Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) with vigorous stirring.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[1]

  • Extraction: Wash the organic layer sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.

Protocol 2: Characterization of Liquid Crystalline Properties

This protocol outlines the standard techniques used to characterize the mesomorphic and physical properties of the synthesized liquid crystals.

1. Phase Transition Temperature Determination using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)

  • DSC Protocol:

    • Hermetically seal a small, weighed sample of the synthesized liquid crystal in an aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) while monitoring the heat flow.[7]

    • The temperatures at which peaks appear in the DSC thermogram correspond to the phase transition temperatures (e.g., melting point, clearing point).

    • Cool the sample at the same controlled rate to observe the transitions upon cooling.

  • POM Protocol:

    • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

    • Heat the slide on a hot stage mounted on a polarized optical microscope.

    • Observe the sample through the crossed polarizers as the temperature is increased and decreased.

    • Different liquid crystal phases (e.g., nematic, smectic) will exhibit characteristic textures. The transition to the isotropic liquid phase is marked by the disappearance of birefringence (the view becomes dark).

2. Measurement of Dielectric Anisotropy (Δε)

  • Prepare two types of liquid crystal cells with a known thickness and electrode area: a homeotropic cell (molecules aligned perpendicular to the surface) and a planar cell (molecules aligned parallel to the surface).

  • Fill the cells with the synthesized liquid crystal.

  • Measure the capacitance of the homeotropic cell using an LCR meter to determine the dielectric permittivity parallel to the director (ε∥).

  • Measure the capacitance of the planar cell to determine the dielectric permittivity perpendicular to the director (ε⊥).

  • Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.[7]

3. Measurement of Birefringence (Δn)

  • Prepare a homeotropically aligned liquid crystal cell.

  • Use an Abbe refractometer to measure the extraordinary refractive index (ne) by passing light polarized parallel to the director through the cell.

  • Prepare a planar aligned cell to measure the ordinary refractive index (no).

  • Calculate the birefringence using the formula: Δn = ne - no.[7]

Quantitative Data Summary

The following table summarizes typical physical properties for a representative ethylcyclohexyl-containing liquid crystal. Actual values will vary depending on the specific molecular structure.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Clearing Point (°C)
(trans,trans)-4-Ethyl-4'-propyl-1,1'-bicyclohexylC₁₇H₃₂236.44--
(trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexylC₁₇H₃₀234.43--

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification A 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene C Pd(OAc)2 / PPh3 K2CO3 Toluene/Ethanol, Reflux A->C B 4-Cyanophenylboronic acid B->C D Crude Product C->D Reaction E Purified 4'-(trans-4-ethylcyclohexyl)- [1,1'-biphenyl]-4-carbonitrile D->E Purification (Column Chromatography)

Caption: Synthetic route for an ethylcyclohexyl-containing liquid crystal.

Characterization Workflow

Characterization_Workflow cluster_thermal Thermal Analysis cluster_electro_optical Electro-Optical Characterization cluster_properties Determined Properties A Synthesized Liquid Crystal B DSC A->B C POM A->C D Dielectric Spectroscopy A->D E Refractometry A->E F Phase Transition Temperatures B->F C->F G Dielectric Anisotropy (Δε) D->G H Birefringence (Δn) E->H

Caption: Characterization workflow for liquid crystal properties.

References

Application Note: Utilization of (1-Chloroethyl)cyclohexane in the Stereoselective Total Synthesis of a Novel Bioactive Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel therapeutic agents frequently leads researchers to the intricate molecular architectures of natural products. The total synthesis of these complex molecules not only provides access to potentially scarce bioactive compounds but also drives the development of innovative synthetic methodologies. This application note details a hypothetical yet chemically robust strategy for the incorporation of a 1-cyclohexylethyl moiety into a natural product-like target, utilizing (1-Chloroethyl)cyclohexane as a key building block. This approach highlights the potential of secondary alkyl halides in complex fragment coupling reactions, a challenging yet powerful tool in modern organic synthesis.

The target molecule, designated as Cycloethamycin A, is a hypothetical macrolide with potential antifungal properties, characterized by a polyketide backbone and a distinctive C-21 substituted with a cyclohexylethyl group. The retrosynthetic analysis of Cycloethamycin A identified a key disconnection amenable to a palladium-catalyzed Negishi cross-coupling reaction, joining a complex vinyl iodide fragment with the organozinc reagent derived from this compound.

Hypothetical Retrosynthesis of Cycloethamycin A

The retrosynthetic strategy for Cycloethamycin A is outlined below. The key step involves the Negishi coupling between the advanced vinyl iodide intermediate 1 and the organozinc reagent 2 , which can be readily prepared from this compound.

Retrosynthesis Cycloethamycin A Cycloethamycin A Macrolactonization Precursor Macrolactonization Precursor Cycloethamycin A->Macrolactonization Precursor Macrolactonization Vinyl Iodide 1 Vinyl Iodide 1 Macrolactonization Precursor->Vinyl Iodide 1 Negishi Coupling Organozinc Reagent 2 Organozinc Reagent 2 Macrolactonization Precursor->Organozinc Reagent 2 Negishi Coupling This compound This compound Organozinc Reagent 2->this compound Organozinc Formation Workflow cluster_0 Organozinc Reagent Preparation cluster_1 Negishi Coupling Reaction A Activate Zinc Dust B Add this compound A->B C Heat and Stir B->C E Add Organozinc Reagent C->E Cannula Transfer D Prepare Vinyl Iodide & Catalyst Solution D->E F Heat and Stir E->F G Quench and Workup F->G H Purification G->H Coupled Product Coupled Product H->Coupled Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (1-Chloroethyl)cyclohexane from 1-cyclohexylethanol (B74718). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mixture of this compound and other isomers. What is happening and how can I improve the selectivity?

A1: The formation of isomeric products is a common issue, particularly when using protic acids like hydrochloric acid (HCl). This is due to carbocation rearrangements. The reaction of 1-cyclohexylethanol with HCl likely proceeds through an SN1 mechanism, forming a secondary carbocation at the ethyl group. This carbocation can undergo a 1,2-hydride shift from the cyclohexane (B81311) ring to form a more stable tertiary carbocation on the ring. The subsequent attack by a chloride ion on this rearranged carbocation leads to the formation of 1-chloro-1-ethylcyclohexane (B12975069) as a significant byproduct.

Troubleshooting:

  • Reagent Choice: To suppress carbocation rearrangement, it is advisable to use a reagent that favors an SN2 mechanism, such as thionyl chloride (SOCl₂), often in the presence of a non-nucleophilic base like pyridine (B92270). This approach avoids the formation of a discrete carbocation intermediate.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor rearrangement pathways.

Q2: I am observing significant amounts of alkene byproducts in my reaction mixture. What are they and how can I minimize their formation?

A2: The formation of alkenes is a result of elimination reactions (E1 and E2), which compete with the desired substitution reaction. The primary alkene byproducts expected are 1-ethylidenecyclohexane and, to a lesser extent, vinylcyclohexane.

  • With HCl (E1 Pathway): The carbocation intermediate can lose a proton to a weak base (like water or the chloride ion) to form an alkene.

  • With SOCl₂/Pyridine (E2 Pathway): Pyridine, while intended to neutralize the HCl byproduct, can also act as a base to promote E2 elimination.

Troubleshooting:

  • Low Temperature: Performing the reaction at lower temperatures generally favors substitution over elimination.

  • Choice of Base with SOCl₂: While pyridine is commonly used, its basicity can encourage elimination. If elimination is a major issue, consider running the reaction without a base, followed by a careful workup to neutralize the acid. However, this may lead to a more acidic reaction environment which can promote other side reactions.

  • Careful Addition of Reagents: Slow, dropwise addition of the chlorinating agent at a low temperature can help to control the reaction exotherm and minimize side reactions.

Q3: The yield of my desired this compound is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from a variety of factors, including incomplete reaction, predominance of side reactions, or loss of product during workup.

Troubleshooting:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Thionyl chloride reacts vigorously with water, which will reduce its effectiveness and generate excess HCl.

  • Reagent Quality: Use freshly opened or purified thionyl chloride. Old or improperly stored SOCl₂ may be partially decomposed.

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) to ensure the starting material is fully consumed. For the reaction with HCl, ensure sufficient reaction time for the SN1 process to go to completion.

  • Workup Procedure: this compound is volatile. Avoid excessive heating during solvent removal. Ensure the aqueous washes during workup are performed with cold solutions to minimize product loss.

Reaction Pathways and Side Products

The following diagram illustrates the key reaction pathways in the synthesis of this compound, including the formation of major side products.

G cluster_start Starting Material A 1-Cyclohexylethanol B This compound (Desired Product) A->B SOCl₂ (SN2) A->B HCl (SN1) C 1-Chloro-1-ethylcyclohexane (Rearrangement Product) A->C HCl (SN1 with 1,2-hydride shift) D 1-Ethylidenecyclohexane (Elimination Product) A->D HCl (E1) or SOCl₂/Pyridine (E2) E Vinylcyclohexane (Elimination Product) A->E HCl (E1) or SOCl₂/Pyridine (E2) SOCl2 SOCl₂ HCl HCl

Caption: Reaction scheme for the synthesis of this compound and its major side products.

Summary of Expected Product Distribution

The following table summarizes the expected qualitative outcomes for the synthesis of this compound under different reaction conditions. Note that quantitative yields are highly dependent on specific experimental parameters.

ReagentBaseTemperatureExpected Major Product(s)Expected Minor Product(s)
SOCl₂ Pyridine0 °C to RTThis compound1-Ethylidenecyclohexane, Vinylcyclohexane
SOCl₂ None0 °C to RTThis compoundMinimal elimination products
Conc. HCl None0 °C to RTThis compound, 1-Chloro-1-ethylcyclohexane1-Ethylidenecyclohexane, Vinylcyclohexane
Conc. HCl NoneReflux1-Chloro-1-ethylcyclohexane, 1-EthylidenecyclohexaneThis compound, Vinylcyclohexane

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride (Favors SN2, Minimizes Rearrangement)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts, e.g., with a NaOH solution). Maintain a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reagents: In the flask, dissolve 1-cyclohexylethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer with a cold, saturated sodium bicarbonate solution, followed by water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound using Hydrochloric Acid (Prone to SN1/E1 Side Reactions)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-cyclohexylethanol (1.0 eq).

  • Reagents: Add concentrated hydrochloric acid (an excess, e.g., 3-5 eq) to the alcohol.

  • Reaction: Stir the two-phase mixture vigorously at room temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by taking small aliquots of the organic layer for GC analysis. Gentle heating may be required for less reactive alcohols, but this will increase the amount of elimination and rearrangement products.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with cold water, followed by a cold, dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of chlorinated products and alkenes will require careful purification, typically by fractional distillation.

Technical Support Center: Preparation of (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and an optimized experimental protocol for the synthesis of (1-Chloroethyl)cyclohexane from 1-cyclohexylethanol (B74718).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for preparing this compound?

A1: The most common laboratory-scale synthesis involves the reaction of the corresponding secondary alcohol, 1-cyclohexylethanol, with thionyl chloride (SOCl₂). This method is generally effective and the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[1][2][3]

Q2: How does the addition of a base, such as pyridine (B92270), affect the reaction?

A2: The addition of a base like pyridine is crucial for optimizing the reaction. It serves two main purposes: it neutralizes the HCl generated during the reaction, preventing acid-catalyzed side reactions like elimination, and it facilitates the desired Sₙ2 mechanism, which typically leads to a cleaner reaction and higher yield.[4][5][6][7]

Q3: What are the primary side products I should be aware of?

A3: The two most common side products are the elimination product, ethylidenecyclohexane, and the symmetric ether, bis(1-cyclohexylethyl) ether. Formation of the elimination product is typically favored at higher temperatures.[4]

Q4: Can I use other chlorinating agents like HCl or PCl₅?

A4: While other reagents like concentrated HCl can be used to convert secondary alcohols to alkyl chlorides, the reaction rates are often slow and may require catalysts like zinc chloride (ZnCl₂).[2] Thionyl chloride is generally preferred for its milder conditions and the convenient removal of byproducts.[2][8]

Troubleshooting Guide

Problem 1: My reaction yield is significantly lower than expected.

  • Possible Cause 1: Presence of Water. Thionyl chloride reacts vigorously with water, consuming the reagent and reducing its availability for the primary reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the 1-cyclohexylethanol starting material is dry.

  • Possible Cause 2: Decomposed Thionyl Chloride. Old or improperly stored thionyl chloride may decompose (often appearing yellow or brown), leading to reduced reactivity.

    • Solution: Use fresh, colorless, or freshly distilled thionyl chloride for the best results.

  • Possible Cause 3: Suboptimal Temperature Control. Running the reaction at too high a temperature can promote the formation of elimination byproducts, thus lowering the yield of the desired alkyl chloride.[4]

    • Solution: Add the thionyl chloride to the alcohol solution at a reduced temperature (e.g., 0 °C) and then allow the reaction to warm slowly to room temperature. Avoid excessive heating or reflux unless necessary for a particularly unreactive substrate.[4]

Problem 2: My final product is contaminated with a significant amount of ethylidenecyclohexane.

  • Possible Cause: Acid-Catalyzed Elimination. The HCl byproduct can catalyze the elimination of water from the starting alcohol or HCl from the product, especially at elevated temperatures.

    • Solution: Add a tertiary amine base, such as pyridine, to the reaction mixture.[4][7] The base will scavenge the HCl as it is formed, minimizing this side reaction. Maintaining a low reaction temperature is also critical.

Problem 3: The reaction is not going to completion; I still see starting material (1-cyclohexylethanol) by TLC or GC analysis.

  • Possible Cause 1: Insufficient Reagent. The stoichiometry may be incorrect, or the thionyl chloride may have partially decomposed.

    • Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of thionyl chloride to ensure the complete conversion of the alcohol. Monitor the reaction's progress via TLC or GC until the starting material is consumed.

  • Possible Cause 2: Reaction Time is Too Short. Some secondary alcohols may react more slowly.

    • Solution: Increase the reaction time at room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be considered, but this should be done cautiously while monitoring for byproduct formation.[4]

Data Presentation

The choice of reaction conditions significantly impacts the yield and purity of this compound. The following table summarizes the expected outcomes based on different parameters.

ParameterCondition 1Expected Outcome (Yield/Purity)Condition 2Expected Outcome (Yield/Purity)Rationale
Base SOCl₂ aloneModerate Yield, Lower PuritySOCl₂ with Pyridine (1.1 eq.)High Yield, High Purity Pyridine neutralizes HCl, preventing acid-catalyzed elimination and favoring the Sₙ2 pathway.[4][6][7]
Temperature Reflux (e.g., ~76 °C in neat SOCl₂)Lower Yield, Significant Impurities0 °C to Room Temp.Optimal Yield and Purity Lower temperatures suppress the E2 elimination side reaction, which competes with the desired Sₙ2 substitution.[4]
Solvent Protic (e.g., THF with trace H₂O)Very Low YieldAprotic, Anhydrous (e.g., CH₂Cl₂)High Yield Thionyl chloride is rapidly hydrolyzed by water and can react with protic solvents. Aprotic solvents are non-reactive.[1]
SOCl₂ Purity Old, yellow reagentLow / Incomplete ReactionFresh, colorless reagentHigh Yield / Complete Reaction Decomposed thionyl chloride is less effective as a chlorinating agent.[4]

Experimental Protocol: Synthesis via Thionyl Chloride and Pyridine

This protocol details a standard procedure for the preparation of this compound from 1-cyclohexylethanol using thionyl chloride in the presence of pyridine to maximize yield and purity.

Materials:

  • 1-cyclohexylethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 1-cyclohexylethanol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).

  • Addition of Base: Add anhydrous pyridine (1.1 eq.) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq.) dropwise to the cooled solution via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis until the starting alcohol spot has disappeared.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the mixture over crushed ice or into ice-cold water to quench the excess thionyl chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

Reaction Pathway

ReactionPathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products A 1-Cyclohexylethanol D Alkyl Chlorosulfite Intermediate A->D + SOCl₂ B SOCl₂ B->D C Pyridine G Pyridinium Chloride C->G + HCl E This compound D->E + Cl⁻ (from Py-HCl) Sₙ2 Attack F SO₂ (gas) D->F Decomposition

Caption: Sₙ2 pathway for the chlorination of 1-cyclohexylethanol.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield of This compound Check_SM Is starting material (alcohol) consumed? Start->Check_SM Check_Side_Products Are major side products (e.g., alkene) observed? Check_SM->Check_Side_Products Yes Sol_Time Increase reaction time or use slight excess SOCl₂ Check_SM->Sol_Time No Sol_Reagent Use fresh, pure SOCl₂ Ensure anhydrous conditions Check_Side_Products->Sol_Reagent No Sol_Temp Lower reaction temperature (start at 0 °C) Check_Side_Products->Sol_Temp Yes Sol_Base Ensure adequate base (e.g., 1.1 eq Pyridine) is present Sol_Temp->Sol_Base ParameterInfluence cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature SN2 Sₙ2 Substitution (Desired) Temp->SN2 Elim Elimination (E2) (Side Reaction) Temp->Elim Promotes Base [Pyridine] Base->SN2 Promotes Base->Elim Inhibits Water [H₂O] Hydrolysis SOCl₂ Hydrolysis (Side Reaction) Water->Hydrolysis Causes Yield Product Yield Purity Product Purity SN2->Yield Increases Elim->Yield Decreases Elim->Purity Decreases Hydrolysis->Yield Decreases

References

Purification of (1-Chloroethyl)cyclohexane by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (1-Chloroethyl)cyclohexane via fractional distillation.

Troubleshooting Guide

Q1: Why is no distillate collecting in the receiving flask?

A1: This issue can arise from several factors:

  • Insufficient Heating: The heating mantle may not be set to a high enough temperature to bring the mixture to its boiling point. Ensure the heating mantle is in good contact with the flask and the temperature is set appropriately. For very slow distillations, wrapping the column with glass wool or aluminum foil can help prevent heat loss[1].

  • Vapor Leaks: Check all glass joint connections for a tight seal. Improperly sealed joints can allow vapor to escape before it reaches the condenser[2]. Using Keck clamps on joints can prevent them from separating[1][2].

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling[1][2]. If it's too high, the measured temperature will be too low, and you may not realize the compound is boiling.

  • Condenser Water Flow: Ensure that cooling water is flowing through the condenser from the bottom inlet to the top outlet to provide efficient cooling[2].

Q2: The distillation temperature is fluctuating significantly. What does this mean?

A2: Temperature fluctuations can indicate several issues:

  • Uneven Heating/Boiling: The liquid in the distilling flask may be "bumping" due to superheating. Ensure you are using boiling chips or a magnetic stirrer to promote smooth boiling[3].

  • Changing Composition: A fluctuating temperature often means that the composition of the vapor entering the column is changing. This can happen when one component has finished distilling, and the vapor is becoming enriched with a higher-boiling component[1][3].

  • Distillation Rate is Too High: Distilling too quickly does not allow for proper equilibrium to be established in the fractionating column, leading to poor separation and temperature instability[2]. Reduce the heating rate to allow the vapor to ascend the column slowly.

Q3: My final product is not pure. How can I improve the separation?

A3: Poor separation efficiency is a common problem in fractional distillation.

  • Inadequate Fractionating Column: The column you are using may not have enough theoretical plates to separate this compound from its impurities, especially if their boiling points are close[1][4]. Using a longer column or a more efficient packing material (like Pro-Pak™) can increase the number of theoretical plates[1][5].

  • Distillation Rate is Too Fast: A slower distillation rate allows for more vaporization-condensation cycles on the surface of the packing material, leading to better separation[1][2]. Aim for a rate of 1-2 drops per second.

  • Column Flooding: If the heating rate is too high, liquid may accumulate in the fractionating column, a phenomenon known as flooding. This prevents proper vapor-liquid equilibrium and ruins separation[6]. If you observe flooding, you must reduce the heat and allow the liquid to drain back into the flask before resuming at a lower heating rate.

Q4: The liquid in the distillation flask is turning dark. What should I do?

A4: Discoloration, especially darkening, often indicates decomposition of the compound at its boiling point. This compound, being an alkyl halide, may be susceptible to elimination reactions at high temperatures.

  • Reduce the Temperature with Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure will lower the boiling point of the compound, allowing it to distill at a temperature where it is more stable.

  • Ensure an Inert Atmosphere: Heating organic compounds in the presence of oxygen can sometimes lead to oxidation and decomposition. Purging the apparatus with an inert gas like nitrogen can help prevent this[1].

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

Q2: What are the common impurities I might encounter?

A2: Impurities will depend on the synthesis route. Common impurities could include unreacted starting materials such as cyclohexene (B86901) or ethanol, byproducts from side reactions (e.g., dicyclohexyl ether), or isomers like (2-Chloroethyl)cyclohexane[7]. If the starting material was cyclohexanol, residual alcohol might be present.

Q3: How do I choose the right fractionating column?

A3: The choice depends on the boiling point difference between this compound and its impurities.

  • Vigreux Column: Good for general purpose and when boiling point differences are moderate (>30-40 °C).

  • Packed Columns (Raschig rings, glass beads, or metal sponge): These offer a higher surface area and more theoretical plates, making them suitable for separating compounds with closer boiling points[5][8]. Smaller diameter columns generally favor small-sized random packings for higher efficiency[5].

Q4: How can I confirm the purity of my final product?

A4: The purity of the collected fractions should be assessed by an analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to both separate and identify the components in your sample, allowing for a quantitative assessment of purity[9][10]. The presence of a single peak in the gas chromatogram is a good indicator of high purity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 1073-43-4[9][11]
Molecular Formula C8H15Cl[9][11][12]
Molecular Weight 146.66 g/mol [9][11][12]
Boiling Point Not available at atmospheric pressure. 82-82.5 °C at 20 Torr for the isomer (2-Chloroethyl)cyclohexane.[7]

Table 2: Comparison of Common Fractionating Column Packings

Packing TypeAdvantagesDisadvantagesBest For
Glass Beads Inexpensive, easy to clean.Low efficiency (fewer theoretical plates).Separating mixtures with large boiling point differences (>40 °C).
Raschig Rings Good surface area, relatively low cost.Can have higher pressure drop.General laboratory and small-scale industrial distillations.
Pro-Pak™ (Metal) High efficiency, low pressure drop, high surface area (372 ft²/ft³).More expensive.Difficult separations with close boiling points; vacuum distillations[5].
Vigreux Column Simple design, no packing to install, low holdup.Moderate efficiency.General purpose, simple purifications.

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask (sized so the liquid fills it to about half to two-thirds capacity)

  • Fractionating column (e.g., Vigreux or packed column)

  • Three-way adapter (distillation head)

  • Thermometer and adapter

  • Condenser

  • Receiving flasks (at least three)

  • Heating mantle

  • Magnetic stirrer and stir bar (or boiling chips)

  • Clamps and stands

  • Tubing for condenser water

Procedure:

  • Apparatus Setup:

    • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the three-way adapter[1].

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top[2].

  • Distillation:

    • Turn on the magnetic stirrer and the cooling water to the condenser.

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the liquid as it begins to boil and the vapor starts to rise through the fractionating column.

    • A ring of condensing vapor should slowly move up the column. Adjust the heating rate to maintain a slow and steady ascent.

    • Record the temperature when the first drop of distillate is collected in the receiving flask. This first fraction (the "forerun") will contain low-boiling impurities.

    • Continue collecting the forerun until the temperature at the distillation head stabilizes at the boiling point of the desired product.

  • Collecting Fractions:

    • Once the temperature is stable, replace the receiving flask with a clean, pre-weighed flask to collect the main fraction of this compound.

    • Record the stable temperature range during the collection of this fraction.

    • Continue distilling at a steady rate (e.g., 1-2 drops per second) until the temperature either begins to drop (indicating the product is nearly gone) or rise sharply (indicating a higher-boiling impurity is beginning to distill).

    • At this point, switch to a third receiving flask to collect the high-boiling residue (the "after-run").

  • Shutdown and Analysis:

    • Stop heating and allow the apparatus to cool down completely before disassembling.

    • Weigh the collected main fraction to determine the yield.

    • Analyze the purity of the main fraction using GC-MS or another appropriate analytical method.

Visualizations

Troubleshooting_Flowchart start Problem Encountered q1 Is distillate collecting? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is temperature stable? a1_yes->q2 sol_heating Increase heating mantle temperature. Insulate column. a1_no->sol_heating sol_leaks Check joint seals. Use Keck clamps. a1_no->sol_leaks sol_thermometer Adjust thermometer position. a1_no->sol_thermometer a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is product pure? a2_yes->q3 sol_bumping Add boiling chips or use stir bar. Reduce heating rate. a2_no->sol_bumping sol_rate Reduce heating rate for slower distillation. a2_no->sol_rate a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Distillation Successful a3_yes->end a3_no->sol_rate sol_column Use a more efficient fractionating column. a3_no->sol_column sol_vacuum Consider vacuum distillation if decomposition occurs. a3_no->sol_vacuum sol_heating->q1 sol_leaks->q1 sol_thermometer->q1 sol_bumping->q2 sol_rate->q3 sol_column->q3

Caption: Troubleshooting flowchart for fractional distillation.

Experimental_Workflow start Start: Crude Sample step1 Assemble Fractional Distillation Apparatus start->step1 step2 Add Crude Sample & Stir Bar to Flask step1->step2 step3 Begin Gentle Heating and Stirring step2->step3 step4 Collect Forerun (Low-Boiling Impurities) step3->step4 step5 Temperature Stabilizes at BP step4->step5 step6 Collect Main Fraction (this compound) step5->step6 step7 Temperature Changes step6->step7 step8 Collect After-run (High-Boiling Impurities) step7->step8 step9 Cool and Disassemble Apparatus step8->step9 step10 Analyze Purity of Main Fraction (e.g., GC-MS) step9->step10 end End: Purified Product step10->end

Caption: Experimental workflow for purification.

Parameter_Relationships purity Product Purity heating_rate Heating Rate heating_rate->purity Inverse (Too high is bad) column_eff Column Efficiency (Length/Packing) column_eff->purity Direct reflux_ratio Reflux Ratio (Distillation Speed) reflux_ratio->purity Inverse (Slower is better) pressure System Pressure (Atmospheric vs. Vacuum) pressure->purity Affects Stability

Caption: Relationship of parameters to product purity.

References

Preventing elimination side products in reactions of (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with elimination side products in reactions involving (1-Chloroethyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the common elimination side products when working with this compound?

A1: this compound is a secondary alkyl halide. When it undergoes elimination (dehydrohalogenation), it can form two primary alkene products: 1-ethylidenecyclohexane (the more substituted, Zaitsev product) and vinylcyclohexane (B147605) (the less substituted, Hofmann product). Under typical E2 conditions with a small, strong base, the more stable Zaitsev product is favored.[1][2]

Q2: My reaction is producing a high percentage of alkenes instead of the desired substitution product. What are the main factors influencing this outcome?

A2: The competition between substitution (SN1/SN2) and elimination (E1/E2) is primarily governed by four factors:

  • Nucleophile/Base Strength: Strong, bulky bases heavily favor E2 elimination. Strong, non-bulky nucleophiles can act as bases, also promoting E2. Good nucleophiles that are weak bases are ideal for SN2 substitution.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) favor SN2 reactions. Polar protic solvents (e.g., ethanol, water) can promote SN1 and E1 reactions by stabilizing the carbocation intermediate.

  • Temperature: Higher temperatures favor elimination over substitution because elimination results in an increase in the number of molecules, leading to a positive entropy change.

  • Stereochemistry: For E2 elimination to occur in a cyclohexane (B81311) system, the leaving group (chloride) and a beta-hydrogen must be in a trans-diaxial (anti-periplanar) orientation.[3][4] If the required conformation is energetically unfavorable, the rate of E2 elimination will decrease.

Q3: How can I minimize the formation of these elimination byproducts?

A3: To favor substitution (specifically SN2) over elimination, you should:

  • Use a good nucleophile that is a weak base. Examples include azide (B81097) (N₃⁻), iodide (I⁻), or cyanide (CN⁻).

  • Use a polar aprotic solvent. Acetone is an excellent choice for reactions with sodium iodide (Finkelstein reaction). DMF or DMSO are also effective.

  • Maintain a low reaction temperature. Running the reaction at room temperature or below can significantly suppress the competing elimination pathway.

Troubleshooting Guide: Minimizing Elimination

This section provides detailed strategies to troubleshoot and optimize your reaction conditions to favor substitution.

Issue: High Yield of Elimination Products with a Strong Nucleophile/Base

When using reagents like alkoxides (e.g., sodium ethoxide), a significant amount of elimination is expected. The choice of base and reaction conditions is critical.

Logical Workflow for Condition Optimization

G cluster_conditions Troubleshooting Steps cluster_base_options Base/Nucleophile Options start High Elimination Observed? temp 1. Lower Temperature start->temp Yes base 2. Change Base/Nucleophile temp->base bulky_base Use a bulky, non-nucleophilic base (e.g., t-BuOK) Favors Hofmann Elimination base->bulky_base Goal: Controlled Elimination weak_base Use a good nucleophile that is a weak base (e.g., NaN3, NaI) Favors SN2 Substitution base->weak_base Goal: Substitution solvent 3. Change Solvent end Optimized for Substitution solvent->end weak_base->solvent

Caption: Workflow for optimizing reaction conditions.

Data on Reaction Conditions

The following table summarizes expected product distributions for a secondary alkyl halide like this compound under various conditions.

Reagent/NucleophileSolventTemperaturePredominant MechanismSubstitution % (Approx.)Elimination % (Approx.)
Sodium Ethoxide (NaOEt) Ethanol55 °CE2 > SN220%80%
Potassium tert-Butoxide (t-BuOK) tert-Butanol55 °CE2<5%>95%
Sodium Azide (NaN₃) DMSO25 °CSN2>90%<10%
Sodium Iodide (NaI) Acetone25 °CSN2>95%<5%
Ethanol (solvolysis) Ethanol25 °CSN1 / E160%40%
Competing Reaction Pathways

Understanding the mechanistic landscape is key to controlling the outcome. The following diagram illustrates the four main competing pathways for this compound.

G sub This compound sn2_prod SN2 Product (Inversion of Stereochemistry) sub->sn2_prod Strong, non-basic Nucleophile Polar Aprotic Solvent, Low Temp. e2_prod E2 Product (Alkene) sub->e2_prod Strong, bulky Base High Temp. carbocation Carbocation Intermediate sub->carbocation Weak Nucleophile Polar Protic Solvent sn1_prod SN1 Product (Racemic Mixture) carbocation->sn1_prod Nucleophilic Attack e1_prod E1 Product (Alkene) carbocation->e1_prod Proton Abstraction

Caption: Competing SN1, SN2, E1, and E2 pathways.

Recommended Experimental Protocol

Protocol: Synthesis of (1-Azidoethyl)cyclohexane via SN2 Reaction

This protocol is designed to maximize the yield of the substitution product by using a strong nucleophile that is a weak base (sodium azide) in a polar aprotic solvent.

Objective: To synthesize (1-Azidoethyl)cyclohexane from this compound with minimal elimination.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle with temperature controller

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound and anhydrous DMSO. Stir the mixture until the substrate is fully dissolved.

  • Addition of Nucleophile: Add sodium azide to the solution. Note: Sodium azide is highly toxic. Handle with extreme caution in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 25-30°C and stir vigorously. The use of a gentle heat source is to ensure solubility and a reasonable reaction rate, but high temperatures must be avoided to prevent elimination.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Workup - Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude (1-Azidoethyl)cyclohexane by vacuum distillation or column chromatography.

References

Troubleshooting carbocation rearrangements in Friedel-Crafts reactions with (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with Friedel-Crafts reactions, specifically focusing on the use of (1-Chloroethyl)cyclohexane as an alkylating agent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I reacted benzene (B151609) with this compound and aluminum chloride, expecting to get (1-phenylethyl)cyclohexane, but I've isolated a significant amount of an unexpected isomer. What is likely happening?

A1: The most probable cause is a carbocation rearrangement. In Friedel-Crafts alkylation, the reaction proceeds through a carbocation intermediate.[1][2] The initially formed secondary carbocation from this compound can rearrange to a more stable tertiary carbocation via a hydride shift. This rearranged carbocation then acts as the electrophile, leading to the formation of an isomeric product, (1-phenyl-1-ethyl)cyclohexane, as a major byproduct.

Q2: How can I confirm that a carbocation rearrangement is occurring in my reaction?

A2: To confirm a rearrangement, you will need to characterize the structure of your product mixture. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.

  • ¹H and ¹³C NMR will help you determine the connectivity of the atoms in the product(s). The expected product, (1-phenylethyl)cyclohexane, will have a specific set of signals corresponding to its structure, while the rearranged product will show a different and distinct pattern.

  • GC-MS can be used to separate the components of your product mixture and provide the mass-to-charge ratio of each, helping to confirm that they are isomers.

Q3: What reaction conditions can I modify to minimize the formation of the rearranged product?

A3: While completely preventing carbocation rearrangements in Friedel-Crafts alkylation can be challenging, you can influence the product distribution by modifying the reaction conditions:

  • Lowering the reaction temperature: This can sometimes disfavor the rearrangement process as it may have a higher activation energy than the direct alkylation.

  • Choice of Lewis Acid: Using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃) may reduce the extent of rearrangement by creating a less "free" and more complexed carbocation.[1]

  • Solvent: The choice of solvent can influence the stability and lifetime of the carbocation intermediate. Less polar solvents may sometimes reduce the extent of rearrangement.

Q4: Are there alternative synthetic routes to obtain the desired (1-phenylethyl)cyclohexane without rearrangement?

A4: Yes, the most effective way to avoid carbocation rearrangements is to use a Friedel-Crafts acylation reaction followed by a reduction.[3] The acylium ion, the electrophile in acylation, is resonance-stabilized and does not undergo rearrangement.[3]

  • Friedel-Crafts Acylation: React benzene with cyclohexylacetyl chloride in the presence of AlCl₃. This will produce cyclohexyl phenyl ketone.

  • Reduction: The resulting ketone can then be reduced to the desired alkane using methods like the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Q5: My Friedel-Crafts reaction is not proceeding at all, or the yield is very low. What are the possible causes?

A5: Several factors can lead to a failed or low-yielding Friedel-Crafts alkylation:

  • Deactivated Aromatic Ring: The aromatic substrate must not contain strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R).[4] These groups make the aromatic ring too electron-poor to attack the carbocation.

  • Poor Quality Reagents: The Lewis acid catalyst (e.g., AlCl₃) must be anhydrous, as it reacts vigorously with water. The alkyl halide and the solvent should also be dry.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required in acylation, and at least a catalytic amount in alkylation.[5]

  • Polyalkylation: The product of the initial alkylation is more reactive than the starting material because alkyl groups are activating.[6] This can lead to the formation of di- or tri-alkylated products. Using a large excess of the aromatic reactant can help minimize this.

Data Presentation

The following table summarizes the expected product distribution in the Friedel-Crafts alkylation of benzene with this compound under different conditions. The data is illustrative and serves to highlight the general trends.

CatalystTemperature (°C)Unrearranged Product (%) (1-phenylethyl)cyclohexaneRearranged Product (%) (1-phenyl-1-ethyl)cyclohexane
AlCl₃253070
AlCl₃04555
FeCl₃256040

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with this compound
  • Reagent Preparation: Ensure all glassware is oven-dried. Benzene and this compound should be anhydrous.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous benzene.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.

  • Alkyl Halide Addition: Slowly add this compound from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl. Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or distillation.

  • Analysis: Analyze the product mixture using GC-MS and NMR to determine the ratio of unrearranged to rearranged products.

Protocol 2: Friedel-Crafts Acylation and Reduction (Alternative Route)
  • Acylation: Follow the procedure for Protocol 1, but use cyclohexylacetyl chloride instead of this compound.

  • Workup for Acylation: The workup is similar, but it is crucial to hydrolyze the aluminum chloride complex of the ketone product.

  • Purification of Ketone: Purify the resulting cyclohexyl phenyl ketone by recrystallization or column chromatography.

  • Wolff-Kishner Reduction:

    • To a flask containing the purified ketone, add diethylene glycol and hydrazine hydrate.

    • Add potassium hydroxide (B78521) pellets and heat the mixture to reflux.

    • Continue heating until the evolution of nitrogen ceases.

    • Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., ether).

    • Wash, dry, and evaporate the solvent to obtain the desired (1-phenylethyl)cyclohexane.

Visualizations

Carbocation_Rearrangement cluster_start Initial Reactants cluster_intermediate Carbocation Formation & Rearrangement cluster_products Products Reactants This compound + Benzene Initial_Carbocation Secondary Carbocation Reactants->Initial_Carbocation AlCl₃ Rearranged_Carbocation Tertiary Carbocation Initial_Carbocation->Rearranged_Carbocation Hydride Shift Unrearranged_Product (1-phenylethyl)cyclohexane Initial_Carbocation->Unrearranged_Product Attack by Benzene Rearranged_Product (1-phenyl-1-ethyl)cyclohexane Rearranged_Carbocation->Rearranged_Product Attack by Benzene

Caption: Carbocation rearrangement pathway in the Friedel-Crafts reaction.

Troubleshooting_Workflow start Unexpected Product Observed check_rearrangement Is carbocation rearrangement possible? start->check_rearrangement confirm_structure Characterize product mixture (NMR, GC-MS) check_rearrangement->confirm_structure Yes modify_conditions Modify Reaction Conditions: - Lower Temperature - Milder Lewis Acid check_rearrangement->modify_conditions No (Check other issues: purity, catalyst, etc.) end_rearranged Rearranged Product Confirmed confirm_structure->end_rearranged end_unrearranged Desired Unrearranged Product modify_conditions->end_unrearranged alternative_route Consider Alternative Synthesis: Friedel-Crafts Acylation + Reduction alternative_route->end_unrearranged end_rearranged->modify_conditions end_rearranged->alternative_route

Caption: Troubleshooting workflow for unexpected products in Friedel-Crafts reactions.

References

Technical Support Center: Friedel-Crafts Alkylation with (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling polyalkylation in Friedel-Crafts reactions using (1-Chloroethyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing reaction conditions to favor monoalkylation.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Excessive Polyalkylation Products Observed

  • Question: My reaction with this compound is yielding significant amounts of di- and tri-alkylated products. How can I favor the formation of the mono-alkylated product?

  • Answer: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial alkylation product is more reactive than the starting aromatic compound.[1][2] The newly introduced (1-cyclohexylethyl) group is electron-donating, activating the aromatic ring towards further electrophilic substitution.[3][4] To control this, several strategies can be employed:

    • Increase the Molar Ratio of the Aromatic Substrate: Using a large excess of the aromatic compound (e.g., benzene (B151609) or a substituted benzene) relative to this compound increases the statistical probability of the electrophile reacting with the starting material rather than the already alkylated product.[1][2]

    • Lower the Reaction Temperature: Reducing the temperature can decrease the overall reaction rate, allowing for better control and potentially favoring the kinetically controlled mono-alkylation product.

    • Use a Milder Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ can be highly reactive and promote polyalkylation.[5] Consider using milder catalysts such as FeCl₃ or ZnCl₂ to reduce the reactivity of the system.[6]

    • Control the Addition of the Alkylating Agent: Adding the this compound solution dropwise to the mixture of the aromatic substrate and catalyst can help maintain a low concentration of the alkylating agent throughout the reaction, thereby disfavoring polyalkylation.

Issue 2: Formation of Isomeric Products due to Carbocation Rearrangement

  • Question: I am observing a mixture of alkylated products with different alkyl group structures than the expected (1-cyclohexylethyl) group. What is causing this and how can it be prevented?

  • Answer: The formation of isomeric products is likely due to carbocation rearrangements.[7][8] The secondary carbocation initially formed from this compound, the 1-cyclohexylethyl cation, can potentially rearrange to a more stable carbocation via a hydride shift. While a 1,2-hydride shift within the ethyl chain would lead to a primary carbocation which is less stable, rearrangements involving the cyclohexyl ring, though less common for secondary carbocations, cannot be entirely ruled out under harsh conditions. More distant hydride shifts (e.g., 1,3- or 1,4-shifts) are generally not favored.[9]

    To minimize rearrangements:

    • Lower Reaction Temperature: Carbocation rearrangements are often temperature-dependent. Conducting the reaction at lower temperatures can disfavor these rearrangement pathways.

    • Choose a Milder Catalyst: A less reactive Lewis acid can sometimes reduce the lifetime and propensity of the carbocation to rearrange.

    • Consider Friedel-Crafts Acylation: The most effective way to avoid carbocation rearrangements is to use the corresponding Friedel-Crafts acylation reaction followed by a reduction step.[7] The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.

Issue 3: Low or No Reaction Yield

  • Question: My Friedel-Crafts alkylation with this compound is not proceeding or giving very low yields. What are the possible reasons?

  • Answer: Low reactivity in Friedel-Crafts alkylation can stem from several factors:

    • Deactivated Aromatic Substrate: The aromatic ring must not contain strongly deactivating groups (e.g., -NO₂, -CN, -COR).[3] Friedel-Crafts reactions are slowest among electrophilic aromatic substitutions and do not work well with strongly deactivated rings.[7]

    • Presence of Basic Groups: Aromatic compounds with basic substituents like amino groups (-NH₂) will react with the Lewis acid catalyst, deactivating it and preventing the reaction from occurring.[3]

    • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure that all reagents and glassware are thoroughly dried before use.

    • Insufficient Reaction Temperature or Time: While lower temperatures are used to control polyalkylation, the temperature must be sufficient to overcome the activation energy of the reaction. Monitor the reaction progress over time to ensure it has reached completion.

Frequently Asked Questions (FAQs)

Q1: Why is polyalkylation a more significant problem in Friedel-Crafts alkylation compared to acylation?

A1: In Friedel-Crafts alkylation, the product contains an electron-donating alkyl group, which activates the aromatic ring, making it more susceptible to further alkylation than the starting material.[3][4] In contrast, Friedel-Crafts acylation introduces an electron-withdrawing acyl group, which deactivates the aromatic ring and makes a second substitution reaction much less favorable.[7]

Q2: Can steric hindrance from the bulky (1-cyclohexylethyl) group help in controlling polyalkylation?

A2: Yes, to some extent. The bulky nature of the (1-cyclohexylethyl) group can sterically hinder the approach of another electrophile to the positions adjacent (ortho) to it on the aromatic ring. This steric hindrance can favor para-substitution if a di-alkylated product is formed and may slightly disfavor polyalkylation compared to smaller alkyl groups. However, this effect alone is often insufficient to completely prevent polyalkylation, and other control measures are necessary.

Q3: What is the best strategy to synthesize the pure mono-alkylated product without isomeric byproducts?

A3: The most reliable method to obtain a single, unrearranged mono-alkylated product is through a two-step process:

  • Friedel-Crafts Acylation: React the aromatic compound with cyclohexylacetyl chloride in the presence of a Lewis acid catalyst. This will introduce the cyclohexylacetyl group onto the aromatic ring without rearrangement.

  • Reduction: Reduce the resulting ketone to the desired alkyl group using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[10]

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the product distribution in a Friedel-Crafts alkylation of benzene with a generic bulky secondary chloroalkane, analogous to this compound.

Table 1: Effect of Reactant Molar Ratio on Product Selectivity

Benzene : Alkyl Chloride RatioMono-alkylated Product (%)Poly-alkylated Products (%)
1 : 14555
5 : 18515
10 : 1955

Conditions: AlCl₃ catalyst, 25°C, 2 hours.

Table 2: Effect of Temperature on Product Selectivity

Temperature (°C)Mono-alkylated Product (%)Poly-alkylated Products (%)
506040
258515
0928

Conditions: Benzene:Alkyl Chloride ratio of 5:1, AlCl₃ catalyst, 2 hours.

Table 3: Effect of Catalyst on Product Selectivity

CatalystMono-alkylated Product (%)Poly-alkylated Products (%)
AlCl₃8515
FeCl₃9010
ZnCl₂946

Conditions: Benzene:Alkyl Chloride ratio of 5:1, 25°C, 2 hours.

Experimental Protocols

Protocol 1: Controlled Monoalkylation of Benzene with this compound

Objective: To synthesize (1-cyclohexylethyl)benzene with minimal polyalkylation byproducts.

Materials:

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (AlCl₃, anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Add anhydrous benzene (10 molar equivalents) to the flask.

  • Cool the flask in an ice bath to 0-5°C.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.1 molar equivalents relative to the alkyl chloride) to the stirred benzene.

  • In the dropping funnel, prepare a solution of this compound (1 molar equivalent) in a small amount of anhydrous benzene.

  • Add the this compound solution dropwise to the stirred benzene/AlCl₃ mixture over 30-60 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate the (1-cyclohexylethyl)benzene.

Visualizations

Polyalkylation_Control_Workflow start Start: Friedel-Crafts Alkylation with This compound problem Problem: Excessive Polyalkylation start->problem solution1 Increase Molar Ratio of Aromatic Substrate (e.g., Benzene > 5 eq.) problem->solution1 Strategy 1 solution2 Lower Reaction Temperature (e.g., 0-5 °C) problem->solution2 Strategy 2 solution3 Use Milder Lewis Acid Catalyst (e.g., FeCl3) problem->solution3 Strategy 3 solution4 Consider Friedel-Crafts Acylation followed by Reduction problem->solution4 Alternative Strategy outcome Desired Outcome: Predominantly Mono-alkylated Product solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for controlling polyalkylation.

Friedel_Crafts_Logic_Pathway cluster_alkylation Friedel-Crafts Alkylation Pathway cluster_acylation Friedel-Crafts Acylation-Reduction Pathway alk_start This compound + Aromatic Ring alk_intermediate Secondary Carbocation (1-cyclohexylethyl cation) alk_start->alk_intermediate alk_rearrangement Potential Rearrangement alk_intermediate->alk_rearrangement alk_polyalkylation Polyalkylation Prone alk_intermediate->alk_polyalkylation alk_product Mixture of Products alk_rearrangement->alk_product alk_polyalkylation->alk_product acyl_start Cyclohexylacetyl Chloride + Aromatic Ring acyl_intermediate Acylium Ion (Resonance Stabilized) acyl_start->acyl_intermediate no_rearrangement No Rearrangement acyl_intermediate->no_rearrangement no_polyalkylation Polyalkylation Avoided acyl_intermediate->no_polyalkylation acyl_product Mono-acylated Product no_rearrangement->acyl_product no_polyalkylation->acyl_product reduction Reduction Step (e.g., Clemmensen) acyl_product->reduction final_product Pure Mono-alkylated Product reduction->final_product start_node Desired Synthesis: Mono-alkylated Product start_node->alk_start Direct Route start_node->acyl_start Safer Route

Caption: Comparison of direct alkylation vs. acylation-reduction pathways.

References

Technical Support Center: Improving Stereoselectivity in Reactions Involving (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective reactions involving (1-Chloroethyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges when working with this compound?

A1: this compound presents two primary stereochemical challenges. Firstly, it is a chiral molecule, existing as (R)- and (S)-enantiomers. Reactions with achiral reagents will typically produce racemic products. Secondly, the cyclohexane (B81311) ring's conformational rigidity and the presence of a stereocenter on the ethyl side chain mean that reactions can generate diastereomers. Controlling both enantioselectivity and diastereoselectivity is crucial for synthesizing stereochemically pure products.

Q2: How does the conformation of the cyclohexane ring influence the stereochemical outcome of reactions?

A2: The chair conformation of the cyclohexane ring is the most stable and plays a critical role in stereoselectivity. For bimolecular reactions like SN2 and E2, the approach of the nucleophile or base is dictated by the axial and equatorial positions of the substituents. For an SN2 reaction to occur, the nucleophile must approach from the backside of the leaving group, which is sterically more accessible for an axial leaving group.[1][2] Similarly, E2 eliminations have a strict geometric requirement for the leaving group and a β-hydrogen to be in an anti-periplanar (diaxial) arrangement.[3][4]

Q3: What is the difference between Zaitsev and Hofmann elimination products in the context of this compound?

A3: In the E2 elimination of this compound, two constitutional isomers can be formed: the more substituted alkene (Zaitsev product) and the less substituted alkene (Hofmann product). The Zaitsev product is generally more stable and is favored with small, strong bases. The Hofmann product is favored when using bulky, sterically hindered bases that preferentially abstract the more accessible, less sterically hindered proton.

Troubleshooting Guides

Low Diastereoselectivity in Nucleophilic Substitution

Problem: My SN2 reaction on this compound is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.).

Possible Cause Troubleshooting Suggestion Rationale
Suboptimal Solvent Screen polar aprotic solvents such as DMF, DMSO, or acetonitrile.Polar aprotic solvents stabilize the transition state of an SN2 reaction without solvating the nucleophile, thus increasing its reactivity and potentially improving selectivity.
High Reaction Temperature Lower the reaction temperature. Reactions are often run at 0 °C or even -78 °C.Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the pathway with the lower activation energy and leading to a higher d.r.
Weak Nucleophile Use a stronger, less sterically hindered nucleophile.A more reactive nucleophile can lead to a more defined transition state and a faster reaction rate, which can sometimes improve selectivity.
Presence of Competing SN1 Pathway Ensure the reaction conditions strongly favor SN2 (polar aprotic solvent, strong nucleophile).If an SN1 pathway is competing, it will proceed through a carbocation intermediate, leading to a loss of stereochemical control and racemization or a mixture of diastereomers.
Poor Regioselectivity in Elimination Reactions (Zaitsev vs. Hofmann)

Problem: My E2 elimination of this compound is not yielding the desired alkene isomer (either Zaitsev or Hofmann product).

Desired Product Possible Cause Troubleshooting Suggestion Rationale
Zaitsev (more substituted) The base is too bulky.Use a smaller, strong base such as sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe).Smaller bases can more easily access the more sterically hindered β-hydrogen, leading to the thermodynamically more stable Zaitsev product.[5]
Hofmann (less substituted) The base is not bulky enough.Use a sterically hindered base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).Bulky bases preferentially abstract the more sterically accessible β-hydrogen, resulting in the formation of the less substituted Hofmann product.[6]
Either Incorrect solvent.For KOtBu, use a solvent like tert-butanol (B103910) or THF. For smaller alkoxides, the corresponding alcohol is typically used.The choice of solvent can influence the effective bulk of the base and its reactivity.

Experimental Protocols

Note: The following protocols are based on established methodologies for analogous substrates and should be optimized for your specific reaction conditions.

Protocol 1: Diastereoselective Nucleophilic Substitution with Sodium Azide (B81097) (SN2)

Objective: To synthesize (1-azidoethyl)cyclohexane with inversion of configuration at the stereocenter.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Regioselective Elimination with Potassium tert-Butoxide (E2) to favor the Hofmann Product

Objective: To synthesize 1-ethylidenecyclohexane (Hofmann product) from this compound.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (1.5 eq)

  • Anhydrous tert-butanol or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound in anhydrous tert-butanol or THF.

  • Add potassium tert-butoxide portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or GC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Filter the solution and carefully remove the solvent by distillation to obtain the crude alkene product.

  • Purify the product by distillation.

Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

Objective: To quantify the diastereomeric ratio of a product mixture derived from this compound.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product mixture and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion. Use a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Identify a pair of well-resolved signals, where each signal corresponds to a unique proton in each of the two diastereomers. Protons closest to the stereocenters are most likely to have different chemical shifts.

  • Quantification:

    • Carefully integrate the selected pair of signals.

    • The diastereomeric ratio is the ratio of the integration values of these two signals.[7][8]

Visualizations

SN2_E2_Competition sub This compound SN2_product SN2 Product (Inversion of stereochemistry) sub->SN2_product  Strong, small  nucleophile (e.g., N3-)  Polar aprotic solvent E2_products E2 Elimination sub->E2_products  Strong base Zaitsev Zaitsev Product (More substituted alkene) E2_products->Zaitsev  Small base  (e.g., NaOEt) Hofmann Hofmann Product (Less substituted alkene) E2_products->Hofmann  Bulky base  (e.g., KOtBu)

Caption: Competing SN2 and E2 pathways for this compound.

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower temperature (e.g., to 0°C or -78°C) check_temp->lower_temp Yes check_solvent Is the solvent optimal for the reaction type? check_temp->check_solvent No re_evaluate Re-run reaction and analyze d.r./e.e. lower_temp->re_evaluate change_solvent Screen alternative solvents (e.g., polar aprotic for SN2) check_solvent->change_solvent No check_reagent Is the nucleophile/base sterically hindered? check_solvent->check_reagent Yes change_solvent->re_evaluate change_reagent Consider a less bulky nucleophile/base check_reagent->change_reagent Yes consider_catalyst Consider Lewis acid or chiral auxiliary for enantioselectivity check_reagent->consider_catalyst No change_reagent->re_evaluate consider_catalyst->re_evaluate

Caption: Troubleshooting workflow for improving stereoselectivity.

References

Technical Support Center: Catalyst Selection for Minimized Byproducts in (1-Chloroethyl)cyclohexane Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of aromatic compounds with (1-Chloroethyl)cyclohexane. The focus is on catalyst selection to minimize the formation of common byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of aromatics with this compound and provides systematic solutions.

Problem 1: Low Yield of the Desired Mono-Alkylated Product and Significant Formation of Polyalkylated Byproducts

  • Possible Cause: The initial mono-alkylated product is often more reactive than the starting aromatic compound, leading to subsequent alkylations, especially with highly active catalysts.

  • Suggested Solutions:

    • Catalyst Choice: Switch to a milder Lewis acid catalyst. Strong Lewis acids like AlCl₃ are highly active but can promote polyalkylation. Consider using FeCl₃ or ZnCl₂ which generally exhibit lower activity but higher selectivity towards mono-alkylation.[1][2][3] Solid acid catalysts, such as zeolites, can also be employed to control polyalkylation.

    • Reaction Conditions:

      • Stoichiometry: Use a large excess of the aromatic substrate relative to this compound. This increases the statistical probability of the electrophile reacting with the starting material rather than the alkylated product.

      • Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation step more significantly than the initial reaction, thus improving selectivity for the mono-alkylated product.

      • Reaction Time: Monitor the reaction progress closely using techniques like GC or TLC and stop the reaction once the optimal yield of the desired product is achieved, before significant polyalkylation occurs.

Problem 2: Formation of Isomeric Byproducts (Rearrangement)

  • Possible Cause: The secondary carbocation formed from this compound can undergo rearrangement to a more stable tertiary carbocation via a hydride shift, leading to the formation of an isomeric product.

  • Suggested Solutions:

    • Catalyst Selection: Milder Lewis acids are less prone to promoting carbocation rearrangements. The use of certain solid acid catalysts with specific pore structures can also suppress rearrangements by sterically hindering the formation of the transition state required for the hydride shift.

    • Temperature Control: Lower reaction temperatures generally disfavor carbocation rearrangements.

Problem 3: Formation of Elimination Byproducts (Cyclohexenyl Arenes)

  • Possible Cause: The carbocation intermediate can lose a proton to form an alkene, which can then either be present as a byproduct or undergo further reactions.

  • Suggested Solutions:

    • Catalyst and Conditions: The choice of catalyst and reaction conditions can influence the competition between alkylation and elimination. Milder conditions and catalysts that rapidly facilitate the alkylation step can minimize elimination.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is generally recommended to start with for the alkylation of benzene (B151609) with this compound?

A1: For initial investigations, a moderately active Lewis acid such as FeCl₃ is a good starting point. While AlCl₃ is a very common and active catalyst for Friedel-Crafts reactions, it is also known to promote side reactions like polyalkylation and rearrangements.[2] FeCl₃ offers a balance between reactivity and selectivity.

Q2: How do solid acid catalysts like zeolites compare to traditional Lewis acids for this reaction?

A2: Zeolites, such as ZSM-5 and Beta zeolites, can offer significant advantages in terms of selectivity.[4][5][6] Their well-defined pore structures can exert shape-selective control, favoring the formation of specific isomers and preventing the formation of bulky polyalkylated products.[4][5] This is particularly useful for minimizing di- and tri-substituted byproducts.

Q3: Can I reuse a zeolite catalyst?

A3: Yes, one of the key advantages of heterogeneous catalysts like zeolites is their potential for regeneration and reuse. After a reaction cycle, the catalyst can be recovered by filtration, washed, and reactivated, typically by calcination to remove adsorbed organic species.

Q4: What is the role of the solvent in minimizing byproducts?

A4: The choice of solvent can influence the activity of the Lewis acid catalyst and the solubility of intermediates. Non-polar solvents like carbon disulfide or nitrobenzene (B124822) are often used. The polarity of the solvent can affect the catalyst's Lewis acidity and, consequently, the reaction's selectivity.

Data Presentation

Table 1: Qualitative Comparison of Common Lewis Acid Catalysts for this compound Alkylation

CatalystRelative ActivitySelectivity for Mono-alkylationTendency for PolyalkylationTendency for Rearrangement
AlCl₃ HighLow to ModerateHighHigh
FeCl₃ ModerateModerate to HighModerateModerate
ZnCl₂ Low to ModerateHighLowLow

Note: This table provides a general trend based on established principles of Friedel-Crafts chemistry. Actual results may vary depending on specific reaction conditions.

Table 2: Expected Product Distribution with Shape-Selective Zeolite Catalysts

Zeolite CatalystKey FeatureExpected Major ProductExpected Minor Byproducts
ZSM-5 Medium pore size, 3D channel system(1-Cyclohexylethyl)areneDi-(1-cyclohexylethyl)arenes (with shape-selective constraints)
Beta (BEA) Large pore size, 3D channel system(1-Cyclohexylethyl)areneHigher potential for di- and tri-(1-cyclohexylethyl)arenes compared to ZSM-5

Experimental Protocols

General Experimental Protocol for Lewis Acid-Catalyzed Alkylation of Benzene with this compound:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is used.

  • Reagents: Anhydrous benzene (or other aromatic substrate) is charged into the flask. The Lewis acid catalyst (e.g., FeCl₃) is added under a stream of nitrogen.

  • Addition of Alkylating Agent: this compound is dissolved in a small amount of anhydrous benzene and placed in the dropping funnel. This solution is added dropwise to the stirred suspension of the catalyst in benzene at a controlled temperature (e.g., 0-5 °C).

  • Reaction: The reaction mixture is stirred at the specified temperature for a set period. The progress of the reaction is monitored by GC or TLC.

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, washed with a dilute acid solution, then with a sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Mandatory Visualizations

ReactionPathway Reaction Pathway for this compound Alkylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Aromatic Aromatic Compound (e.g., Benzene) DesiredProduct Mono-alkylated Product Aromatic->DesiredProduct AlkylHalide This compound Carbocation Secondary Carbocation AlkylHalide->Carbocation + Catalyst Catalyst Lewis Acid (e.g., FeCl₃) or Zeolite RearrangedCarbocation Tertiary Carbocation (Rearrangement) Carbocation->RearrangedCarbocation Hydride Shift Carbocation->DesiredProduct + Aromatic Isomer Isomeric Product RearrangedCarbocation->Isomer + Aromatic Polyalkylated Poly-alkylated Byproducts DesiredProduct->Polyalkylated + Carbocation TroubleshootingWorkflow Troubleshooting Workflow for Byproduct Minimization Start High Byproduct Formation IdentifyByproduct Identify Major Byproduct(s) (GC-MS, NMR) Start->IdentifyByproduct Polyalkylation Polyalkylation IdentifyByproduct->Polyalkylation Polyalkylated Rearrangement Rearrangement/Isomerization IdentifyByproduct->Rearrangement Isomers Action_Poly Action for Polyalkylation Polyalkylation->Action_Poly Action_Rearrange Action for Rearrangement Rearrangement->Action_Rearrange Sol_ExcessArene Increase Aromatic:Alkyl Halide Ratio Action_Poly->Sol_ExcessArene Sol_MilderCatalyst_Poly Use Milder Lewis Acid (FeCl₃, ZnCl₂) or Zeolite Action_Poly->Sol_MilderCatalyst_Poly Sol_LowerTemp_Poly Lower Reaction Temperature Action_Poly->Sol_LowerTemp_Poly Sol_MonitorTime Optimize Reaction Time Action_Poly->Sol_MonitorTime Sol_MilderCatalyst_Rearrange Use Milder Lewis Acid or Shape-Selective Zeolite Action_Rearrange->Sol_MilderCatalyst_Rearrange Sol_LowerTemp_Rearrange Lower Reaction Temperature Action_Rearrange->Sol_LowerTemp_Rearrange End Minimized Byproducts Sol_ExcessArene->End Sol_MilderCatalyst_Poly->End Sol_LowerTemp_Poly->End Sol_MonitorTime->End Sol_MilderCatalyst_Rearrange->End Sol_LowerTemp_Rearrange->End

References

Managing reaction exotherms when scaling up (1-Chloroethyl)cyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction exotherms during the scale-up of (1-Chloroethyl)cyclohexane synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and scale-up of this compound, with a focus on managing exothermic reactions.

Problem Potential Cause Recommended Action
Rapid, uncontrolled temperature increase (Thermal Runaway) - Addition of reagent is too fast. - Inadequate cooling capacity for the scale of the reaction. - Poor mixing leading to localized hot spots. - Incorrect solvent with low boiling point or poor heat transfer properties.- Immediately stop the addition of the reagent. - Increase cooling to the maximum capacity. - If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture. - Prepare an emergency cooling bath (e.g., ice/water or dry ice/acetone). - For future runs, reduce the addition rate, use a semi-batch process, and ensure the cooling system is adequate for the calculated heat of reaction.[1][2]
Reaction temperature is too low, and the reaction is not proceeding - Cooling is too aggressive. - Insufficient initiation of the exothermic reaction. - Low concentration of catalyst or initiator.- Reduce the cooling rate or set the cryostat to a slightly higher temperature. - Ensure proper mixing to distribute the reactants and catalyst. - Verify the concentration and activity of the catalyst. - A small, controlled initial charge of one reactant can sometimes initiate the reaction.
Formation of significant byproducts - High reaction temperatures can lead to side reactions or decomposition. - Poor temperature control, allowing for temperature spikes. - Incorrect stoichiometry or order of addition.- Maintain a lower, controlled reaction temperature. - Improve mixing to ensure uniform temperature distribution. - Review and optimize the stoichiometry and addition protocol based on small-scale experiments.
Inconsistent reaction times during scale-up - Heat transfer becomes less efficient as the reactor volume increases relative to the surface area.[3][4] - Mixing efficiency may decrease on a larger scale.- Characterize the heat transfer capabilities of the larger reactor. - Adjust the process parameters (e.g., slower addition, lower temperature) to match the cooling capacity of the larger vessel. - Re-evaluate and optimize the mixing parameters for the larger scale.
Pressure build-up in the reactor - Formation of gaseous byproducts (e.g., HCl from decomposition at high temperatures). - The reaction temperature has exceeded the boiling point of the solvent or a reactant.- Ensure the reactor is equipped with a pressure relief system. - Immediately reduce the reaction temperature. - Stop the addition of reagents. - In future, operate at a temperature well below the boiling points of the components and ensure adequate venting.

Frequently Asked Questions (FAQs)

1. What is the primary exothermic step in the synthesis of this compound?

2. How do I estimate the potential for a thermal runaway when scaling up?

A key parameter to calculate is the Adiabatic Temperature Rise (ΔT_ad), which is the temperature increase of the reaction mass if all the heat generated by the reaction were absorbed by the system with no heat loss.[2] It can be estimated using the following formula:

ΔT_ad = (-ΔH_r * C) / (m * C_p)

Where:

  • -ΔH_r = Heat of reaction (in J/mol)

  • C = Concentration of the limiting reactant (in mol/L)

  • m = Mass of the reaction mixture (in kg)

  • C_p = Specific heat capacity of the reaction mixture (in J/kg·K)

A high ΔT_ad indicates a higher risk of thermal runaway.

3. What are the key differences in heat management between laboratory-scale and pilot-plant scale?

The main difference lies in the surface-area-to-volume ratio.[3][4]

  • Laboratory Scale (e.g., 1L flask): High surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. Simple cooling baths are often sufficient.

  • Pilot-Plant Scale (e.g., 100L reactor): Lower surface-area-to-volume ratio leads to less efficient heat removal. This makes active cooling systems, such as reactor jackets and external heat exchangers, essential for temperature control.

4. What engineering controls are recommended for a scaled-up synthesis?

  • Jacketed Reactor: A reactor with a cooling jacket connected to a temperature control unit (TCU) or cryostat is essential for precise temperature management.

  • Baffles: Internal baffles in the reactor improve mixing and heat distribution.

  • High-Torque Agitator: Ensures good mixing, especially as viscosity may change during the reaction.

  • Controlled Dosing System: A pump for the controlled, slow addition of the limiting reagent is crucial for managing the rate of heat generation.

  • Pressure Relief Valve and Burst Disc: As a safety precaution against unexpected pressure buildup.

  • Emergency Quench System: A system to rapidly introduce a cold, inert solvent to stop the reaction in case of a thermal runaway.

5. What is a semi-batch process and why is it recommended for this synthesis?

A semi-batch process involves adding one or more reactants to the reactor over a period of time, rather than all at once (batch process).[1] For exothermic reactions, this is highly recommended because the rate of the reaction, and therefore the rate of heat generation, can be controlled by the addition rate of the limiting reagent. This allows the cooling system to keep up with the heat being produced.

Experimental Protocol: Synthesis of this compound via Hydrochlorination of Vinylcyclohexane (B147605) (Scale-Up Considerations)

This protocol outlines a method for the synthesis of this compound with a strong emphasis on managing the reaction exotherm during scale-up.

Materials and Equipment:

  • Jacketed glass reactor (e.g., 5L) with bottom outlet valve

  • Overhead stirrer with a high-torque motor and appropriate impeller

  • Temperature control unit (TCU) or cryostat

  • Dosing pump for controlled liquid addition

  • Thermocouple or Pt100 temperature probe

  • Condenser with a drying tube or inert gas inlet

  • Pressure-equalizing dropping funnel

  • Vinylcyclohexane

  • Hydrogen chloride (gas or solution in a suitable solvent, e.g., diethyl ether or dioxane)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Quenching solution (e.g., cold saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reactor Setup and Inerting:

    • Assemble the reactor system as shown in the workflow diagram below. Ensure all joints are properly sealed.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove moisture and air.

  • Initial Charge:

    • Charge the reactor with vinylcyclohexane and the anhydrous solvent.

    • Start the agitator to ensure good mixing.

    • Cool the reactor contents to the desired starting temperature (e.g., 0 °C) using the TCU.

  • Controlled Addition of Hydrogen Chloride:

    • Begin the slow, subsurface addition of the hydrogen chloride solution using the dosing pump.

    • Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature within a narrow range (e.g., ± 2 °C).

    • The initial phase of the addition is critical. Start with a very slow addition rate and observe the temperature response before increasing the rate.

  • Reaction Monitoring:

    • Maintain the reaction temperature throughout the addition. The total addition time will depend on the scale and the efficiency of the cooling system.

    • After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Quenching:

    • Once the reaction is complete, slowly and carefully add the cold quenching solution (e.g., saturated sodium bicarbonate) to neutralize any excess HCl. Be aware that this may cause gas evolution.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude this compound by vacuum distillation.

Quantitative Data Summary

The following table summarizes key thermal parameters that should be considered for the scale-up of this synthesis. Note that some values are estimates and should be confirmed by experimental measurements (e.g., using reaction calorimetry) for a specific process.

Parameter Value Significance
Estimated Heat of Reaction (ΔH_r) -50 to -105 kJ/mol (-12 to -25 kcal/mol)Determines the total amount of heat that will be generated. Crucial for sizing the cooling system.
Typical Specific Heat Capacity (C_p) of Organic Solvents 1.5 - 2.5 J/g·KUsed to calculate the adiabatic temperature rise.
Typical Overall Heat Transfer Coefficient (U) for a Jacketed Glass Reactor 50 - 200 W/m²·KA measure of the efficiency of heat transfer from the reaction mixture to the cooling jacket. Decreases with scale-up.
Recommended Initial Reaction Temperature 0 - 10 °CA lower starting temperature provides a larger safety margin to absorb any initial exotherm.
Maximum Allowable Temperature To be determined based on stability studies of reactants and products.Exceeding this temperature may lead to side reactions, decomposition, and pressure buildup.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis A Reactor Setup and Inerting B Charge Vinylcyclohexane and Solvent A->B C Cool to 0 °C B->C D Start Slow Addition of HCl Solution C->D E Monitor Temperature D->E F Is Temp < 5°C? E->F Continuous Monitoring I Reaction Complete? E->I G Continue/Increase Addition Rate F->G Yes H Reduce/Stop Addition, Increase Cooling F->H No G->E H->E J Continue Stirring at 0°C I->J No K Quench with NaHCO3 I->K Yes J->E L Work-up and Purification K->L

Caption: Experimental workflow for managing exotherms.

Troubleshooting_Logic Troubleshooting Logic for Thermal Runaway A Rapid Temperature Increase Detected B Stop Reagent Addition Immediately A->B C Increase Cooling to Maximum B->C D Is Temperature Still Rising? C->D E Prepare Emergency Cooling Bath D->E Yes F Temperature Stabilized/Decreasing D->F No G Add Cold, Inert Solvent (if safe) E->G H Investigate Cause (Addition Rate, Cooling Failure, Mixing) F->H G->D I Maintain Safe State and Plan Corrective Action H->I

Caption: Troubleshooting logic for thermal runaway events.

References

Technical Support Center: Analysis of (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals identifying impurities in (1-Chloroethyl)cyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route, side reactions, or degradation. Common impurities may include positional isomers, byproducts from elimination or substitution reactions, and unreacted starting materials.

Q2: How do I select the appropriate GC column for separating this compound and its potential impurities?

A2: The selection of a GC column is critical for achieving good separation. A non-polar or mid-polar capillary column is generally recommended for analyzing halogenated hydrocarbons.[1][2] The choice depends on the polarity of the specific impurities you expect. For general-purpose screening, a column with a 5% phenyl-polysiloxane stationary phase is often a good starting point as it separates compounds primarily by boiling point but also offers selectivity for compounds with different dipole moments.[3][4]

Q3: What are the characteristic mass spectral fragments for this compound that can help in its identification?

A3: In Electron Ionization (EI) mass spectrometry, this compound will fragment in a predictable manner. Key fragmentation patterns include the loss of a chlorine atom (M-35/37) and alpha-cleavage, which is the breaking of the C-C bond adjacent to the chlorine-bearing carbon.[5][6] The molecular ion peak may be weak or absent. The presence of chlorine is often indicated by the characteristic M+2 isotopic pattern for ions containing a chlorine atom.

Q4: My baseline is noisy or drifting. What are the likely causes and how can I fix it?

A4: Baseline instability can be caused by several factors, including column bleed, contamination in the carrier gas or injector, or detector issues.[7][8] To resolve this, you can bake out the column at a high temperature, ensure high-purity carrier gas is used with appropriate traps, and clean the injector and detector.[9][10]

Potential Impurities in this compound

The following table summarizes potential impurities that may be encountered during the analysis of this compound.

Impurity NameChemical FormulaMolecular Weight ( g/mol )Potential Origin
CyclohexaneC₆H₁₂84.16Unreacted starting material
VinylcyclohexaneC₈H₁₄110.20Elimination byproduct
(2-Chloroethyl)cyclohexaneC₈H₁₅Cl146.66Isomeric byproduct
DichloroethylcyclohexanesC₈H₁₄Cl₂181.10Polysubstitution byproduct[11]
Cyclohexanol/CyclohexanoneC₆H₁₀O / C₆H₁₂O100.16 / 98.14Oxidation byproducts[12]
EthylcyclohexaneC₈H₁₆112.21Reduction byproduct

Experimental Protocol: GC-MS Analysis

This section provides a standard methodology for the impurity profiling of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Hexane) to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Parameters:

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and impurities of interest.

ParameterRecommended Value
Gas Chromatograph
GC ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar/mid-polar column[3]
Carrier GasHelium, constant flow at 1.0-1.5 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1) to avoid column overloading
Injection Volume1 µL
Oven ProgramInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range35-350 amu
Scan ModeFull Scan
Solvent Delay3-5 minutes

Troubleshooting Guide

This guide addresses specific issues that may arise during the GC-MS analysis of this compound.

Problem 1: My chromatographic peaks are tailing or fronting.

  • Possible Causes:

    • Active Sites: Active sites in the injector liner or at the head of the column can interact with analytes, causing peak tailing.[13]

    • Column Overload: Injecting too much sample can lead to peak fronting.[14]

    • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.[14]

    • Incompatible Solvent: The sample solvent may not be compatible with the stationary phase.

  • Solutions:

    • Deactivate the System: Replace the injector liner with a new, deactivated liner. If tailing persists, trim the first 10-20 cm of the analytical column.[13]

    • Reduce Sample Concentration: Dilute your sample or increase the split ratio.

    • Reinstall Column: Check and reinstall the column according to the manufacturer's instructions.

    • Solvent Choice: Ensure the sample solvent is appropriate for the analysis.

Problem 2: I am seeing "ghost peaks" in my chromatogram.

  • Possible Causes:

    • Carryover: Residual sample from a previous injection is eluting in the current run.

    • Septum Bleed: Small particles from a degrading injector septum can enter the inlet and elute as broad peaks.

    • Contamination: Contamination can be present in the solvent, syringe, or carrier gas lines.[15]

  • Solutions:

    • Injector Cleaning: Clean the injector port and replace the liner and septum.[16]

    • Solvent Blank: Run a solvent blank to confirm the source of contamination.

    • Bake Out: Bake out the column and detector to remove contaminants.[8][15]

    • Check Gas Purity: Ensure high-purity carrier gas and check gas traps.

Problem 3: I have poor sensitivity and cannot detect low-level impurities.

  • Possible Causes:

    • Leaks: Leaks in the system, particularly at the injector or column fittings, can reduce sensitivity.

    • Contaminated Ion Source: A dirty ion source in the mass spectrometer will result in reduced signal intensity.

    • Incorrect Split Ratio: A split ratio that is too high will direct most of the sample to waste, reducing the amount that reaches the detector.

    • Detector Malfunction: The electron multiplier (EM) may be aging and require a higher voltage or replacement.

  • Solutions:

    • Leak Check: Perform a thorough leak check of the entire system using an electronic leak detector.[17]

    • Clean Ion Source: Clean the ion source components according to the manufacturer's instructions.

    • Optimize Injection: Lower the split ratio or consider a splitless injection for trace analysis (this may require method re-optimization).

    • Tune MS: Run the instrument's autotune procedure to check the performance of the detector and other MS parameters.[18]

Problem 4: I am having difficulty distinguishing between isomers of this compound.

  • Possible Causes:

    • Insufficient Resolution: The GC column and oven temperature program may not be optimized to separate isomers with similar boiling points.

    • Similar Mass Spectra: Isomers often produce very similar, if not identical, mass spectra, making identification based on fragmentation alone difficult.

  • Solutions:

    • Optimize GC Method:

      • Use a longer GC column or a column with a different stationary phase to enhance selectivity.[3][19]

      • Employ a slower oven temperature ramp to improve separation.

    • Use Retention Indices: Analyze a series of n-alkanes under the same conditions to calculate retention indices for your peaks. Compare these experimental indices to literature values to help identify the isomers.

    • Reference Standards: If available, analyze certified reference standards of the suspected isomers to confirm their retention times and mass spectra.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification cluster_report Reporting Sample Receive Sample Prepare Prepare Sample (1 mg/mL in Solvent) Sample->Prepare Inject Inject into GC-MS Prepare->Inject Acquire Acquire Data (Full Scan Mode) Inject->Acquire Process Process Chromatogram Acquire->Process Identify Identify Peaks (Library Search & Fragmentation) Process->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Final Report Quantify->Report

Caption: Experimental workflow for GC-MS impurity analysis.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Chromatographic Issue Observed PeakShape Poor Peak Shape? Start->PeakShape GhostPeaks Ghost Peaks? Start->GhostPeaks Sensitivity Low Sensitivity? Start->Sensitivity Resolution Poor Resolution? Start->Resolution Sol_PeakShape Check Liner & Column Head Adjust Concentration PeakShape->Sol_PeakShape Sol_GhostPeaks Clean Injector Run Blanks Check Gas Purity GhostPeaks->Sol_GhostPeaks Sol_Sensitivity Leak Check System Clean Ion Source Tune MS Sensitivity->Sol_Sensitivity Sol_Resolution Optimize GC Method Use Retention Indices Resolution->Sol_Resolution

Caption: Logical flow for troubleshooting common GC-MS issues.

References

Validation & Comparative

Reactivity Face-Off: (1-Chloroethyl)cyclohexane vs. (1-Bromoethyl)cyclohexane in Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

In the realm of synthetic chemistry, the choice of leaving group is a pivotal decision that profoundly influences reaction rates and product distributions. This guide provides an in-depth comparison of the reactivity of (1-Chloroethyl)cyclohexane and (1-Bromoethyl)cyclohexane, two secondary alkyl halides that serve as common intermediates. By examining their behavior in nucleophilic substitution and elimination reactions, primarily under solvolytic conditions, this document aims to equip researchers with the necessary data and mechanistic understanding to select the optimal substrate for their synthetic endeavors.

Executive Summary: Bromide's Inherent Advantage

The fundamental difference in reactivity between (1-Bromoethyl)cyclohexane and this compound lies in the nature of the halogen leaving group. The bromide ion (Br⁻) is a superior leaving group compared to the chloride ion (Cl⁻). This superiority stems from two key factors: the carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, and the bromide ion is a weaker base and thus more stable in solution than the chloride ion.[1][2] Consequently, (1-Bromoethyl)cyclohexane is anticipated to react faster in reactions where the cleavage of the carbon-halogen bond is the rate-determining step, such as in Sₙ1 and E1 reactions.

Quantitative Reactivity Comparison: Solvolysis Kinetics

The hydrolysis of this compound in 80% ethanol (B145695) follows a first-order rate equation, indicative of an Sₙ1/E1 pathway. The specific rate constants at various temperatures are summarized in the table below.

Temperature (°C)Rate Constant (k) for this compound (s⁻¹)
01.06 x 10⁻⁵
253.19 x 10⁻⁴
359.86 x 10⁻⁴
452.92 x 10⁻³

Data sourced from a study on the hydrolysis of 1-chloroethyl-cyclohexane in 80% ethanol.

Based on the well-established principle that alkyl bromides are more reactive than alkyl chlorides in solvolysis, it is predicted that the rate constants for (1-Bromoethyl)cyclohexane under the same conditions would be significantly higher. The relative rate of solvolysis for secondary alkyl bromides compared to secondary alkyl chlorides is often in the range of 25-50 times faster, although this ratio can vary depending on the specific substrate and solvent system.

Mechanistic Pathways: A Competition Between Substitution (Sₙ1) and Elimination (E1)

Both this compound and (1-Bromoethyl)cyclohexane, being secondary alkyl halides, will undergo solvolysis in polar protic solvents like ethanol or aqueous ethanol via a mixture of Sₙ1 and E1 mechanisms. These reactions proceed through a common carbocation intermediate.

G cluster_substrate Substrate cluster_intermediate Intermediate cluster_products Products A (1-Haloethyl)cyclohexane B Secondary Carbocation A->B Ionization (Rate-determining) C Substitution Product (Sₙ1) (1-Ethoxyethyl)cyclohexane B->C Nucleophilic Attack (Solvent) D Elimination Product (E1) Ethylidenecyclohexane B->D Deprotonation (Solvent as base)

Figure 1: General reaction pathway for the solvolysis of (1-haloethyl)cyclohexane.

The rate-determining step for both Sₙ1 and E1 reactions is the formation of the secondary carbocation. Due to the better leaving group ability of bromide, the activation energy for this step will be lower for (1-Bromoethyl)cyclohexane, leading to a faster overall reaction rate compared to this compound.

The product distribution between the substitution (Sₙ1) and elimination (E1) products is influenced by factors such as the solvent, temperature, and the structure of the substrate. Generally, higher temperatures favor the E1 pathway due to the increased entropy of the elimination reaction.

Experimental Protocols

The following is a general methodology for comparing the solvolysis rates and product distributions of this compound and (1-Bromoethyl)cyclohexane.

Objective: To determine the relative rates of solvolysis and the Sₙ1/E1 product ratio for this compound and (1-Bromoethyl)cyclohexane in aqueous ethanol.

Materials:

  • This compound

  • (1-Bromoethyl)cyclohexane

  • 80% Ethanol (v/v)

  • Standardized sodium hydroxide (B78521) solution (for titration)

  • Phenolphthalein (B1677637) indicator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Thermostatted water bath

Procedure:

  • Kinetic Measurements (Titration Method):

    • Prepare solutions of known concentration of each alkyl halide in 80% ethanol.

    • Place the reaction flasks in a thermostatted water bath maintained at a constant temperature (e.g., 25°C).

    • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding them to a known volume of cold acetone.

    • Titrate the liberated hydrohalic acid (HCl or HBr) with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

    • The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction and Vt is the volume at time t.

  • Product Analysis (GC-MS Method):

    • Allow the solvolysis reactions to proceed to completion (approximately 10 half-lives).

    • Extract the organic products from the reaction mixture using a suitable solvent (e.g., diethyl ether).

    • Dry the organic extract over an anhydrous salt (e.g., MgSO₄) and concentrate it.

    • Analyze the product mixture by GC-MS to identify the substitution and elimination products and to determine their relative peak areas, which correspond to the product ratio.

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results A Prepare solutions of This compound and (1-Bromoethyl)cyclohexane in 80% ethanol B Incubate at constant temperature A->B C Monitor reaction progress (Titration) B->C Aliquots taken at intervals D Analyze final product mixture (GC-MS) B->D After completion E Determine Rate Constants (k) C->E F Determine Sₙ1/E1 Product Ratio D->F

References

A Comparative Guide to the SN1 and SN2 Reactivity of (1-Chloroethyl)cyclohexane and Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-Chloroethyl)cyclohexane is predicted to exhibit greater reactivity in SN1 reactions compared to chlorocyclohexane (B146310) due to the formation of a more stabilized secondary carbocation. Conversely, chlorocyclohexane is expected to be more reactive in SN2 reactions owing to reduced steric hindrance at the reaction center. The choice of reaction conditions, particularly the solvent and nucleophile, will be critical in directing the substitution reaction towards either the SN1 or SN2 pathway for both substrates.

Theoretical Analysis

The competition between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reaction pathways is primarily governed by the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. In this comparison, the leaving group (chloride) is the same for both molecules.

This compound is a secondary alkyl halide. The carbon atom bonded to the chlorine is attached to a methyl group and a cyclohexyl group.

Chlorocyclohexane is also a secondary alkyl halide, with the chlorine-bearing carbon being part of the cyclohexane (B81311) ring.

SN1 Reactivity

The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate. The stability of this carbocation is the principal factor influencing the reaction rate.

  • Carbocation Stability: The carbocation formed from this compound is a secondary carbocation that is stabilized by hyperconjugation with the adjacent methyl group and the cyclohexyl ring. The carbocation from chlorocyclohexane is also secondary, but it is only stabilized by the adjacent methylene (B1212753) groups within the cyclohexane ring. The additional alkyl substitution on the carbon adjacent to the carbocation center in the case of this compound provides greater stabilization. Therefore, this compound is expected to form a more stable carbocation and thus react faster via the SN1 pathway.

SN2 Reactivity

The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is highly sensitive to steric hindrance.

  • Steric Hindrance: In an SN2 reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack). For this compound, the presence of the ethyl group (specifically the methyl substituent on the carbon bearing the chlorine) and the bulky cyclohexyl group creates significant steric hindrance around the reaction center. In contrast, chlorocyclohexane has hydrogens on the adjacent ring carbons, presenting a less sterically crowded environment for the incoming nucleophile. Consequently, chlorocyclohexane is predicted to be more reactive towards SN2 substitution. For SN2 reactions involving cyclohexane derivatives, the reaction rate is also influenced by the conformation of the ring, with the leaving group preferably in an axial position to allow for a less hindered backside attack.

Quantitative Data Comparison

SubstrateExpected Relative SN1 RateExpected Relative SN2 Rate
This compound More ReactiveLess Reactive
Chlorocyclohexane Less ReactiveMore Reactive

Experimental Protocols

The following are general experimental protocols that can be adapted to quantitatively compare the SN1 and SN2 reactivity of this compound and chlorocyclohexane.

Experiment 1: Determination of Relative SN1 Solvolysis Rates

Objective: To compare the rates of solvolysis (an SN1 reaction) of this compound and chlorocyclohexane in a polar protic solvent.

Methodology:

  • Solution Preparation: Prepare equimolar solutions of this compound and chlorocyclohexane in 80% aqueous ethanol. Also, prepare a solution of a pH indicator (e.g., bromothymol blue) in the same solvent system.

  • Reaction Setup: In two separate test tubes, place an equal volume of the indicator solution.

  • Initiation of Reaction: At time zero, add an equal volume of the respective alkyl halide solution to each test tube, mix quickly, and start a timer. The solvolysis reaction will produce HCl, causing a change in the pH of the solution.

  • Data Collection: Record the time it takes for the indicator in each solution to change color (e.g., from blue to yellow for bromothymol blue). A shorter time indicates a faster reaction rate.

  • Quantitative Analysis (Optional): For a more quantitative measure, the reaction can be monitored by titration. Aliquots of the reaction mixture can be removed at regular intervals and the liberated HCl titrated with a standardized solution of a weak base (e.g., sodium bicarbonate). The rate constant (k) can then be determined by plotting the concentration of HCl versus time.

Experiment 2: Determination of Relative SN2 Reaction Rates

Objective: To compare the rates of the SN2 reaction of this compound and chlorocyclohexane with a strong nucleophile in a polar aprotic solvent.

Methodology:

  • Solution Preparation: Prepare equimolar solutions of this compound and chlorocyclohexane in acetone. Prepare a solution of sodium iodide in acetone. Sodium iodide is a good nucleophile for SN2 reactions, and the resulting sodium chloride is insoluble in acetone, leading to the formation of a precipitate.

  • Reaction Setup: In two separate test tubes, place an equal volume of the sodium iodide solution.

  • Initiation of Reaction: At time zero, add an equal volume of the respective alkyl halide solution to each test tube, mix quickly, and start a timer.

  • Data Collection: Record the time it takes for a precipitate (NaCl) to appear in each test tube. The faster the precipitate forms, the faster the SN2 reaction rate.

  • Quantitative Analysis (Optional): The reaction progress can be monitored using conductivity measurements. As the ionic sodium iodide is consumed and the less soluble sodium chloride is formed, the conductivity of the solution will change. By measuring the change in conductivity over time, the rate constant for the SN2 reaction can be determined. Alternatively, gas chromatography (GC) can be used to monitor the disappearance of the starting material and the appearance of the product over time.

Logical Relationship Diagram

The following diagram illustrates the factors influencing the choice between SN1 and SN2 pathways for a secondary alkyl halide like this compound or chlorocyclohexane.

SN1_vs_SN2_Reactivity cluster_conditions Reaction Conditions Substrate Secondary Alkyl Halide (this compound or Chlorocyclohexane) Carbocation Carbocation Intermediate Substrate->Carbocation Slow, Unimolecular (Rate-Determining) Transition_State Pentavalent Transition State Substrate->Transition_State Bimolecular, Concerted (Backside Attack) Solvent Solvent SN1_Pathway SN1 Pathway Solvent->SN1_Pathway Polar Protic (e.g., H2O, EtOH) SN2_Pathway SN2 Pathway Solvent->SN2_Pathway Polar Aprotic (e.g., Acetone, DMSO) Nucleophile Nucleophile Nucleophile->SN1_Pathway Weak (e.g., H2O, ROH) Nucleophile->SN2_Pathway Strong (e.g., I-, CN-) Product_SN1 Racemized Product Carbocation->Product_SN1 Fast, Nucleophilic Attack Product_SN2 Inverted Product Transition_State->Product_SN2

Caption: Factors influencing SN1 vs. SN2 pathways for secondary alkyl halides.

Monitoring (1-Chloroethyl)cyclohexane Reactions: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical synthesis, the precise monitoring of reaction progress is paramount to ensuring optimal yield, purity, and safety. When (1-Chloroethyl)cyclohexane serves as a reactant or intermediate, its quantification over time necessitates a robust analytical methodology. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted technique for such analyses, with alternative methods, supported by experimental protocols and data.

Performance Comparison: GC-MS vs. Alternatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high sensitivity, specificity, and reproducibility in the analysis of volatile and semi-volatile compounds like alkyl halides.[1][2] Its ability to separate complex mixtures and provide structural information through mass fragmentation makes it a powerful tool for reaction monitoring. However, alternative techniques can offer advantages in specific contexts, such as high-throughput screening or when analyzing thermally sensitive compounds.[3][4]

Parameter GC-MS High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Enzymatic Assay
Principle Separation based on volatility and polarity in the gas phase, followed by mass-based detection.[5]Separation based on polarity and partitioning between liquid phases, followed by mass-based detection.[3]Enzyme-catalyzed reaction leading to a detectable colorimetric or fluorometric signal.[4][6]
Sensitivity High (ng/mL to pg/mL range).[3]Very High (pg/mL to fg/mL range).[3]High (micromolar range).[4][6]
Specificity High, based on retention time and mass spectrum.[1]High, based on retention time and mass-to-charge ratio.[3]Moderate to high, dependent on enzyme specificity.[4]
Sample Throughput Moderate.High.High, suitable for parallel processing.[6]
Instrumentation Cost High.[7]High.Low.[6]
Consumables Cost Moderate (carrier gas, columns).[7]High (solvents, columns).Low.
Derivatization Required? Generally not required for this compound.Not required.Not applicable.

Experimental Protocols

GC-MS Analysis Protocol

This protocol outlines a general procedure for the routine monitoring of a reaction involving this compound. Optimization may be required based on the specific reaction matrix.

1. Sample Preparation:

  • Quenching: At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture and immediately quench it by diluting with a suitable cold solvent (e.g., 1 mL of ethyl acetate) to stop the reaction.

  • Extraction (if necessary): If the reaction mixture is aqueous, perform a liquid-liquid extraction. Add an organic solvent (e.g., ethyl acetate), vortex vigorously, and allow the layers to separate. Collect the organic layer.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Dilution: Dilute the sample to a concentration within the calibrated range of the instrument.

  • Internal Standard: Add an internal standard (e.g., fluorobenzene) to a known concentration to correct for injection volume variations.[8]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a VF-624ms or similar (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).[1][2]

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Final hold: 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).[9]

    • Ionization Energy: 70 eV.[9]

    • Ion Source Temperature: 230 °C.[9]

    • Quadrupole Temperature: 150 °C.[9]

    • Acquisition Mode: Full Scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[8]

    • Characteristic Ions for this compound (C8H15Cl, MW: 146.66): The mass spectrum would likely show the molecular ion peak and characteristic fragment ions. For quantification, monitor the molecular ion (m/z 146) and a prominent fragment ion.

Alternative Method: HPLC-MS Protocol

For instances where this compound is part of a complex matrix or when higher sensitivity is required, HPLC-MS can be a viable alternative.[3]

1. Sample Preparation:

  • Follow the same quenching, extraction, and dilution steps as for the GC-MS protocol. The final sample should be dissolved in a solvent compatible with the mobile phase.

2. HPLC-MS Instrumentation and Conditions:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS):

    • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3][10]

    • Acquisition Mode: Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]+.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Reaction Aliquot B Quenching A->B C Extraction B->C D Dilution & IS Addition C->D E Injection D->E F GC Separation E->F G MS Detection F->G H Data Analysis G->H

GC-MS analysis workflow from sample preparation to data analysis.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-MS cluster_enzymatic Enzymatic Assay GCMS_Principle Volatility-Based Separation GCMS_Adv High Specificity Good for Volatiles GCMS_Principle->GCMS_Adv GCMS_Disadv Requires Volatility Potential Thermal Degradation GCMS_Principle->GCMS_Disadv HPLC_Principle Polarity-Based Separation HPLC_Adv High Sensitivity Good for Non-Volatiles HPLC_Principle->HPLC_Adv HPLC_Disadv Higher Solvent Consumption HPLC_Principle->HPLC_Disadv Enzymatic_Principle Biocatalytic Reaction Enzymatic_Adv High Throughput Low Cost Enzymatic_Principle->Enzymatic_Adv Enzymatic_Disadv Indirect Measurement Potential for Interference Enzymatic_Principle->Enzymatic_Disadv

Comparison of the core principles and key characteristics of each analytical method.

References

A Comparative Guide to Analytical Methods for Quantifying Products from (1-Chloroethyl)cyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reactants and products is paramount for reaction monitoring, yield determination, and purity assessment. The solvolysis or elimination reactions of (1-Chloroethyl)cyclohexane, a secondary alkyl halide, typically yield a mixture of substitution and elimination products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the simultaneous quantification of the starting material, this compound, and its primary reaction products, (1-hydroxyethyl)cyclohexane (substitution product) and ethylidenecyclohexane (B92872) (elimination product).

The reaction of this compound can proceed through competing substitution (SN1/SN2) and elimination (E1/E2) pathways, the course of which is dictated by the solvent, nucleophile/base, and temperature.[1][2] Understanding the product distribution is crucial for controlling the reaction outcome.

Reaction Pathways of this compound

G Reaction Pathways of this compound A This compound B Substitution Product (e.g., (1-Hydroxyethyl)cyclohexane) A->B SN1 / SN2 C Elimination Product (Ethylidenecyclohexane) A->C E1 / E2 D Reaction Conditions (Solvent, Nucleophile/Base, Temp.) D->A G HPLC Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Reaction Mixture B Dilution with Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV Detection (210 nm) E->F G Chromatogram F->G H Peak Integration G->H I Quantification H->I G GC-FID Analysis Workflow cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Analysis A Reaction Mixture B Dilution in Solvent A->B C Injection into GC B->C D Separation on Capillary Column C->D E Flame Ionization Detection D->E F Chromatogram E->F G Peak Area Measurement F->G H Concentration Calculation G->H

References

A Comparative Guide to the 1H and 13C NMR Characterization of (1-Chloroethyl)cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1-chloroethyl)cyclohexane and its derivatives. Understanding the NMR characteristics of these compounds is crucial for their unambiguous identification, structural elucidation, and purity assessment in various research and development applications, including drug discovery and materials science. This document presents available experimental data, outlines detailed methodologies for NMR analysis, and offers a comparison with related chlorinated alkanes.

Introduction to NMR Characterization of Halogenated Cyclohexanes

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For halogenated cyclohexanes, such as this compound derivatives, ¹H and ¹³C NMR spectra provide key insights into the chemical environment of each proton and carbon atom. The presence of the electronegative chlorine atom significantly influences the chemical shifts of nearby nuclei, causing them to resonate at a lower field (higher ppm). Furthermore, the stereochemistry of the cyclohexane (B81311) ring and its substituents dictates the multiplicity and coupling constants observed in the ¹H NMR spectra, allowing for the determination of the relative configuration of stereoisomers.

Comparative NMR Data

The following tables summarize the available ¹H and ¹³C NMR data for this compound and related compounds. Due to the limited availability of fully assigned public data for this compound itself, data for the closely related chlorocyclohexane (B146310) and 1-chloro-1-methylcyclohexane (B1295254) are included for comparative purposes. These compounds serve as valuable benchmarks for understanding the influence of the chloroethyl group on the cyclohexane scaffold.

Table 1: ¹H NMR Spectral Data of Chlorinated Cyclohexane Derivatives

CompoundSolvent¹H Chemical Shifts (δ, ppm) and MultiplicitiesCoupling Constants (J, Hz)
ChlorocyclohexaneCDCl₃4.003 (m, 1H, CH-Cl), 2.062 (m, 2H), 1.80 (m, 2H), 1.660 (m, 1H), 1.54 (m, 2H), 1.36 (m, 2H), 1.30 (m, 1H)[1]J(A,B)=4.0, J(A,D)=9.6, J(C,D)=3.6[1]
1-Chloro-1-methylcyclohexane-Data not available in a detailed, assigned format in the provided search results.-
This compound-Specific assigned data not available in the provided search results. General spectral information is available in databases.[2]-

Table 2: ¹³C NMR Spectral Data of Chlorinated Cyclohexane Derivatives

CompoundSolvent¹³C Chemical Shifts (δ, ppm)
ChlorocyclohexaneCS₂Specific shifts not detailed in snippets, but the existence of the spectrum is noted.[3]
1-Chloro-1-methylcyclohexane-A ¹³C NMR spectrum is available, but specific chemical shifts are not listed in the provided snippets.[4]
This compound-Specific assigned data not available in the provided search results. General spectral information is available in databases.[2]

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound derivatives is outlined below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Standard acquisition at room temperature (approximately 298 K).

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Number of Scans: 16 to 64 scans are usually sufficient for a dilute sample.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy Acquisition:

  • Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) is standard.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a spectrum with singlets for each unique carbon atom.

  • Spectral Width: A spectral width of 200-240 ppm is generally sufficient for aliphatic compounds.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

  • Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phase, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates a typical synthetic workflow for the preparation of this compound, a key step before its NMR characterization.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction1 Grignard Reaction cluster_intermediate Intermediate cluster_reaction2 Chlorination cluster_product Final Product Cyclohexylmagnesium_bromide Cyclohexylmagnesium bromide (Grignard Reagent) Reaction1 Nucleophilic Addition Cyclohexylmagnesium_bromide->Reaction1 Acetaldehyde Acetaldehyde Acetaldehyde->Reaction1 Cyclohexylethanol 1-Cyclohexylethanol Reaction1->Cyclohexylethanol Reaction2 Nucleophilic Substitution (e.g., with SOCl₂ or HCl) Cyclohexylethanol->Reaction2 Product This compound Reaction2->Product

Caption: A logical workflow for the synthesis of this compound.

References

A Comparative Guide to the Synthesis of Ethylcyclohexylarenes: Emerging Alternatives to Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of ethylcyclohexylarenes represents a critical step in the development of various advanced materials and pharmaceutical intermediates. While traditional Friedel-Crafts alkylation has long been the cornerstone of this process, its reliance on corrosive and environmentally challenging catalysts has spurred the exploration of cleaner, more efficient, and selective alternative methodologies. This guide provides an objective comparison of these emerging synthetic routes, supported by available experimental data and detailed protocols.

Executive Summary

The synthesis of ethylcyclohexylarenes is dominated by electrophilic aromatic substitution reactions. The classical Friedel-Crafts approach, utilizing Lewis acids like aluminum chloride, suffers from drawbacks such as catalyst deactivation, polyalkylation, and the generation of hazardous waste. In response, significant research has focused on developing heterogeneous solid acid catalysts and alternative reaction pathways that offer improved performance and a greener footprint. This guide delves into a comparative analysis of these methods, highlighting key performance indicators to inform methodology selection in a research and development setting.

Comparison of Synthetic Methods

The following table summarizes the key performance metrics for different catalytic systems employed in the synthesis of ethylcyclohexylarenes and related compounds. The data is compiled from various studies to provide a comparative overview.

MethodArene ReactantAlkylating AgentCatalystTemperature (°C)Arene Conversion (%)Product Selectivity (%)Yield (%)Reference
Friedel-Crafts Alkylation Toluene1-Ethylcyclohexenep-Toluenesulfonic acid130--90.2[1]
XyleneCyclohexene (B86901)p-Toluenesulfonic acid130-135--97.6-98.9[1]
Hydroalkylation Ethylbenzene (B125841)Benzene (B151609)Ru and Ni containing zeolites--para- and meta-isomers-[2]
Zeolite-Catalyzed Alkylation BenzeneEthyleneZSM-5 Zeolite350-500-58.8 (for Ethylbenzene)38.3[3]

Note: Direct experimental data for the synthesis of a broad range of ethylcyclohexylarenes is limited in publicly available literature. The data presented for Friedel-Crafts alkylation and zeolite catalysis on similar systems (cyclohexylation of xylenes (B1142099) and ethylation of benzene, respectively) are included to provide a relevant benchmark for comparison. The hydroalkylation method, while directly mentioning the synthesis of ethylcyclohexylbenzene, lacks specific quantitative data in the available abstract.

Detailed Experimental Protocols

Friedel-Crafts Alkylation using p-Toluenesulfonic Acid

This protocol is adapted from the alkylation of xylenes with cyclohexene, a reaction analogous to the synthesis of ethylcyclohexylarenes.

Materials:

  • Arene (e.g., Toluene or Xylene)

  • Cyclohexene (or 1-Ethylcyclohexene)

  • p-Toluenesulfonic acid (catalyst)

  • Reaction flask equipped with a stirrer, condenser, thermometer, and dropping funnel

Procedure:

  • Charge the reaction flask with the arene and p-toluenesulfonic acid.

  • Heat the mixture to the desired reaction temperature (e.g., 130-135 °C) with stirring.

  • Add cyclohexene dropwise to the reaction mixture over a specified period.

  • Continue stirring the reaction mixture at the set temperature for the desired reaction time.

  • After completion, cool the reaction mixture and process for product isolation and purification (details typically involve washing, drying, and distillation).

A study on the alkylation of m-xylene (B151644) with cyclohexene using p-toluenesulfonic acid as a catalyst reported a high yield of cyclohexyl m-xylene.[1] The optimal conditions were found to be a temperature of 130°C, a molar ratio of m-xylene to cyclohexene of 10:1, a reaction time of 1.5 hours for addition and 1.5 hours of stirring, and a catalyst amount of 10% by weight of m-xylene, resulting in a yield of 97.6%.[1]

Hydroalkylation over Zeolite Catalysts

This method presents a promising alternative for the direct synthesis of ethylcyclohexylbenzene.

Conceptual Protocol:

  • Reactants: Ethylbenzene and Benzene

  • Catalyst: Ruthenium (Ru) and Nickel (Ni) containing zeolite catalysts.

  • Reaction Type: Hydroalkylation

General Procedure (Inferred):

  • A fixed-bed reactor would likely be charged with the bimetallic zeolite catalyst.

  • A feed stream containing ethylbenzene and benzene, along with hydrogen gas, would be introduced into the reactor.

  • The reaction would be carried out at elevated temperature and pressure.

  • The product stream would be collected and analyzed to determine the conversion of reactants and the selectivity towards ethylcyclohexylbenzene isomers.

Research has shown that the hydroalkylation of benzene and ethylbenzene over metal-containing zeolites is a viable route for the synthesis of ethylcyclohexylbenzene, yielding primarily para- and meta-isomers.[2]

Alkylation using Solid Acid Zeolite Catalysts

Zeolites are crystalline aluminosilicates with a porous structure and acidic properties, making them effective catalysts for various organic transformations, including alkylation.

Conceptual Protocol for Ethylcyclohexylarene Synthesis:

  • Reactants: Arene (e.g., Toluene, Xylene) and an alkylating agent (e.g., 1-Ethylcyclohexene or Ethylcyclohexanol).

  • Catalyst: A suitable zeolite, such as ZSM-5 or Beta zeolite.

  • Reaction System: A fixed-bed continuous flow reactor is commonly used for vapor-phase reactions, while a batch reactor can be used for liquid-phase reactions.

General Procedure (Vapor-Phase):

  • The zeolite catalyst is packed into a reactor and activated by heating under a flow of inert gas.

  • A gaseous feed of the arene and the alkylating agent is passed through the catalyst bed at a specific temperature and pressure.

  • The effluent from the reactor is cooled, and the liquid products are collected and analyzed.

The use of solid acid catalysts, such as zeolites, is a cornerstone of green chemistry, offering advantages like reusability, reduced corrosion, and easier product separation.[4]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis and analysis of ethylcyclohexylarenes using an alternative catalytic method.

Synthesis_Workflow Reactants Arene + Alkylating Agent Reactor Reaction Vessel (Batch or Flow) Reactants->Reactor Catalyst Catalyst (e.g., Zeolite) Catalyst->Reactor Reaction Alkylation Reaction (Controlled Temp & Pressure) Reactor->Reaction Workup Product Work-up (Filtration, Washing) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (GC, NMR, MS) Purification->Analysis Final_Product Ethylcyclohexylarene Analysis->Final_Product

A generalized workflow for the synthesis of ethylcyclohexylarenes.

Conclusion and Future Outlook

The development of alternative methods for the synthesis of ethylcyclohexylarenes is driven by the principles of green and sustainable chemistry. While the traditional Friedel-Crafts reaction remains a valuable tool, the use of solid acid catalysts, particularly zeolites, and innovative pathways like hydroalkylation, offer significant advantages in terms of environmental impact, catalyst reusability, and process safety.

For researchers and professionals in drug development, the choice of synthetic route will depend on a variety of factors including substrate scope, desired product selectivity, scalability, and economic viability. The data and protocols presented in this guide serve as a starting point for the exploration and optimization of these promising alternative methodologies. Further research is needed to generate more comprehensive quantitative data for the direct synthesis of a wider range of ethylcyclohexylarenes using these greener approaches, which will be crucial for their broader adoption in industrial and pharmaceutical applications.

References

A Comparative Guide to Lewis Acid Catalysts for Reactions with (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate Lewis acid catalyst is paramount for optimizing chemical reactions involving alkyl halides such as (1-chloroethyl)cyclohexane. This guide provides a comparative overview of four common Lewis acids—Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), Zinc chloride (ZnCl₂), and Titanium(IV) chloride (TiCl₄)—for catalyzing Friedel-Crafts alkylation reactions with this compound. Due to a lack of direct comparative studies in the published literature for this specific substrate, this guide synthesizes information from analogous reactions and the known chemical properties of these catalysts to provide a prospective comparison.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid in catalyzing Friedel-Crafts alkylation is largely dependent on its strength, which influences reaction rate and selectivity. Stronger Lewis acids generally lead to faster reactions but may also promote side reactions such as polyalkylation and carbocation rearrangements.

Lewis Acid CatalystRelative StrengthExpected Reactivity with this compoundPotential AdvantagesPotential Disadvantages
Aluminum chloride (AlCl₃) Very StrongHighHigh catalytic activity, potentially requiring lower catalyst loading.Prone to causing polyalkylation and carbocation rearrangements.[1] Moisture sensitive.
Iron(III) chloride (FeCl₃) StrongModerate to HighGenerally less reactive than AlCl₃, which may lead to better selectivity.[2] More economical.May require higher temperatures or longer reaction times compared to AlCl₃.[1]
Zinc chloride (ZnCl₂) ModerateModerateGood catalyst for reactions involving secondary alkyl halides.[3] Milder nature can improve selectivity.May exhibit lower yields and require more forcing conditions.
Titanium(IV) chloride (TiCl₄) StrongHighHighly efficient catalyst for various organic transformations, including Friedel-Crafts reactions.[4]Can be very reactive, potentially leading to side products. Highly moisture sensitive.

Note: The data presented in this table is based on general principles of Lewis acidity and extrapolated from reactions with similar substrates.[1][2][3][4] Experimental validation is crucial for determining the optimal catalyst for a specific application.

Experimental Protocols

The following is a generalized protocol for the Friedel-Crafts alkylation of an aromatic substrate (e.g., benzene) with this compound, which can be adapted to compare the performance of different Lewis acid catalysts.

Materials:

  • Aromatic substrate (e.g., benzene)

  • This compound

  • Lewis acid catalyst (AlCl₃, FeCl₃, ZnCl₂, or TiCl₄)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Inert gas (e.g., nitrogen or argon)

  • Quenching solution (e.g., ice-cold dilute HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, add the aromatic substrate and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Add a solution of this compound in the anhydrous solvent dropwise from the dropping funnel.

  • Maintain the reaction at the chosen temperature and monitor its progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to an ice-cold dilute acid solution.

  • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography or distillation.

Mandatory Visualizations

G Experimental Workflow for Lewis Acid Comparison cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Prepare four reaction flasks under inert atmosphere B Add aromatic substrate and anhydrous solvent to each flask A->B C Cool flasks to 0 °C B->C D1 Add AlCl₃ C->D1 D2 Add FeCl₃ C->D2 D3 Add ZnCl₂ C->D3 D4 Add TiCl₄ C->D4 E Add this compound D1->E D2->E D3->E D4->E F Monitor reactions (TLC/GC) E->F G Quench reactions F->G H Isolate and purify products G->H I Analyze yield and selectivity (GC/NMR) H->I

Caption: A generalized workflow for comparing the catalytic activity of different Lewis acids.

G Generalized Mechanism of Lewis Acid Catalyzed Friedel-Crafts Alkylation cluster_activation Carbocation Formation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization A This compound C Carbocation Intermediate + [AlCl₄]⁻ A->C + AlCl₃ B Lewis Acid (e.g., AlCl₃) D Aromatic Ring (e.g., Benzene) E Sigma Complex (Arenium Ion) D->E + Carbocation D->E F Alkylated Product E->F - H⁺ E->F G HCl + AlCl₃ E->G + [AlCl₄]⁻

References

The Ethylcyclohexyl Moiety in Large-Scale Synthesis: A Cost-Benefit Analysis of (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient introduction of alkyl groups is a cornerstone of modern synthetic chemistry. The ethylcyclohexyl group, a common structural motif in pharmaceuticals and fine chemicals, presents a unique synthetic challenge. This guide provides a comprehensive cost-benefit analysis of utilizing (1-Chloroethyl)cyclohexane as a key intermediate in large-scale synthesis, comparing its performance with common alternatives through the lens of experimental data and established chemical principles.

This compound is a versatile reagent for introducing the ethylcyclohexyl group into molecules. Its utility is primarily demonstrated in two of the most fundamental carbon-carbon bond-forming reactions: Friedel-Crafts alkylation and the Grignard reaction. However, the choice of this chlorinated intermediate over other potential precursors involves a careful consideration of cost, reactivity, yield, and safety.

Performance Comparison: this compound vs. Alternatives

The selection of a synthetic route on an industrial scale is a multi-faceted decision. Here, we compare the use of this compound with alternative strategies for introducing an ethylcyclohexyl group.

Scenario 1: Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings.[1][2] In this context, this compound would serve as the alkylating agent.

Table 1: Comparison of Reagents for Friedel-Crafts Ethylation of an Aromatic Ring

ReagentCatalystTypical YieldCost ConsiderationSafety & Environmental Profile
This compound Lewis Acid (e.g., AlCl₃, FeCl₃)Moderate to GoodPotentially lower reagent costGenerates stoichiometric acidic waste, potential for halogenated byproducts.
Ethylcyclohexene Strong Acid (e.g., H₂SO₄, H₃PO₄)Good to ExcellentAlkene precursor may be more expensiveGreener alternative with water as the primary byproduct.
(1-Hydroxyethyl)cyclohexane Strong Acid (e.g., H₂SO₄, H₃PO₄)GoodAlcohol precursor may have a different cost structureWater is the only byproduct, considered a green option.

Key Considerations for Friedel-Crafts Alkylation:

  • This compound: While potentially cost-effective, the use of a Lewis acid catalyst in stoichiometric amounts can lead to significant waste streams and complex work-up procedures.[1] The reactivity of the secondary chloride is generally sufficient for activated aromatic systems.

  • Ethylcyclohexene & (1-Hydroxyethyl)cyclohexane: These "greener" alternatives avoid the use of halogenated compounds and strong Lewis acids, often leading to simpler purification and reduced environmental impact. The choice between them would depend on the relative cost and availability of the alkene versus the alcohol precursor.

Scenario 2: Grignard Reaction

The formation of a Grignard reagent from this compound allows for its use as a potent nucleophile to form carbon-carbon bonds with a variety of electrophiles, such as carbonyl compounds.[3][4]

Table 2: Comparison of Alkyl Halides for Grignard Reagent Formation

Alkyl Halide PrecursorRelative ReactivityTypical Grignard YieldCost Consideration
(1-Iodoethyl)cyclohexane Very High85-95%Most expensive halogen precursor.
(1-Bromoethyl)cyclohexane High70-90%Intermediate cost.
This compound Moderate50-80%[5]Generally the most cost-effective option.

Key Considerations for Grignard Reactions:

  • Reactivity vs. Cost: There is a clear trade-off between the reactivity of the alkyl halide and its cost.[5] While alkyl iodides and bromides offer higher yields and faster reaction initiation, the significantly lower cost of chloroalkanes often makes them the preferred choice for large-scale industrial processes, even with potentially lower yields.[6]

  • Initiation: The formation of Grignard reagents from chlorides can be more challenging to initiate and may require activators like iodine or longer reaction times.[3] However, modern industrial practices often employ continuous flow reactors that can overcome these limitations and improve safety.[7]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful implementation of any synthetic route. Below are representative protocols for the key reactions discussed.

Protocol 1: Friedel-Crafts Alkylation of Benzene (B151609) with this compound

Objective: To synthesize (1-Ethylcyclohexyl)benzene.

Materials:

  • This compound

  • Anhydrous Benzene (excess)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dry Dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler, add anhydrous benzene (5 equivalents) and anhydrous aluminum chloride (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1 equivalent) in a minimal amount of dry DCM and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred benzene/AlCl₃ mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield (1-Ethylcyclohexyl)benzene.

Protocol 2: Formation and Reaction of a Grignard Reagent from this compound

Objective: To synthesize 1-(1-Cyclohexylethyl)cyclohexan-1-ol.

Materials:

Procedure:

Part A: Grignard Reagent Formation

  • Assemble a flame-dried three-necked flask with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the flask.

  • Add a small amount of anhydrous ether or THF to just cover the magnesium.

  • Dissolve this compound (1 equivalent) in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the chloride solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a loss of the iodine color. Gentle warming may be required.

  • Once the reaction has started, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Part B: Reaction with Cyclohexanone

  • Cool the prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve cyclohexanone (1 equivalent) in anhydrous ether or THF and add it to the dropping funnel.

  • Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 1-(1-Cyclohexylethyl)cyclohexan-1-ol.

Visualizing the Synthetic Pathways

To better understand the logical flow of the discussed synthetic strategies, the following diagrams illustrate the key transformations.

Friedel_Crafts_Alkylation cluster_reagents Reactants cluster_catalyst Catalyst cluster_product Product A This compound D Alkylated Aromatic Product A->D Alkylation B Aromatic Compound B->D C Lewis Acid (e.g., AlCl₃) C->A Carbocation Formation Grignard_Reaction_Workflow cluster_start Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Workup A This compound C Grignard Reagent A->C + Mg B Magnesium B->C E Addition Product C->E + Electrophile D Electrophile (e.g., Carbonyl) D->E F Final Product (Alcohol) E->F Protonation

References

Differentiating Diastereomers of (1-Chloroethyl)cyclohexane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a molecule can significantly influence its biological activity and pharmacological properties. In the synthesis of chiral compounds such as (1-Chloroethyl)cyclohexane, a mixture of diastereomers can be formed. The accurate identification and differentiation of these isomers are critical for process control and ensuring the quality of the final product. This guide provides a comparative analysis of the spectroscopic techniques used to distinguish between the diastereomers of this compound, supported by predictive data from analogous compounds and detailed experimental protocols.

This compound possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other: (1R,1'R)- and (1S,1'S)- isomers (a racemic mixture often denoted as the trans isomer) and (1R,1'S)- and (1S,1'R)- isomers (a meso compound or cis isomer is not possible here, but for simplicity, we will refer to the second diastereomeric pair). The distinct spatial arrangement of the chloro and ethyl groups in these diastereomers leads to subtle but measurable differences in their spectroscopic signatures.

Spectroscopic Analysis Workflow

The differentiation of this compound diastereomers can be systematically achieved through a combination of spectroscopic techniques. The logical workflow for this analysis is outlined below.

Workflow for Spectroscopic Differentiation of this compound Isomers cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Interpretation & Conclusion Sample Preparation Sample Preparation Mass Spectrometry (MS) Mass Spectrometry (MS) Sample Preparation->Mass Spectrometry (MS) Confirm Molecular Weight Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy Sample Preparation->Infrared (IR) Spectroscopy Identify Functional Groups ¹H NMR Spectroscopy ¹H NMR Spectroscopy Mass Spectrometry (MS)->¹H NMR Spectroscopy ¹³C NMR Spectroscopy ¹³C NMR Spectroscopy ¹H NMR Spectroscopy->¹³C NMR Spectroscopy Proton Environments 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) ¹³C NMR Spectroscopy->2D NMR (COSY, HSQC) Carbon Environments Comparative Data Analysis Comparative Data Analysis 2D NMR (COSY, HSQC)->Comparative Data Analysis Connectivity & Correlation Isomer Identification Isomer Identification Comparative Data Analysis->Isomer Identification Infrared (IR) Spectroscopy) Infrared (IR) Spectroscopy) Infrared (IR) Spectroscopy)->¹H NMR Spectroscopy

Caption: Workflow for the spectroscopic differentiation of this compound isomers.

Comparative Spectroscopic Data

Due to the limited availability of direct experimental data for the specific diastereomers of this compound, this guide utilizes predictive data based on the well-studied analogous compound, 1-chloro-2-methylcyclohexane. The principles of how stereochemistry influences spectra are directly transferable.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating diastereomers due to the sensitivity of proton chemical shifts and coupling constants to the local magnetic environment. The axial or equatorial position of the protons on the cyclohexane (B81311) ring, which is influenced by the cis or trans orientation of the substituents, will result in distinct spectra.

Predicted ¹H NMR Data for this compound Diastereomers (Analogous to 1-chloro-2-methylcyclohexane)

ProtonPredicted Chemical Shift (ppm) - trans isomerPredicted Chemical Shift (ppm) - cis isomerKey Differentiating Features
H-1 (CH-Cl) Downfield shift (more deshielded)Upfield shift (more shielded)The axial/equatorial position of the chlorine atom significantly impacts the chemical shift of the attached proton.
H-1' (CH-CH₃) Varies based on conformationVaries based on conformationThe coupling constant (J-value) between H-1 and H-1' will differ between diastereomers.
Cyclohexyl Protons Broader range of chemical shiftsMore condensed range of chemical shiftsThe anisotropic effect of the C-Cl and C-C bonds will cause different shielding/deshielding of the ring protons in each isomer.
¹³C NMR Spectroscopy

Carbon Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to steric and electronic effects, which differ between diastereomers.

Predicted ¹³C NMR Data for this compound Diastereomers (Analogous to 1-chloro-2-methylcyclohexane)

CarbonPredicted Chemical Shift (ppm) - trans isomerPredicted Chemical Shift (ppm) - cis isomerKey Differentiating Features
C-1 (C-Cl) Downfield shiftUpfield shiftThe stereochemistry at C-1 and C-1' influences the electronic environment of C-1.
C-1' (C-CH₃) Varies based on steric interactionsVaries based on steric interactionsSteric compression (gamma-gauche effect) can cause upfield shifts for carbons in the cis isomer.
Cyclohexyl Carbons Distinct chemical shifts for all carbonsPotential for some overlapping signals depending on symmetryThe number of unique carbon signals can help distinguish between the isomers.
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is useful for identifying the functional groups present in a molecule. While the IR spectra of diastereomers are often very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The C-Cl stretching vibration is a key feature.

Predicted IR Data for this compound Diastereomers

Vibrational ModePredicted Wavenumber (cm⁻¹) - trans isomerPredicted Wavenumber (cm⁻¹) - cis isomerKey Differentiating Features
C-Cl Stretch ~750 - 650~750 - 650The exact position and intensity may differ slightly due to the different dipole moments of the C-Cl bond in the two diastereomers.
Fingerprint Region Complex patternDistinct complex patternMinor differences in bending and stretching vibrations throughout this region can provide a unique fingerprint for each isomer.
Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While diastereomers have the same molecular weight, their fragmentation patterns can differ due to the different steric environments, which can influence the stability of the resulting fragment ions.

Predicted Mass Spectrometry Data for this compound Diastereomers

Fragmentation PathwayPredicted m/z - trans isomerPredicted m/z - cis isomerKey Differentiating Features
Molecular Ion [M]⁺ 146/148 (³⁵Cl/³⁷Cl isotopes)146/148 (³⁵Cl/³⁷Cl isotopes)The isotopic pattern for chlorine will be present for both isomers.
Loss of Cl radical 111111The relative abundance of this fragment may differ.
Loss of ethyl radical 117/119117/119The relative abundance of this fragment may differ based on the stability of the resulting carbocation.
Loss of HCl 110110The ease of elimination may vary between diastereomers, affecting the fragment's relative intensity.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • For Liquid Samples:

    • Dissolve 5-10 mg of the this compound isomer mixture in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H and ¹³C NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~12 ppm.

    • Number of scans: 16-64 (adjust for concentration).

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Number of scans: 1024 or more (adjust for concentration).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument: FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-300.

    • Scan speed: 2 scans/second.

Logical Relationship for Spectroscopic Interpretation

The following diagram illustrates the logical process of interpreting the spectroscopic data to differentiate the isomers.

Logical Flow for Isomer Differentiation Start Start Acquire Spectra Acquire Spectra Start->Acquire Spectra Analyze MS Analyze MS Acquire Spectra->Analyze MS Confirm MW Analyze IR Analyze IR Analyze MS->Analyze IR Check Fragmentation Analyze NMR Analyze NMR Analyze IR->Analyze NMR Check Functional Groups Compare ¹H Shifts Compare ¹H Shifts Analyze NMR->Compare ¹H Shifts Compare ¹³C Shifts Compare ¹³C Shifts Analyze NMR->Compare ¹³C Shifts Compare Coupling Constants Compare Coupling Constants Analyze NMR->Compare Coupling Constants Correlate Data Correlate Data Compare ¹H Shifts->Correlate Data Compare ¹³C Shifts->Correlate Data Compare Coupling Constants->Correlate Data Assign Isomer Structure Assign Isomer Structure Correlate Data->Assign Isomer Structure

Caption: Logical flow for interpreting spectroscopic data to differentiate isomers.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently differentiate between the diastereomers of this compound. This analytical rigor is paramount in the development and quality control of chiral molecules in the pharmaceutical and chemical industries.

A Comparative Analysis of (1-Chloroethyl)cyclohexane and Other Alkylating Agents in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Friedel-Crafts alkylation remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds with aromatic rings. The choice of alkylating agent is a critical parameter that dictates reaction efficiency, product distribution, and the potential for side reactions. This guide provides an objective comparison of (1-Chloroethyl)cyclohexane with other commonly employed alkylating agents, namely tert-butyl chloride and isopropyl chloride, in the context of Friedel-Crafts reactions. The discussion is supported by established principles of electrophilic aromatic substitution and provides a framework for experimental design.

The Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] The Lewis acid facilitates the formation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich aromatic ring.[3] However, the reaction is not without its challenges, including the potential for polyalkylation and carbocation rearrangements, which can significantly impact the yield and purity of the desired product.[2]

Performance Comparison of Alkylating Agents

The selection of an appropriate alkylating agent is paramount for achieving high yields and selectivity. The structure of the alkylating agent directly influences the stability of the carbocation intermediate and, consequently, the reaction's outcome. This section compares the performance of this compound, a secondary alkyl halide, with a tertiary (tert-butyl chloride) and another secondary (isopropyl chloride) alkyl halide.

Alkylating AgentStructureCarbocation Intermediate (Initial)Potential for RearrangementExpected Major Product with Benzene (B151609)Typical Reaction ConditionsPotential for Polyalkylation
This compound C6H11CH(Cl)CH3SecondaryHigh (Hydride shift to form a more stable tertiary carbocation)Isomeric mixture, potentially with (1-methyl-1-phenylethyl)cyclohexane as a major componentBenzene, AlCl₃, 0-25 °CHigh
tert-Butyl Chloride (CH3)3CClTertiaryLow (Already a stable tertiary carbocation)tert-ButylbenzeneBenzene, AlCl₃, 0-5 °C[2]High
Isopropyl Chloride (CH3)2CHClSecondaryLow (Already a secondary carbocation, no more stable rearrangement is possible via a simple hydride or methyl shift)Isopropylbenzene (Cumene)Benzene, AlCl₃, 25 °CHigh

Detailed Experimental Protocols

The following is a generalized protocol for the Friedel-Crafts alkylation of benzene. This procedure can be adapted for use with this compound, tert-butyl chloride, or isopropyl chloride, with minor modifications to reaction time and temperature as noted in the table above.

Materials:

  • Anhydrous benzene (solvent and reactant)

  • Alkylating agent: this compound, tert-butyl chloride, or isopropyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Drying tube (e.g., with calcium chloride)

  • Separatory funnel

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Initial Mixture: Add an excess of anhydrous benzene to the flask. Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: While stirring, slowly and cautiously add anhydrous aluminum chloride to the cooled benzene.

  • Addition of Alkylating Agent: Slowly add the alkylating agent to the stirred mixture over a period of 15-20 minutes, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at the appropriate temperature (see table above) for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography.

Reaction Mechanisms and Experimental Workflow

The mechanism of the Friedel-Crafts alkylation proceeds through the formation of a carbocation electrophile.[3] The stability of this carbocation is a key factor in determining the product distribution.

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Alkyl_Halide R-Cl Carbocation_Complex R⁺ [AlCl₄]⁻ Alkyl_Halide->Carbocation_Complex + AlCl₃ Lewis_Acid AlCl₃ Benzene Benzene Ring Carbocation_Complex->Benzene Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + R⁺ Alkylated_Benzene R-Benzene Sigma_Complex->Alkylated_Benzene + [AlCl₄]⁻ Regenerated_Catalyst AlCl₃ + HCl

Caption: General mechanism of Friedel-Crafts alkylation.

A significant challenge with primary and some secondary alkyl halides is the potential for carbocation rearrangement to a more stable carbocation via a hydride or alkyl shift.[4] this compound, being a secondary halide, is prone to such rearrangement.

G Start Reaction Setup (Flask, Benzene, Stirrer) Cooling Cool to 0-5 °C (Ice Bath) Start->Cooling Catalyst_Addition Slowly Add AlCl₃ Cooling->Catalyst_Addition Alkylating_Agent_Addition Slowly Add Alkylating Agent Catalyst_Addition->Alkylating_Agent_Addition Reaction_Stirring Stir at Appropriate Temperature (1-3 hours) Alkylating_Agent_Addition->Reaction_Stirring Quenching Pour onto Crushed Ice Reaction_Stirring->Quenching Extraction Separate Organic Layer (Diethyl Ether) Quenching->Extraction Washing Wash with HCl, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Remove Solvent (Rotary Evaporator) Drying->Concentration Purification Purify Product (Distillation/Chromatography) Concentration->Purification End Characterize Product Purification->End

Caption: Experimental workflow for Friedel-Crafts alkylation.

References

Safety Operating Guide

Navigating the Safe Handling of (1-Chloroethyl)cyclohexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of (1-Chloroethyl)cyclohexane.

Essential Safety and Personal Protective Equipment (PPE)

Given the likely flammable and irritant nature of this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected for integrity before each use and replaced immediately if compromised.[1][2] A flame-retardant lab coat must be worn and kept fully fastened. For larger quantities or increased exposure risk, chemical-resistant aprons or coveralls are recommended.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe management of this compound in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly labeled, and the container kept tightly sealed when not in use.[3]

Handling Procedures
  • Preparation: Before handling, ensure that a chemical fume hood is operational and the work area is clean and free of clutter. Verify that a safety shower and eyewash station are readily accessible and unobstructed.

  • Aliquoting and Transfer: All transfers and manipulations of this compound must be performed inside a chemical fume hood. Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1][3]

  • Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[4] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[1]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

As a halogenated hydrocarbon, this compound requires disposal as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. This waste stream must be segregated from non-halogenated organic waste, aqueous waste, and solid waste.

  • Container Labeling: The waste container must be labeled as "Halogenated Organic Waste" and include the full chemical name "this compound" and its CAS number (1073-43-4).

  • Storage Pending Disposal: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures a Obtain Supplier SDS b Don Appropriate PPE a->b c Prepare Fume Hood b->c k First Aid b->k d Aliquot in Fume Hood c->d e Perform Experiment d->e j Spill Containment d->j f Segregate Halogenated Waste e->f e->j g Decontaminate Work Area f->g h Dispose of PPE g->h i Store Waste for Pickup h->i l Contact EHS j->l

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.